molecular formula C7H8N2O2 B1367121 2-(6-Aminopyridin-3-yl)acetic acid CAS No. 39658-45-2

2-(6-Aminopyridin-3-yl)acetic acid

Cat. No.: B1367121
CAS No.: 39658-45-2
M. Wt: 152.15 g/mol
InChI Key: CKUZZJJDLFBRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Aminopyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUZZJJDLFBRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502630
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39658-45-2
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Aminopyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(6-Aminopyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(6-Aminopyridin-3-yl)acetic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring substituted with both an amino group and an acetic acid moiety, imparts a complex and versatile physicochemical profile. This technical guide provides an in-depth exploration of these core properties, offering both theoretical predictions and validated experimental protocols for their determination. Designed for researchers, medicinal chemists, and formulation scientists, this document elucidates the compound's ionization behavior (pKa), solubility characteristics, and spectroscopic signature. By explaining the causality behind experimental design and providing self-validating methodologies, this guide serves as an authoritative resource for the effective utilization of this compound in research and development.

Core Molecular and Physical Properties

Chemical Identity and Structure

This compound is a bifunctional molecule possessing both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) centers. This duality is central to its chemical behavior and interaction with biological systems. Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name (6-amino-3-pyridinyl)acetic acid[1]
CAS Number 39658-45-2[1][2]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2][3]
Canonical SMILES C1=CC(=NC=C1CC(=O)O)N[2]
InChI Key CKUZZJJDLFBRDE-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Typical Purity ≥95%[1]
Recommended Storage Keep in a dark place, sealed in dry, 2-8°C[1][2]

Ionization and Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric compound with three potential ionization sites: the carboxylic acid, the pyridine ring nitrogen, and the exocyclic amino group. Understanding the pKa of each group is essential for predicting its behavior.

Theoretical Considerations
  • Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻). For related pyridine acetic acids, the pKa of this group is approximately 4.5.[4]

  • Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic, allowing it to accept a proton. Pyridine itself has a pKa of ~5.2. The presence of an electron-donating amino group is expected to increase the basicity (raise the pKa) of the ring nitrogen.

  • Amino Group (-NH₂): This group is also basic and can be protonated to form an ammonium cation (-NH₃⁺). The pKa of aminopyridines can vary significantly based on the substituent position.

The interplay of these groups results in a molecule that can exist in multiple protonation states depending on the pH of the environment.

Protonation States of this compound

The following diagram illustrates the stepwise deprotonation of the molecule as the pH increases from strongly acidic to strongly alkaline conditions.

G A Strongly Acidic (pH < 2) Cationic Form (Fully Protonated) B Mid pH Range Zwitterionic/Neutral Forms A->B - H⁺ (from -COOH) C Alkaline (pH > 10) Anionic Form (Fully Deprotonated) B->C - H⁺ (from -NH₃⁺/Py-H⁺)

Caption: Predominant ionic forms of the molecule across a pH range.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of ionizable groups must be determined experimentally.[5] Potentiometric titration is the gold standard method for this purpose.[6][7]

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured after each addition of titrant. The pKa is the pH at which an ionizable group is 50% titrated (i.e., the midpoint of a buffer region on the titration curve).

Methodology:

  • Preparation: Prepare a 0.1 M solution of this compound in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa').

  • Acid Titration: Place 20 mL of the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate with 0.1 M HCl, adding 0.2 mL increments and recording the pH after each addition until the pH stabilizes below 2.0.

  • Base Titration: In a separate experiment, titrate 20 mL of the sample solution with 0.1 M NaOH, again adding 0.2 mL increments and recording the pH until it stabilizes above 11.0.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence points (inflection points in the titration curve).

    • The pKa values are determined from the pH at the half-equivalence points. For a polyprotic substance like this, multiple pKa values corresponding to the different ionizable groups will be observed.

Solubility Profile

Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation design.[8] The solubility of this compound is expected to be highly pH-dependent due to its multiple ionizable groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

Methodology:

  • System Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate different physiological environments.

  • Equilibration: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Agitation: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant. This step is critical; phase separation can be achieved by centrifugation or filtration.[10] Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may overestimate if fine particles remain suspended.[10] A 0.22 µm PVDF syringe filter is a common choice.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility in mg/mL or µg/mL for each specific buffer.

Workflow for Solubility Determination

G cluster_0 Shake-Flask Method A Add excess solid to buffer B Equilibrate (e.g., 24h at 37°C) A->B C Phase Separation (Centrifuge/Filter) B->C D Sample Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Report Solubility Data E->F

Caption: Standard workflow for the shake-flask solubility assay.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for this specific molecule are not widely published, a robust profile can be predicted based on its structural components.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

TypePredicted Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~12.0 (broad)Singlet1H, -COOH
~7.8Singlet (or narrow d)1H, Pyridine H-2
~7.2Doublet1H, Pyridine H-4
~6.4Doublet1H, Pyridine H-5
~5.8 (broad)Singlet2H, -NH₂
~3.4Singlet2H, -CH₂-
¹³C NMR ~173-C=O (acid)
~158-Pyridine C-6
~148-Pyridine C-2
~138-Pyridine C-4
~122-Pyridine C-3
~108-Pyridine C-5
~38--CH₂-

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Analysis: Process the spectra to determine chemical shifts (ppm), multiplicities, and integration values, referencing against the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, DoubletN-H stretching (amino group)
3300 - 2500Very BroadO-H stretching (carboxylic acid dimer)
~1705StrongC=O stretching (carboxylic acid)
~1640StrongN-H scissoring (amino group)
1600, 1560Medium-StrongC=C / C=N stretching (pyridine ring)
~1420MediumC-O-H bending
~1250MediumC-O stretching

Experimental Protocol for FTIR Data Acquisition:

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to create a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
152High[M]⁺ (Molecular Ion)
107Medium[M - COOH]⁺ (Loss of carboxylic acid group)
93Medium[M - COOH - CH₂]⁺ fragment
78HighPyridine fragment

Experimental Protocol for MS Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI) if analyzing from a solution.

  • Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and relative abundance.

General Workflow for Spectroscopic Characterization

G A Synthesized Compound (this compound) B Sample Preparation (Dissolve in solvent or prepare KBr pellet) A->B C NMR Analysis (¹H, ¹³C) B->C D FTIR Analysis B->D E MS Analysis B->E F Data Integration & Structural Confirmation C->F D->F E->F

Caption: Integrated workflow for structural elucidation using spectroscopy.

Conclusion

This compound presents a fascinating and functionally rich physicochemical profile. Its amphoteric nature, governed by three distinct ionizable groups, dictates its pH-dependent solubility and interaction in biological milieus. The spectroscopic predictions and experimental protocols detailed in this guide provide a robust framework for its unambiguous identification and characterization. For scientists in drug discovery and development, a thorough understanding of these properties is not merely academic; it is a prerequisite for designing effective screening cascades, developing viable formulations, and ultimately, unlocking the full therapeutic potential of molecules derived from this versatile scaffold.

References

  • Vertex AI Search. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Sigma-Aldrich. (n.d.). This compound | 39658-45-2.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid | PDF.
  • MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ECHEMI. (n.d.). How do you calculate the pKa of an amino acid?.
  • Achmem. (n.d.). This compound.
  • SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.
  • BLD Pharm. (n.d.). 2177266-06-5|2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration | PDF.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
  • NIH. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals.
  • Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid.
  • PubChem - NIH. (n.d.). Pyridine acetic acid water | C7H11NO3 | CID 67720230.
  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). 3-pyridine-acetic acid | Ligand page.
  • Sigma-Aldrich. (n.d.). 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3.
  • ResearchGate. (n.d.). FTIR spectra comparison of the reaction products in three acid systems...
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • 2a biotech. (n.d.). Products.
  • PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836.
  • Moldb. (n.d.). 2-(6-Aminopyridin-2-yl)acetic acid - CAS No.: 339195-51-6.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide.
  • Benchchem. (n.d.). spectroscopic characterization to confirm the structure of 2-(2,6-dichloropyridin-4-yl)acetic acid.
  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571.
  • Chem-Impex. (n.d.). Pyridine-3-acetic acid.
  • Quora. (2021). What is the product of pyridine + acetic acid?.
  • ChemicalBook. (n.d.). methyl 2-(6-aminopyridin-3-yl)acetate synthesis.
  • Science Publishing Group. (n.d.). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. American Journal of Physical Chemistry.
  • Dove Medical Press. (n.d.). Supplementary material Table S2 HNMR spectra related to various formulations.
  • gsrs. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubMed. (2022). Infrared Spectroscopy in Aqueous Solutions: Capabilities and Challenges.
  • SciSpace. (2022). Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition.
  • RSC Advances. (n.d.). Finding a Suitable Separation Condition for TLC/FTIR Analysis by using Multiple-Narrow-Band TLC Technique.
  • ResearchGate. (2025). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid | Download Scientific Diagram.
  • National Institute of Standards and Technology. (n.d.). Acetic acid - the NIST WebBook.
  • ChemicalBook. (n.d.). 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis.
  • ChemicalBook. (n.d.). 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum.
  • Benchchem. (n.d.). 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

Sources

A Technical Guide to the Biological Activity of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Scaffolding of Pyridine in Modern Drug Discovery

The pyridine ring, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, capacity to act as both a hydrogen bond acceptor and a polar, ionizable scaffold, grant it a privileged status in drug design.[2] This structural motif is not a recent discovery; it is a recurring theme in nature, found in essential molecules like vitamins (niacin, pyridoxine) and coenzymes.[3][4] However, its true power lies in its synthetic tractability, allowing chemists to craft a vast constellation of derivatives with a remarkable breadth of biological activities.[2][5][6]

This guide moves beyond a simple cataloging of these activities. It is designed for the bench scientist and the drug development professional, providing a deep dive into the mechanistic underpinnings and validated experimental workflows for assessing the therapeutic potential of novel pyridine derivatives. We will explore the causality behind experimental design, emphasizing the creation of self-validating protocols that ensure data integrity and reproducibility. Our focus will be on three key areas of high therapeutic need: oncology, infectious diseases, and inflammation.

Section 1: Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a versatile and potent class of anticancer agents, capable of modulating a wide range of molecular pathways critical to tumor growth and survival.[1][7] Their mechanisms are diverse, ranging from the inhibition of key signaling kinases to the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][8][9]

Core Mechanisms of Action

A primary strategy through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. For example, specific derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors develop their own blood supply.[1][9] By blocking VEGFR-2 phosphorylation, these compounds can effectively starve a tumor of essential nutrients and oxygen.[1] Other derivatives function as histone deacetylase (HDAC) inhibitors or tubulin polymerization inhibitors, interfering with epigenetic regulation and cell division, respectively.[1][9][10]

A crucial aspect of their activity is the induction of apoptosis. Some pyridine compounds can trigger the G2/M phase cell cycle arrest, a critical checkpoint, leading to programmed cell death.[11] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of signaling proteins such as JNK.[11]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Validation

A logical and robust workflow is paramount to identifying and characterizing novel anticancer pyridine derivatives. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Library (Novel Pyridine Derivatives) B MTT/MTS Assay (Broad Cytotoxicity Screen) A->B Treat Cancer Cell Lines (e.g., MCF-7, HepG2, A549) C Identify 'Hit' Compounds (IC50 < 10 µM) B->C D Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) C->D Test against specific targets E Cell Cycle Analysis (Flow Cytometry) C->E Determine cell cycle effects F Apoptosis Assay (Annexin V/PI Staining) C->F Quantify apoptotic cells G Xenograft Mouse Model D->G Validate lead compound H Efficacy & Toxicity Assessment

Figure 1: A validated workflow for anticancer drug discovery.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the dose-dependent cytotoxic effect of novel pyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyridine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic structural modifications can reveal key pharmacophores. For instance, studies have shown that the presence and position of hydroxyl (-OH) or methoxy (-OMe) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[12]

Table 1: Hypothetical IC50 Values of Pyridine Analogs against Cancer Cell Lines

Compound ID R1 Group R2 Group MCF-7 IC50 (µM) HepG2 IC50 (µM) A549 IC50 (µM)
PY-01 -H -H >100 >100 >100
PY-02 -OH -H 4.75 11.9 15.8
PY-03 -OH -OH 0.91 3.5 5.2
PY-04 -OCH3 -H 3.78 8.1 9.9

| PY-05 | -Cl | -H | 25.6 | 31.4 | 45.1 |

Note: Data is illustrative. IC50 values for specific compounds can be found in cited literature.[11][12]

Section 2: Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health. Pyridine derivatives offer a promising scaffold for the development of new antibiotics due to their ability to be extensively functionalized, leading to broad-spectrum therapeutic agents.[3][6] Some newly synthesized pyridine compounds have shown encouraging activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][6]

Core Mechanisms of Action

The antimicrobial action of pyridine derivatives is often multifaceted. Key mechanisms include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

  • Cell Wall/Membrane Disruption: Interfering with the integrity of the bacterial cell envelope.

  • Biofilm Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[4]

The incorporation of other heterocyclic rings or specific functional groups (like amino, methoxy, or sulfamide) onto the pyridine nucleus can significantly enhance its antimicrobial potency.[6]

Experimental Workflow: Determining Antimicrobial Potency

The standard workflow for evaluating antimicrobial compounds focuses on determining the minimum concentration required to inhibit growth or kill the microorganism.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & MOA A Test Compounds (Pyridine Derivatives) B Broth Microdilution Assay A->B Test against bacterial panel (e.g., S. aureus, E. coli) C Determine MIC (Minimum Inhibitory Concentration) B->C D Determine MBC (Minimum Bactericidal Concentration) C->D Assess bactericidal activity F Mechanism of Action (e.g., Enzyme Inhibition Assay) C->F Elucidate target E Time-Kill Kinetics Assay D->E Evaluate rate of killing

Figure 2: Standard workflow for antimicrobial compound evaluation.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the antimicrobial susceptibility of bacteria to a given compound.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after incubation.

Step-by-Step Methodology:

  • Preparation: Prepare a 2-fold serial dilution of the pyridine derivative in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (MHB + inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Data Presentation: Antimicrobial Activity Spectrum

Table 2: Representative Antimicrobial Activity of Fused Pyridine Derivatives

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
P-Thio-1 0.0048 >100 >100 0.039
P-Pyrido-1 3.91 1.95 3.91 7.81
P-Pyrido-2 1.95 0.98 1.95 3.91

| P-Pyrido-3 | 0.98 | 0.48 | 0.98 | 1.95 |

Note: Data is compiled from representative studies.[13][14]

Section 3: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation underlies a host of diseases, including rheumatoid arthritis and cardiovascular disorders. Pyridine and pyridinone derivatives have demonstrated significant potential as anti-inflammatory agents.[15][16][17]

Core Mechanisms of Action

Many pyridine derivatives exert their anti-inflammatory effects by targeting key enzymes in the inflammatory cascade. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[15] Another proposed mechanism, particularly for 3-hydroxy-pyridine-4-one derivatives, is iron chelation.[15][18] Since enzymes like COX and lipoxygenase are iron-dependent, chelating iron can dampen their activity and reduce the production of inflammatory mediators.[15][18]

Inflammation_Pathway cluster_0 Inflammatory Cascade AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory) COX->PGs Inflam Inflammation PGs->Inflam Inhibitor Novel Pyridine Derivative Inhibitor->COX Inhibition

Figure 3: Inhibition of the COX pathway by pyridine derivatives.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay is a robust method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the pyridine derivatives for 1 hour before inflammatory stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

Conclusion and Future Outlook

The pyridine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic accessibility and diverse biological activities ensure its continued relevance in the quest for novel therapeutics.[5][7] The research landscape is dynamic, with future efforts likely focusing on the development of pyridine-based covalent inhibitors, multi-target agents, and the use of nanotechnology for targeted delivery to enhance efficacy and reduce systemic toxicity.[7] The integration of computational methods, such as molecular docking and SAR analysis, will further accelerate the rational design and optimization of the next generation of pyridine-based drugs.[7] This guide provides a foundational framework of validated protocols and mechanistic insights, empowering researchers to effectively navigate the vast and promising field of pyridine derivatives.

References

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]

  • A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. (n.d.). IJCRT.org. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Pharmaceuticals. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Pyridine and Its Biological Activity: A Review. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Oncology Letters. [Link]

  • Newer biologically active pyridines: A potential review. (2025). ResearchGate. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). International Journal on Science and Technology. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). CoLab. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). R Discovery. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Bioorganic Chemistry. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.). ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

The Unseen Potential: 2-(6-Aminopyridin-3-yl)acetic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – core structures that consistently appear in a multitude of bioactive compounds. The aminopyridine motif is a quintessential example, an "unsung hero" in drug discovery, forming the backbone of over 40 approved drugs.[1][2] This guide delves into a specific, yet underexplored, member of this family: 2-(6-aminopyridin-3-yl)acetic acid . While not yet the core of a blockbuster drug, its unique combination of structural features presents a compelling platform for the rational design of novel therapeutics.

This document will provide a comprehensive technical overview for researchers and drug development professionals, exploring the synthesis, potential biological applications, and structure-activity relationship (SAR) considerations for this promising scaffold. We will construct a logical drug discovery workflow, from initial synthesis to biological evaluation, to illustrate its potential.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold combines three key functional groups that make it an attractive starting point for library synthesis and lead optimization:

  • The 6-Aminopyridine Moiety: The amino group at the 6-position is a key hydrogen bond donor and can participate in crucial interactions with biological targets.[3] Its basicity can also be modulated to influence pharmacokinetic properties.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be a key anchoring point in a receptor's binding pocket. The aromatic nature of the ring provides a rigid core for the presentation of substituents in a defined spatial orientation.

  • The Acetic Acid Side Chain: The carboxylic acid group is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, form salt bridges with basic residues in a target protein, and be readily converted into esters or amides to modulate potency, selectivity, and pharmacokinetic profiles.[3]

This trifecta of functionalities provides a rich playground for medicinal chemists to explore diverse chemical space and tailor molecules to specific biological targets.

Synthesis of the Core Scaffold and its Derivatives

A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. Below is a detailed, field-proven protocol for the synthesis of this compound, followed by a general method for its derivatization.

Step-by-Step Synthesis of this compound

This synthesis begins with commercially available 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-bromopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Malonic Ester Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature. After stirring for 15 minutes, add 2-amino-5-bromopyridine (1.0 eq). The reaction mixture is then heated to reflux for 12 hours.

  • Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2M HCl to pH 3-4. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude diethyl 2-((6-aminopyridin-3-yl)methyl)malonate.

  • Hydrolysis and Decarboxylation: The crude malonic ester is then suspended in 6M aqueous hydrochloric acid and heated to reflux for 24 hours. This step facilitates both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid.

  • Isolation of the Final Product: The reaction mixture is cooled, and the pH is adjusted to 7 with 2M sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford This compound as a solid.

General Protocol for Amide Derivative Synthesis

The carboxylic acid moiety of the scaffold is a prime site for derivatization to explore SAR. A standard amide coupling reaction is a versatile method for this purpose.

Experimental Protocol: Amide Coupling of this compound

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

A Case Study: Targeting Kinase Activity with this compound Derivatives

Given that numerous kinase inhibitors incorporate a pyridine moiety, we will explore a hypothetical drug discovery workflow targeting a generic protein kinase.[3] The aminopyridine portion of our scaffold can mimic the hinge-binding motif of many known kinase inhibitors.

Primary Biological Assay: In Vitro Kinase Inhibition

The initial screening of newly synthesized derivatives would involve a primary in vitro kinase assay to determine their inhibitory potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to a biotinylated kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. Inhibition of this interaction by a test compound results in a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in the assay buffer.

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate.

  • Assay Execution: Add the kinase/antibody/tracer solution to the wells containing the test compounds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Biological Assay: Cellular Target Engagement

Following the identification of potent inhibitors in the primary assay, a secondary cellular assay is crucial to confirm target engagement in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be quantified to demonstrate target engagement in intact cells.

Procedure:

  • Cell Treatment: Treat cultured cells expressing the target kinase with various concentrations of the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of soluble target kinase in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

The data from the primary and secondary assays will guide the SAR exploration. The following diagram illustrates a logical workflow for optimizing a hit compound based on the this compound scaffold.

SAR_Workflow cluster_0 Hit Identification cluster_1 Scaffold Modification cluster_2 Biological Evaluation cluster_3 Lead Optimization Hit Initial Hit from HTS (IC50 = 1 µM) Amide Amide Library Synthesis (R-group variation) Hit->Amide Explore R-group for potency Assay Primary Kinase Assay (IC50) Amide->Assay Evaluate IC50 Amino 6-Amino Group Modification (Alkylation, Acylation) Amino->Assay Ring Pyridine Ring Substitution Ring->Assay Assay->Amino Improve potency/ selectivity Assay->Ring Fine-tune properties CellAssay Cellular Target Engagement (CETSA) Assay->CellAssay Confirm cellular activity PK ADME/PK Profiling CellAssay->PK Assess drug-like properties Lead Optimized Lead (IC50 < 100 nM, good cell activity & PK) PK->Lead Select candidate

Caption: A logical workflow for hit-to-lead optimization of a this compound-based compound.

Key SAR Insights (Hypothetical):

  • Amide Substituent (R-group): Small, hydrophobic groups (e.g., cyclopropyl, phenyl) on the amide nitrogen may enhance potency by occupying a hydrophobic pocket near the ATP-binding site.

  • 6-Amino Group: N-alkylation of the 6-amino group could improve metabolic stability, but larger substituents may disrupt the crucial hinge-binding interaction.

  • Pyridine Ring: Substitution on the pyridine ring, for example, with a methyl group at the 2-position, could enhance selectivity against other kinases.

Quantitative Data Summary

The following table summarizes hypothetical data from a lead optimization campaign, illustrating the impact of structural modifications on biological activity.

Compound IDR-Group (Amide)6-Amino ModificationKinase IC50 (nM)Cellular EC50 (nM)
Hit-1 HNH21200>10000
Opt-1a CyclopropylNH22501500
Opt-1b PhenylNH2150800
Opt-2a PhenylNHCH3180650
Lead-1 PhenylNH2 (with 2-Me on pyridine)80300

Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource in the medicinal chemist's toolbox. Its inherent structural features, coupled with straightforward synthetic accessibility, make it an ideal starting point for the development of novel therapeutics against a range of biological targets. While this guide has focused on a hypothetical kinase inhibitor program, the principles of synthesis, biological evaluation, and SAR optimization are broadly applicable. Future exploration of this scaffold could lead to the discovery of novel drugs for various indications, solidifying the importance of the aminopyridine family in medicine.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 267-280. Available from: [Link]

  • Guegan, F., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • ResearchGate. (2025). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

Sources

Foreword: The Analytical Imperative for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Aminopyridine Compounds

Aminopyridines represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] Their structural isomers (2-, 3-, and 4-aminopyridine) and derivatives are precursors to a multitude of pharmaceutical agents and agrochemicals.[1][3] The precise elucidation of their molecular structure, investigation of their electronic properties, and confirmation of their identity are paramount for drug development, quality control, and fundamental research. Spectroscopic analysis provides the essential toolkit for this characterization, offering a non-destructive window into the molecular world. This guide synthesizes field-proven insights and foundational principles to provide researchers, scientists, and drug development professionals with a comprehensive manual for the spectroscopic analysis of aminopyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For aminopyridines, ¹H, ¹³C, and even ¹⁵N NMR are indispensable.[4]

Causality Behind the Chemical Shift: ¹H and ¹³C NMR Insights

The electronic environment surrounding a nucleus dictates its resonance frequency (chemical shift). In aminopyridines, the electron-donating amino group (-NH₂) significantly influences the electron density of the pyridine ring, causing predictable upfield shifts (lower ppm values) for ortho and para protons and carbons relative to unsubstituted pyridine.

  • ¹H NMR Spectroscopy : The chemical shifts of the ring protons are highly sensitive to the position of the amino substituent.[5][6] For instance, in 2-aminopyridine, the proton at position 6 is shifted upfield due to the influence of the adjacent amino group. The protons of the amino group itself typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[7]

  • ¹³C NMR Spectroscopy : The carbon atoms directly attached to the amino group (ipso-carbon) and those at the para position experience the most significant upfield shifts. This data is crucial for confirming the substitution pattern on the pyridine ring.

  • ¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms, providing unique insights into tautomeric equilibria (amino vs. imino forms) and protonation sites.[4] It can clearly distinguish between the ring nitrogen and the exocyclic amino nitrogen.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the aminopyridine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8] DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, sometimes allowing for the observation of coupling to adjacent C-H protons.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition : Acquire the spectrum on a Fourier Transform NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction.

  • Analysis : Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

Data Presentation: Typical ¹H NMR Chemical Shifts
Proton Position2-Aminopyridine (δ ppm)3-Aminopyridine (δ ppm)4-Aminopyridine (δ ppm)
H-2-~8.08~8.10
H-3~6.60-~6.65
H-4~7.40~7.03-
H-5~6.70~7.99~6.65
H-6~8.10~8.23~8.10
-NH₂Variable (broad)Variable (broad)Variable (broad)
Note: Values are approximate and can vary based on solvent and other substituents.[5][8]
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Insert into NMR Spectrometer Transfer->Spectrometer Acquire Acquire FID Spectrometer->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Analyze Spectrum: Chemical Shifts, Integration, Coupling Process->Analyze Elucidate Structure Elucidation Analyze->Elucidate

Caption: Standard workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups and Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. These frequencies are specific to the types of bonds and functional groups present, providing a molecular "fingerprint." They are particularly useful for identifying the key functional groups in aminopyridines and studying phenomena like hydrogen bonding and tautomerism.[9][10][11]

Causality Behind Vibrational Frequencies

The absorption of IR radiation or the inelastic scattering of light (Raman) excites molecular vibrations (stretching, bending, scissoring, wagging). The frequency of these vibrations depends on the bond strength and the masses of the atoms involved.

  • N-H Vibrations : The amino group exhibits characteristic N-H stretching vibrations. Asymmetric stretching typically occurs at a higher frequency than symmetric stretching. These bands are usually found in the 3300-3500 cm⁻¹ region.[1][7][12] Their position and broadness are highly indicative of hydrogen bonding; stronger H-bonds cause a redshift (lower frequency) and broadening of the bands.[13] The NH₂ scissoring vibration is also a key marker, appearing around 1610-1650 cm⁻¹.[1]

  • Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are observed between 3000-3100 cm⁻¹.[1] The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.[12][14] The position of these bands can shift upon coordination to a metal center, indicating which nitrogen atom (ring or amino) is involved in bonding.[14]

  • C-N Stretching : The stretching of the bond between the amino group and the pyridine ring is found in the 1260-1330 cm⁻¹ region.[1]

Studying Tautomerism

Vibrational spectroscopy is a powerful method to investigate the potential amino-imino tautomerism in aminopyridines.[10][15][16] The amino form is characterized by N-H stretching bands, while the imino tautomer would show a distinct C=N stretching band and an N-H stretch at a different frequency. Studies have shown that aminopyridines predominantly exist in the amino form.[10]

Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation : Grind a small amount (1-2 mg) of the solid aminopyridine sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan : Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Run the sample scan to obtain the infrared spectrum.

Data Presentation: Key Vibrational Frequencies for Aminopyridines
Vibrational ModeTypical Wavenumber (cm⁻¹)Comments
N-H Asymmetric Stretch3440 - 3500Characteristic of primary amine
N-H Symmetric Stretch3300 - 3450Often a doublet with asymmetric stretch
C-H Aromatic Stretch3000 - 3100Pyridine ring C-H bonds
N-H Scissoring1610 - 1650Bending vibration of the -NH₂ group[1]
C=C, C=N Ring Stretch1400 - 1600Multiple bands characteristic of the pyridine ring
C-N Stretch1260 - 1330Bond between amino group and ring[1]
Visualization: Functional Groups and IR Regions

Caption: Correlation of aminopyridine functional groups to IR regions.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure of conjugated molecules by measuring the absorption of light in the ultraviolet and visible regions. For aminopyridines, this technique is sensitive to the π-electron system of the aromatic ring.

Causality Behind UV Absorption

The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. In aminopyridines, the most relevant transitions are π → π* and n → π*. The amino group acts as an auxochrome, a substituent that modifies the absorption properties of the main chromophore (the pyridine ring). This typically results in a bathochromic shift (shift to longer wavelength, λ_max) and a hyperchromic effect (increased absorption intensity) compared to pyridine.

The absorption spectra are sensitive to the solvent and pH. Protonation of the ring nitrogen in acidic conditions alters the electronic structure, leading to significant spectral shifts.[17][18]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection : Choose a UV-transparent solvent (e.g., ethanol, methanol, water, hexane) in which the compound is soluble.

  • Stock Solution : Prepare an accurate stock solution of the aminopyridine compound of known concentration.

  • Dilution : Prepare a dilute solution from the stock solution so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Spectrum Recording : Record the spectrum over the desired wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_max).

Visualization: Electronic Transitions in Aminopyridines

UV_Vis_Transitions cluster_molecule Aminopyridine Chromophore E Energy E_pi_star π* (LUMO) E_n n (non-bonding) E_n->E_pi_star n → π* (Low Energy, Weak Abs.) E_pi π (HOMO) E_pi->E_pi_star π → π* (High Energy, Strong Abs.) Molecule Pyridine Ring (π system) + Amino Group (n electrons)

Caption: Key electronic transitions observed in UV-Vis spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality Behind Mass Spectra

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The m/z of this ion directly corresponds to the molecular weight of the compound.[19][20] The high energy of this process can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often reproducible and characteristic of the molecule's structure.

For aminopyridines, the mass spectrum will show a prominent molecular ion peak at an m/z corresponding to its molecular formula (C₅H₆N₂ = 94.11 g/mol ).[19][20] High-resolution mass spectrometry (HRMS) can determine the mass with extreme accuracy, allowing for the unambiguous determination of the elemental formula.

Coupling with Chromatography (GC-MS)

Gas Chromatography/Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components in a mixture. This is particularly valuable in drug metabolism studies to identify metabolites of aminopyridine-based drugs.[21]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction : Introduce a small amount of the sample (solid or liquid) into the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph.

  • Ionization : The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons (typically at 70 eV) to create ions.

  • Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Spectrum Generation : The instrument plots the signal intensity versus the m/z ratio to produce a mass spectrum.

Visualization: Mass Spectrometry Process

MS_Process Sample Sample Introduction Ion_Source Ion Source (e.g., EI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Caption: A simplified schematic of the mass spectrometry workflow.

Conclusion: A Synergistic Approach

The comprehensive characterization of aminopyridine compounds is not achieved by a single technique but through the synergistic application of multiple spectroscopic methods. NMR provides the definitive structural map, vibrational spectroscopy confirms functional groups and bonding interactions, UV-Vis explores the electronic landscape, and mass spectrometry validates the molecular weight and formula. Together, these techniques form a self-validating system, ensuring the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Srivastava, T. N., & Kumar, V. (1979). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 33(10), 381-383. Available at: [Link]

  • Jose, S., & Mohan, S. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245. Available at: [Link]

  • El-Bermani, M. F., & M. K. Ajaj. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

  • LookChem. (2019). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Available at: [Link]

  • Wu, R., Nachtigall, P., & Brutschy, B. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H₂O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(5), 857-862. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6599. Available at: [Link]

  • Stefaniak, L., et al. (1978). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 12(11), 651-654. Available at: [Link]

  • Saad, H. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. Available at: [Link]

  • Gerl, C., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(13), 4945. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available at: [Link]

  • Saad, H. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. Available at: [Link]

  • ResearchGate. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Available at: [Link]

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Available at: [Link]

  • Obaleye, J. A., et al. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Jurnal Sains dan Kesehatan, 2(3), 362-375. Available at: [Link]

  • Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 309-315. Available at: [Link]

  • Claramunt, R. M., et al. (1993). An NMR study of the tantomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1545-1548. Available at: [Link]

  • ResearchGate. (2004). Structure and hydrogen bonding of 2-aminopyridine (H₂O)n (n?=?1, 2) studied by infrared ion depletion spectroscopy. Available at: [Link]

  • ResearchGate. (2007). On the tautomerism and color origin in solid state of Npy-protonated-2-aminopyridine: Spectroscopic elucidation. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2). Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Available at: [Link]

  • Kartal, İ., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(3), 941-951. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1546. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Available at: [Link]

  • Georgieva, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Pharmaceuticals, 16(6), 849. Available at: [Link]

  • MassBank. (2023). 2,3-Diaminopyridine. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyridines represent a class of compounds, primarily known as voltage-gated potassium (Kv) channel blockers, that have significant therapeutic applications in neurology.[1] Drugs such as 4-aminopyridine (4-AP, dalfampridine) and 3,4-diaminopyridine (3,4-DAP, amifampridine) are cornerstone treatments for conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS), respectively.[2][3][4] Their primary mechanism involves the blockade of Kv channels, which enhances neuronal excitability, restores conduction in demyelinated axons, and increases neurotransmitter release at synaptic terminals.[2][5][6] Beyond this canonical function, the versatile aminopyridine scaffold has been leveraged in drug discovery to develop inhibitors for other critical targets, including various protein kinases and histone deacetylases (HDACs), expanding their potential therapeutic landscape into oncology and inflammatory diseases. This guide provides a detailed examination of the molecular mechanisms, biophysical interactions, and experimental methodologies used to characterize the action of aminopyridine-based inhibitors, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Primary Mechanism - Blockade of Voltage-Gated Potassium (Kv) Channels

The quintessential mechanism of action for clinically approved aminopyridines like 4-AP and 3,4-DAP is the non-selective blockade of voltage-gated potassium channels.[1][6]

The Role of Kv Channels in Cellular Excitability

Voltage-gated potassium channels are integral membrane proteins crucial for regulating cellular membrane potential. In excitable cells like neurons, they are responsible for the repolarization phase of the action potential. By opening in response to membrane depolarization, they allow an efflux of potassium ions (K+), which brings the membrane potential back to its resting state. This repolarization is critical for terminating the action potential and ensuring the fidelity of high-frequency nerve firing.[7]

Biophysical Mechanism of Aminopyridine Blockade

Aminopyridines act as pore blockers on Kv channels. Extensive electrophysiological studies have revealed a state-dependent mechanism of inhibition:

  • Intracellular Binding: Aminopyridines cross the cell membrane in their neutral, uncharged form. Once inside the cell, the molecule exists in equilibrium with its protonated, cationic form, which is the active species that blocks the channel.[8][9][10] The block is exerted from the intracellular side of the membrane.[8][11]

  • Open-Channel Block: The binding of aminopyridines is strongly voltage-dependent and use-dependent, meaning the channels must be open for the blocker to readily access its binding site within the central pore.[11][12] The rate at which the block occurs is significantly accelerated when the channels are activated by membrane depolarization.[11]

  • Drug Trapping: Once bound, the aminopyridine molecule becomes "trapped" within the pore when the channel closes upon repolarization.[8][9][11][13] The unblocking of the channel requires subsequent depolarization to allow the drug to dissociate.[12] This trapping phenomenon contributes to the drug's sustained effect.

Recent structural modeling studies have identified a hydrophobic cavity formed by the S5 and S6 helices in the closed state of the Shaker Kv channel, which is a plausible binding site for 4-aminopyridine.[14][15] Binding to this site is thought to stabilize the closed state, preventing the conformational changes required for channel opening.[16]

Caption: Mechanism of Kv channel blockade by 4-aminopyridine (4-AP).

Physiological Consequences of Kv Channel Blockade

By inhibiting the repolarizing K+ currents, aminopyridines effectively broaden the duration of the action potential.[4][17][18] This prolongation has several critical downstream effects:

  • Enhanced Neurotransmitter Release: A longer-lasting depolarization at the presynaptic nerve terminal keeps voltage-gated calcium (Ca2+) channels open for a longer period. The resulting increase in calcium influx significantly enhances the release of neurotransmitters like acetylcholine at the neuromuscular junction.[3][4][19] This is the primary therapeutic mechanism in LEMS, a disorder characterized by reduced acetylcholine release.[3]

  • Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes internodal Kv channels. This exposure leads to a leakage of repolarizing current, which can cause action potential conduction to fail. By blocking these exposed channels, 4-AP prevents this current leak, thereby restoring the ability of the action potential to propagate along the demyelinated axon.[2][5][6][20]

Part 2: Experimental Validation and Protocols

The characterization of aminopyridine-based inhibitors relies heavily on electrophysiological techniques, with the patch-clamp method being the gold standard.[21][22]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol outlines the essential steps to determine the half-maximal inhibitory concentration (IC₅₀) of an aminopyridine compound on a specific Kv channel subtype expressed in a heterologous system (e.g., CHO or HEK cells).

Objective: To quantify the potency of an aminopyridine inhibitor by measuring the dose-dependent block of Kv channel currents.

Methodology:

  • Cell Preparation: Culture cells stably or transiently expressing the target Kv channel (e.g., Kv1.1, Kv1.5) to an appropriate confluency. Dissociate cells into a single-cell suspension for recording.

  • Electrode and Solution Preparation:

    • Internal Solution (Pipette): Prepare a solution mimicking the intracellular ionic environment, typically containing high potassium (e.g., 140 mM K-gluconate), EGTA for calcium buffering, Mg-ATP for cellular energy, and HEPES to buffer pH to ~7.3.[7]

    • External Solution (Bath): Prepare a physiological saline solution (e.g., Tyrode's solution) containing appropriate concentrations of NaCl, KCl, CaCl₂, MgCl₂, and HEPES, buffered to pH ~7.4.

    • Drug Solutions: Prepare a range of concentrations of the aminopyridine inhibitor in the external solution.

  • Recording Configuration:

    • Using a micropipette puller, create glass electrodes with a resistance of 3-5 MΩ when filled with the internal solution.[23]

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the entire cell membrane.[23]

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell's membrane potential at a holding potential where the target channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the Kv channels and record the resulting outward potassium currents.[7]

    • Establish a stable baseline recording in the control external solution.

  • Drug Application and Measurement:

    • Perfuse the recording chamber with the external solution containing the lowest concentration of the aminopyridine inhibitor. Allow several minutes for equilibration.

    • Repeat the voltage protocol and record the inhibited currents.

    • Wash out the drug with the control solution to check for reversibility.

    • Repeat the application and washout steps for progressively higher concentrations of the inhibitor.

  • Data Analysis:

    • Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each drug concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control current.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of a Kv channel inhibitor.

Comparative Potency of Aminopyridines

Aminopyridines exhibit varying affinities for different Kv channel subtypes. This non-selectivity is a key characteristic of drugs like 4-AP.[6]

CompoundTarget ChannelIC₅₀ (μM)Cell TypeReference
4-Aminopyridine Kv1.1170-[24]
Kv1.2230-[24]
Kv1.189Sol-8[12]
Kv3.1~10-30Oocytes[11]
Kv2.1~3000Oocytes[11]
3,4-Diaminopyridine Kv3.3 / Kv3.41-10 (high-affinity)HEK293[25][26]
100-1000 (low-affinity)HEK293[25][26]
3-Aminopyridine Kv1.12200Sol-8[12]

Part 3: Secondary Mechanisms and Broader Therapeutic Applications

The chemical versatility of the aminopyridine scaffold has enabled its use as a pharmacophore for developing inhibitors against other enzyme families, highlighting its broader potential in drug discovery.[1][27][28]

Aminopyridine-Based Kinase Inhibitors

The 2-aminopyridine moiety, in particular, is a common feature in many kinase inhibitors, often serving to bind to the critical hinge region of the kinase's ATP-binding site.[29]

  • c-Jun N-terminal Kinase (JNK) Inhibitors: High-throughput screening has identified aminopyridine-based compounds that are potent and highly selective inhibitors of JNK-1 and JNK-2.[30] These kinases are implicated in inflammatory diseases, stroke, and neurodegenerative disorders, making them attractive therapeutic targets.[30]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Aminopyridine-containing spiro derivatives have been designed as potent dual inhibitors of EGFR and HER2.[31] Certain compounds showed significantly stronger activity against drug-resistant EGFR mutations (T790M/L858R) than existing drugs like Neratinib, suggesting their potential in treating non-small cell lung cancer.[31]

  • Other Kinases: The aminopyridine scaffold has been successfully incorporated into inhibitors targeting a range of other kinases, including MAP4K4, Vaccinia-related kinases (VRKs), and cyclin-dependent kinases (CDKs), for applications in cancer and inflammation.[29][32][33]

Dual CDK/HDAC Inhibitors

Recent drug discovery efforts have produced novel 2-aminopyridine derivatives that function as dual inhibitors of both cyclin-dependent kinases (specifically CDK9) and histone deacetylases (HDACs).[32] This dual-action approach is a promising strategy to overcome drug resistance in cancer, as co-inhibition of these pathways can synergistically enhance antitumor effects in both solid tumors and hematological malignancies.[32]

Aminopyridine_Scaffold_Applications cluster_primary Primary Mechanism cluster_secondary Secondary / Derivative Mechanisms center Aminopyridine Scaffold Kv Kv Channel Blockade center->Kv Kinase Kinase Inhibition center->Kinase HDAC HDAC Inhibition center->HDAC MS Multiple Sclerosis (4-AP) Kv->MS LEMS LEMS (3,4-DAP) Kv->LEMS Oncology Oncology Kinase->Oncology Inflammation Inflammation Kinase->Inflammation HDAC->Oncology

Caption: Diverse therapeutic applications of the aminopyridine scaffold.

Conclusion

Aminopyridine-based inhibitors are a powerful and versatile class of compounds. Their foundational mechanism as blockers of voltage-gated potassium channels provides clear and effective therapeutic benefits in neurological disorders by modulating neuronal excitability and signal propagation. The robust and adaptable nature of the aminopyridine chemical scaffold continues to be exploited in modern drug discovery, leading to the development of highly selective inhibitors for other critical enzyme families like kinases and HDACs. This expansion into new therapeutic areas, particularly oncology, underscores the enduring importance of this chemical moiety and ensures that aminopyridine-based compounds will remain a focal point of research and development for years to come.

References

  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • 4-Aminopyridine Applications and Interactions. (2024). ChemicalBook.
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflugers Archiv : European journal of physiology.
  • Alviña, K., & Khodakhah, K. (2010). The Therapeutic Mode of Action of 4-Aminopyridine in Cerebellar Ataxia. The Journal of Neuroscience, 30(21), 7258-7268. [Link]

  • 3,4-Diaminopyridine (3,4-DAP). (2020). myaware.
  • 4-aminopyridine--a review. Canadian Anaesthetists' Society journal. [Link]

  • 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD..
  • 4 aminopyridine – Knowledge and References. Taylor & Francis.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry. [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. (2024). MDPI. [Link]

  • Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels. The Journal of general physiology. [Link]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 833-858. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2015). Chemical Communications. [Link]

  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular pharmacology. [Link]

  • (a) 3,4-diaminopyridine (3,4-DAP) and (b) its mechanism of action. ResearchGate. [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. [Link]

  • On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K + Channel, hKv1.5. (1998). Journal of General Physiology. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (1992). Semantic Scholar. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry. [Link]

  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. Biophysical journal. [Link]

  • A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). ResearchGate. [Link]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. (2024). bioRxiv. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of medicinal chemistry. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS medicinal chemistry letters. [Link]

  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2025). Biophysical journal. [Link]

  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of general physiology. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). European journal of medicinal chemistry. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of medicinal chemistry. [Link]

  • Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment. (2021). International Journal of Molecular Sciences. [Link]

  • Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PloS one. [Link]

  • Molecular mechanism of voltage-dependent potentiation of KCNH potassium channels. (2017). eLife. [Link]

  • A Short Guide to Electrophysiology and Ion Channels. (2017). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Kv3 Potassium Conductance is Necessary and Kinetically Optimized for High-Frequency Action Potential Generation in Hippocampal Interneurons. (2003). Journal of Neuroscience. [Link]

Sources

A Technical Guide to the Structural Characterization of 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structural characterization of 2-(6-aminopyridin-3-yl)acetic acid (CAS No: 39658-45-2). Intended for researchers, chemists, and drug development professionals, this document outlines a logical workflow employing mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography. More than a mere listing of procedures, this guide explains the scientific rationale behind the selection of each technique, offers detailed experimental protocols, and provides insights into data interpretation. The collective evidence from these methods provides a self-validating system to confirm the molecular identity, connectivity, and three-dimensional structure of this important pyridine derivative.

Introduction: The Need for Rigorous Characterization

This compound is a heterocyclic compound featuring a pyridine core substituted with both an amino and an acetic acid group. The precise arrangement of these functional groups is critical, as even subtle isomeric differences can lead to vastly different chemical reactivity and biological activity. In drug discovery and development, an unassailable structural confirmation is the foundation upon which all subsequent pharmacological, toxicological, and clinical data are built. An error in structural assignment can invalidate years of research and investment.

This guide, therefore, presents an integrated analytical strategy designed to provide definitive proof of structure for this compound, ensuring the integrity and reproducibility of scientific research.

Integrated Analytical Workflow

Our recommended workflow is designed to move from foundational data (molecular formula) to detailed connectivity and finally to the definitive three-dimensional arrangement in the solid state.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & Functional Groups cluster_2 Phase 3: Definitive 3D Structure A High-Resolution Mass Spectrometry (HRMS) B Elemental Analysis (EA) A->B Confirms C Molecular Formula (C₇H₈N₂O₂) B->C Provides B->C D 1D NMR (¹H, ¹³C) C->D F 2D NMR (COSY, HSQC) D->F Assigns E FTIR Spectroscopy H Provisional Structure E->H F->H G Single-Crystal X-ray Crystallography I Unambiguous Structure Confirmed G->I H->G

Caption: Integrated workflow for structural characterization.

Phase 1: Determining the Molecular Formula

The first and most fundamental question is: "What is the elemental composition of the molecule?" High-resolution mass spectrometry (HRMS) is the premier technique for answering this.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, which provides integer mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the determination of a unique elemental formula. For a target like this compound (C₇H₈N₂O₂), the exact mass is distinct from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). Electrospray ionization (ESI) is the preferred method for this polar, nitrogen-containing compound as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.[1][2]

Experimental Protocol (LC-HRMS):

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Inject 5 µL of the sample. Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

  • MS Acquisition:

    • Ionization Mode: ESI, positive ion mode.[1]

    • Capillary Voltage: 3.2 kV.[2]

    • Drying Gas: Nitrogen at a temperature of 250-300°C.[2]

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >60,000 FWHM.

Data Interpretation: The theoretical exact mass of the neutral molecule C₇H₈N₂O₂ is 152.0586 g/mol . In positive ion mode, the target is the protonated molecule, [C₇H₉N₂O₂]⁺.

SpeciesTheoretical Exact Mass (m/z)
Neutral [M]152.0586
Protonated [M+H]⁺153.0664
Sodiated [M+Na]⁺175.0483

An experimentally observed mass of 153.0664 ± 5 ppm provides extremely strong evidence for the elemental formula C₇H₈N₂O₂.

Phase 2: Elucidating Covalent Connectivity

Once the molecular formula is established, the next step is to determine how the atoms are connected. NMR and FTIR spectroscopy are the workhorses for this phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, ¹H NMR will reveal the number of different proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will identify the unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, particularly the influence of the electronegative nitrogen atom in the pyridine ring.[4][5]

Predicted ¹H and ¹³C NMR Chemical Shifts: The following predictions are based on established principles for substituted pyridines. Protons and carbons are numbered for assignment.

Numbered structure of this compound

¹H NMR Data Table (400 MHz, DMSO-d₆):

Proton LabelPredicted Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Rationale
H-2~7.8 - 8.0d (doublet)1HJ₂₄ ≈ 2-3 HzAdjacent to N, deshielded. Coupled to H-4.
H-4~7.3 - 7.5dd (doublet of doublets)1HJ₄₅ ≈ 8-9 Hz, J₄₂ ≈ 2-3 HzCoupled to both H-5 (ortho) and H-2 (meta).
H-5~6.4 - 6.6d (doublet)1HJ₅₄ ≈ 8-9 HzOrtho to amino group (electron-donating), shielded.
H-α~3.4 - 3.6s (singlet)2HN/AMethylene protons adjacent to two sp² centers.
-NH₂~5.8 - 6.2br s (broad singlet)2HN/AExchangeable protons, broad signal.
-COOH~12.0 - 13.0br s (broad singlet)1HN/AHighly deshielded, exchangeable carboxylic acid proton.[6]

¹³C NMR Data Table (100 MHz, DMSO-d₆):

Carbon LabelPredicted Shift (δ, ppm)Rationale
C-6~158 - 160Carbon bearing the amino group, highly deshielded.
C-2~147 - 149Carbon adjacent to ring nitrogen, deshielded.
C-4~137 - 139Aromatic CH carbon.
C-5~106 - 108Aromatic CH carbon ortho to amino group, shielded.
C-3~120 - 122Aromatic carbon bearing the acetic acid group.
C-α~35 - 38Methylene carbon.
C=O~172 - 175Carboxylic acid carbonyl carbon.[6]

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it will solubilize the polar compound and allow for the observation of exchangeable -NH₂ and -COOH protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., H-2 with H-4, H-4 with H-5).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (e.g., H-2 with C-2, H-α with C-α).

Sources

Unlocking the Therapeutic Potential of 2-(6-Aminopyridin-3-yl)acetic Acid Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[CITY, STATE] – [Date] – In the landscape of modern drug discovery, the identification of novel therapeutic targets for promising small molecules is a critical bottleneck. The 2-(6-aminopyridin-3-yl)acetic acid scaffold has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the systematic identification and validation of therapeutic targets for derivatives of this versatile compound. As a Senior Application Scientist, the insights herein are synthesized from both established principles and field-proven methodologies to empower your research endeavors.

Introduction: The Promise of a Privileged Scaffold

The this compound core represents a nexus of desirable pharmaceutical properties. The aminopyridine moiety is a cornerstone in numerous approved drugs and clinical candidates, recognized for its capacity to engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and pi-stacking. The acetic acid side chain provides a crucial handle for both molecular interactions and synthetic derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader aminopyridine class have demonstrated a wide spectrum of biological activities, from acting as voltage-gated potassium channel blockers in the treatment of multiple sclerosis to inhibiting key kinases in oncology. This documented polypharmacology underscores the immense, yet largely untapped, potential of the this compound scaffold. This guide will navigate the logical progression from computational target hypothesis to rigorous experimental validation, providing a robust roadmap for your drug discovery program.

Part 1: In Silico and Database-Driven Target Hypothesis Generation

The principle of "failing fast and cheap" is paramount in drug discovery. Before embarking on resource-intensive wet lab experiments, a thorough in silico investigation can illuminate the most probable biological targets, thereby focusing experimental efforts and increasing the probability of success.

Leveraging the Power of Chemical and Biological Databases

A wealth of publicly and commercially available databases provides the foundation for our initial target-hunting expedition. The objective is to leverage existing knowledge by identifying structurally similar compounds with known biological activities.

Key Databases for Small Molecule Target Identification:

DatabasePrimary UtilityKey Features
ChEMBL Bioactivity DataExpertly curated from literature, providing quantitative data like IC50 and Ki values.[1]
PubChem Comprehensive Chemical InformationContains chemical structures, bioassay results, and links to relevant literature.[1][2]
BindingDB Protein-Ligand InteractionsFocuses on quantitative binding affinities, ideal for structure-activity relationship (SAR) studies.[1][3]
DrugBank Drug and Drug Target InformationA comprehensive resource linking drugs to their targets, mechanisms of action, and pharmacokinetic data.[1][4]
Workflow for Database Mining and Similarity Searching

The following workflow provides a systematic approach to leveraging these databases for generating a preliminary list of potential targets.

G cluster_0 Step 1: Scaffold Search cluster_1 Step 2: Database Query cluster_2 Step 3: Data Aggregation & Analysis cluster_3 Step 4: Similarity Searching cluster_4 Step 5: Hypothesis Generation a Input Core Scaffold: This compound b Search ChEMBL, PubChem, etc. for exact and substructure matches a->b c Compile list of known biological targets and associated bioactivity data (IC50, Ki) b->c d Perform Tanimoto-based similarity search in databases like ZINC and ChEMBL c->d e Identify high-probability target classes based on recurring targets of similar compounds d->e

Caption: Workflow for In Silico Target Hypothesis Generation.

Part 2: High-Probability Target Classes and Rationale

Based on a comprehensive review of scientific literature and patent databases, several high-probability target classes for this compound derivatives have been identified.

Kinases

The aminopyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.

  • PIM-1 Kinase: Structurally related N-(pyridin-3-yl)acetamide derivatives have been investigated as inhibitors of PIM-1 kinase, a promising target in oncology due to its role in cell survival and proliferation.[5] The structural similarities suggest that this compound derivatives could also engage this or other related kinases.

Viral Enzymes

The pyridine-3-yl acetic acid motif has been explicitly implicated in the inhibition of viral replication.

  • HIV Integrase: A patent has disclosed pyridin-3-yl acetic acid derivatives as potent inhibitors of HIV replication, strongly suggesting that HIV integrase is a viable therapeutic target.[6] This provides a direct and compelling rationale for screening these compounds against this and other viral enzymes.

Metabolic Enzymes

The modulation of metabolic pathways is a cornerstone of therapy for numerous diseases, including diabetes and metabolic syndrome.

  • Dipeptidyl Peptidase IV (DPP-4): Derivatives of 3-pyridylacetic acid have been identified as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis.[] This finding opens a promising avenue for investigating the potential of this compound derivatives in the treatment of type 2 diabetes.

Targets in Neurological and Inflammatory Pathways

While specific targets are less defined in the literature for this exact scaffold, there is a recurring theme of its application in the synthesis of molecules for neurological and inflammatory diseases.[8] This suggests that targets within these complex pathways, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like cyclooxygenases (COX), should be considered.

Part 3: Experimental Workflows for Target Identification and Validation

Following the generation of in silico-driven hypotheses, the subsequent phase necessitates rigorous experimental validation. The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Outcome a Affinity Chromatography- Mass Spectrometry c In Vitro Enzymatic Assays a->c b Cellular Thermal Shift Assay (CETSA) d Cell-Based Functional Assays b->d e Validated Therapeutic Target(s) c->e d->e

Caption: Experimental Workflow for Target Identification and Validation.

Detailed Experimental Protocol 1: Affinity Chromatography-Mass Spectrometry

This technique aims to isolate binding partners of your compound of interest from a complex biological sample, such as a cell lysate.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid moiety is a natural point for such modification.

    • Incubate the synthesized derivative with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound ligand.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line for an oncology target) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with a linker but no ligand.

    • To demonstrate specificity, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free (non-immobilized) compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins using a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control and competition samples.

    • Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Detailed Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to a high density and harvest them.

    • Resuspend the cells in a suitable buffer and treat with your this compound derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and quantify the amount of the putative target protein in the soluble fraction using a specific antibody and a suitable detection method (e.g., Western blot or ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Conclusion: A Pathway to Novel Therapeutics

The this compound scaffold holds considerable promise for the development of novel therapeutics across a range of diseases. By employing a systematic and logical approach that combines in silico prediction with rigorous experimental validation, researchers can efficiently and effectively unlock the full potential of this privileged chemical entity. The workflows and protocols detailed in this guide provide a robust framework to navigate the complexities of target identification and validation, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

  • Neovarsity. (2025, March 21). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]

  • Directory of in silico Drug Design tools. Chemical databases. [Link]

  • SMMDB. (2018, September 13). a web-accessible database for small molecule modulators and their targets involved in neurological diseases. PubMed Central. [Link]

  • University of Edinburgh Research Explorer. (2021, May 7). Small-molecule Bioactivity Databases. [Link]

  • Oxford Academic. (n.d.). EDULISS: a small-molecule database with data-mining and pharmacophore searching capabilities. Nucleic Acids Research. [Link]

  • Google Patents. (2017, January 12).
  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(6-aminopyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for Computational Scaffolding

In the contemporary landscape of drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. The 2-(6-aminopyridin-3-yl)acetic acid framework represents a privileged scaffold, a recurring motif in compounds demonstrating significant biological activity. Its inherent structural features—a basic aminopyridine head and an acidic acetic acid tail—offer a versatile template for combinatorial elaboration and targeted molecular design.[1][2] However, the empirical synthesis and screening of extensive libraries of derivatives is a Sisyphean task. This is where in silico modeling emerges not merely as an adjunct, but as a core strategic discipline. By harnessing the predictive power of computational chemistry, we can navigate the vast chemical space of potential derivatives with greater precision and foresight, thereby de-risking and accelerating the entire discovery pipeline.[3][4][5]

This guide is conceived as a comprehensive technical manual for the rational, computer-aided design of novel therapeutics derived from the this compound core. It is predicated on the philosophy that a robust in silico workflow is a self-validating system, where each computational step is informed by sound scientific principles and cross-verified by subsequent analyses. We will eschew a superficial overview in favor of a deep, mechanistically-grounded exploration of the requisite computational methodologies. Our narrative will be guided by the principles of Expertise, Experience, and Trustworthiness, providing not just the 'how,' but the critical 'why' behind each experimental choice.

Section 1: Foundational Principles – Deconstructing the Scaffold and Defining the Target Space

The this compound scaffold is a compelling starting point for several reasons. The pyridine ring is a common feature in many approved drugs, offering favorable pharmacokinetic properties. The amino group provides a key hydrogen bond donor, while the acetic acid moiety offers a hydrogen bond acceptor and a potential point for salt formation or further derivatization.[1][2] Before embarking on any computational campaign, a thorough understanding of the target biology is paramount. Is the goal to inhibit a kinase, modulate a G-protein coupled receptor (GPCR), or disrupt a protein-protein interaction? The answer to this question will dictate the entire downstream modeling strategy.

Target Identification and Structural Preparation

The initial and most critical step is the acquisition and preparation of a high-quality 3D structure of the biological target.[5] The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.

Protocol 1: Target Structure Preparation

  • Acquisition: Download the target protein structure from the RCSB PDB database (e.g., PDB ID: 6LU7 for SARS-CoV-2 main protease).[6]

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any pre-existing ligands (unless they are being used for validation).[6]

  • Protonation and Charge Assignment: Utilize software such as AutoDockTools or Chimera to add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4).[6][7] This step is crucial for accurate electrostatic calculations.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This can be accomplished using force fields like CHARMM or AMBER.[8][9]

Ligand Preparation: From 2D to 3D

The 2D chemical structure of the this compound scaffold and its proposed derivatives must be converted into a 3D conformation suitable for docking.

Protocol 2: Ligand Preparation

  • 2D Sketching: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Conformer Generation: Convert the 2D structures to 3D and generate a diverse ensemble of low-energy conformers for each ligand. Tools like Open Babel or LigPrep can be used for this purpose.

  • Charge and Force Field Assignment: Assign partial charges and atom types to the ligand atoms using a suitable force field (e.g., GAFF or MMFF94). This is essential for calculating the interaction energies between the ligand and the protein.

Section 2: The Core Workflow – A Multi-Pillar Approach to In Silico Screening

A robust computational workflow relies on a synergistic combination of different modeling techniques. Each method provides a unique piece of the puzzle, and their collective insights lead to more reliable predictions.

Pillar 1: Molecular Docking – Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is the cornerstone of structure-based virtual screening.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that will influence the docking results.[7]

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina.[7] The software will systematically explore different conformations and orientations of the ligand within the grid box and score them based on their predicted binding affinity.

  • Pose Analysis and Selection: Analyze the top-scoring docking poses for each ligand. The binding mode should be visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues. Plausible binding poses are those that are energetically favorable and make sense from a biochemical perspective.

Data Presentation: Docking Results

Derivative IDDocking Score (kcal/mol)Key Interacting Residues
AP-001-8.5TYR54, HIS41, CYS145
AP-002-7.9HIS41, MET49, GLN189
AP-003-9.2TYR54, HIS41, LEU141
Pillar 2: Quantitative Structure-Activity Relationship (QSAR) – Building Predictive Models

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11] This allows for the prediction of the activity of novel, unsynthesized compounds.[10]

Protocol 4: 2D-QSAR Model Development

  • Dataset Preparation: Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, and quantum-chemical descriptors.[12]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest to build a QSAR model that correlates the descriptors with the biological activity.[12]

  • Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[13]

Visualization: QSAR Workflow

G A Dataset of Derivatives with Known Activity B Calculate Molecular Descriptors A->B C Split Data into Training and Test Sets B->C D Build QSAR Model (e.g., MLR, Random Forest) C->D Training Set E Internal Validation (Cross-Validation) D->E F External Validation (Test Set) D->F Test Set E->D G Predict Activity of New Derivatives F->G

Caption: A typical workflow for developing and validating a QSAR model.

Pillar 3: Molecular Dynamics (MD) Simulations – Assessing Complex Stability and Dynamics

While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14][15]

Protocol 5: Protein-Ligand MD Simulation with GROMACS

  • System Preparation: Prepare the protein-ligand complex obtained from docking. This includes solvating the system in a water box and adding counter-ions to neutralize the charge.[8][9]

  • Energy Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.[8]

  • Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow the system to reach a stable state.[14][15]

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein, and the root-mean-square fluctuation (RMSF) of the protein residues.

Visualization: MD Simulation Workflow

G A Docked Protein-Ligand Complex B Solvation and Ionization A->B C Energy Minimization B->C D NVT Equilibration (Constant Volume) C->D E NPT Equilibration (Constant Pressure) D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF) F->G

Caption: The key stages involved in setting up and running a molecular dynamics simulation.

Section 3: ADMET Profiling – Predicting Drug-Likeness and Safety

A potent compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[16][17] In silico ADMET prediction is a crucial step in filtering out compounds that are likely to fail in later stages of development.[16][17]

Protocol 6: In Silico ADMET Prediction

  • Descriptor Calculation: Calculate a set of physicochemical descriptors relevant to ADMET properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

  • Model Application: Utilize pre-built predictive models, available through commercial software (e.g., ADMET Predictor) or free web servers (e.g., SwissADME, pkCSM), to predict various ADMET properties.[16][17]

  • Rule-Based Filtering: Apply established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules, to identify compounds with favorable oral bioavailability profiles.

Data Presentation: Predicted ADMET Properties

Derivative IDMol. WeightlogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
AP-001350.42.8240
AP-002420.53.5350
AP-003510.64.1461

Section 4: Synthesis of Insights and Decision Making

The true power of this multi-pillar approach lies in the integration of data from all computational experiments. A promising derivative of this compound will exhibit a confluence of favorable characteristics:

  • Strong predicted binding affinity from molecular docking.

  • High predicted biological activity from a validated QSAR model.

  • A stable binding mode as demonstrated by MD simulations.

  • A favorable ADMET profile with no major liabilities.

By prioritizing compounds that satisfy these multiple criteria, we can significantly increase the probability of success in subsequent experimental validation.

Visualization: Integrated Drug Discovery Funnel

G A Virtual Library of Derivatives B Molecular Docking A->B C QSAR Modeling B->C D ADMET Prediction C->D E Molecular Dynamics D->E F Prioritized Hit Compounds E->F

Caption: A hierarchical workflow for prioritizing hit compounds from a virtual library.

Conclusion: Towards a Paradigm of Predictive Drug Discovery

The in silico modeling of this compound derivatives, when executed with scientific rigor and a deep understanding of the underlying principles, can transform the drug discovery process from one of serendipity to one of rational design. This guide has provided a comprehensive, field-proven framework for such an endeavor. By embracing the methodologies outlined herein, researchers can unlock the full therapeutic potential of this versatile chemical scaffold, bringing novel and effective medicines to patients more efficiently and with a higher probability of success.

References

  • Berdigaliyev, N., & Aljofan, M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Chandramohan, V., & Kaphle, U. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. [Link]

  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. University of Nottingham. [Link]

  • Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • International Journal of Advances in Pharmacy and Biotechnology. (2020). A Review on QSAR Studies. 5(4), 1-7. [Link]

  • Kumar, S. (2004). 3D-QSAR in drug design--a review. Current medicinal chemistry, 11(15), 2089-2101. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Santos, C. B. R., & de Oliveira, D. B. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 29(13), 3045. [Link]

  • Frim, D. A., & Frim, C. G. (2007). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Letters in Drug Design & Discovery, 4(1), 13-18. [Link]

  • Sharma, A., & Kumar, R. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • American Chemical Society. (2025). Computational chemistry evaluation strategies in early-stage drug discovery. ACS Fall 2025. [Link]

  • Prema, V. (2023). A Concise Review on role of QSAR in Drug Design. Research Journal of Pharmacy and Technology, 16(10), 4935-4938. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Sabe, V. T., & Sabe, C. V. (2021). A Guide to In Silico Drug Design. International journal of molecular sciences, 22(16), 8803. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • MDPI. (n.d.). Special Issue: Computational Strategy for Drug Design. Molecules. [Link]

  • Bioinformatics Tutorials. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]

  • Journal of Biosciences and Medicines. (2025). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. 8(12), 1-17. [Link]

  • AZoLifeSciences. (2021). Computational Methods in Drug Discovery. [Link]

  • Dr. Omics Education. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them. [Link]

  • BIOENGINEER.ORG. (2025). Triazolopyridines: Advances in Synthesis and Applications. [Link]

  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

  • Wu, F., Zhou, Y., & Li, L. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(7), 1645. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. 9(51), 54881-54896. [Link]

  • Journal of the Iranian Chemical Society. (2022). One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities. 19(1), 229-242. [Link]

  • Bashkir Chemistry Journal. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. 28(1), 47-52. [Link]

  • ResearchGate. (2025). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. [Link]

  • Journal of Biomolecular Structure & Dynamics. (2021). In silico drug discovery of IKK-β inhibitors from 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives based on QSAR, docking, molecular dynamics and drug-likeness evaluation studies. 39(14), 5176-5190. [Link]

  • International Journal of Chemistry and Technology. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 4(2), 116-123. [Link]

  • European Journal of Medicinal Chemistry. (2009). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. 44(9), 3585-3591. [Link]

  • Arzneimittel-Forschung. (2005). Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. 55(9), 520-527. [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Journal of the Serbian Chemical Society. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. 90(9), 837-845. [Link]

Sources

Methodological & Application

Application Note: Robust and Versatile Protocols for the Synthesis of Amide Derivatives from 2-(6-Aminopyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(6-Aminopyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules.[1] This application note provides detailed, field-proven protocols for the synthesis of its amide derivatives. We delve into the rationale behind experimental choices, offering insights into reagent selection, reaction optimization, and purification strategies to ensure high-yield, reproducible results. The protocols described herein are designed to be self-validating, empowering researchers to confidently synthesize a diverse range of amide compounds for their drug discovery programs.

Introduction: The Significance of this compound Amides

The structural motif of this compound is of significant interest in pharmaceutical research. Its unique combination of a pyridine ring, an amino group, and a carboxylic acid functionality makes it a versatile scaffold for generating novel compounds with potential therapeutic applications.[1] Specifically, the derivatization of the carboxylic acid to form amides is a common and powerful strategy to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Amide bond formation is a cornerstone of organic and medicinal chemistry.[2][3] The choice of coupling reagents and reaction conditions is critical to achieving high yields and purity, especially when dealing with substrates that possess multiple reactive sites, such as this compound. This guide will focus on two robust and widely applicable protocols for the synthesis of amides from this key intermediate.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.[3]

Carbodiimide-Mediated Coupling: The EDC/HOBt System

One of the most common methods for amide bond formation involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5][6][7]

The generally accepted mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[8]

  • Formation of the HOBt Ester: The O-acylisourea intermediate can then react with HOBt to form an active HOBt ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center.[6][8]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide and the regeneration of HOBt.[5]

Uronium/Aminium Salt-Based Coupling: The HATU System

For more challenging couplings, including those with sterically hindered amines or acids, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[9][10]

The mechanism of HATU-mediated coupling is as follows:

  • Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[9][10]

  • Amine Acylation: The amine then attacks the activated ester to form the amide bond. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling and suppressing racemization.[9][10]

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity reagents and anhydrous solvents to minimize side reactions and ensure reproducibility.

  • Inert Atmosphere: While not always strictly necessary for robust couplings, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture from quenching the active intermediates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and identify any potential side products.

Protocol 1: EDC/HOBt Mediated Amide Synthesis

This protocol is a reliable and cost-effective method for a wide range of amine substrates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Equivalents
This compound152.15[11]1.0
AmineVariable1.0 - 1.2
EDC (or EDC.HCl)155.24 (191.70)1.1 - 1.5
HOBt (or HOBt.H2O)135.13 (153.14)1.1 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous Dimethylformamide (DMF)--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 - 0.2 M concentration).

  • Add the desired amine (1.0 - 1.2 eq.) to the solution.

  • Add HOBt (1.1 - 1.5 eq.) and DIPEA (2.0 - 3.0 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.1 - 1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

EDC_HOBt_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Acid & Amine in DMF Add_Reagents Add HOBt & DIPEA Start->Add_Reagents Cool Cool to 0°C Add_Reagents->Cool Add_EDC Add EDC Cool->Add_EDC Stir Stir at RT for 12-24h Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify End Final Product Purify->End HATU_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification Start Dissolve Acid in DMF/ACN Add_HATU_DIPEA Add HATU & DIPEA Start->Add_HATU_DIPEA Stir_Preactivate Stir for 15-30 min Add_HATU_DIPEA->Stir_Preactivate Add_Amine Add Amine Stir_Preactivate->Add_Amine Stir_Reaction Stir at RT for 2-12h Add_Amine->Stir_Reaction Monitor Monitor by TLC/LC-MS Stir_Reaction->Monitor Dilute Dilute with EtOAc/Water Monitor->Dilute Wash Wash Organic Layer Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify End Final Product Purify->End

Sources

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Utilizing 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(6-aminopyridin-3-yl)acetic acid as a versatile building block in the synthesis of potential anti-inflammatory agents. Capitalizing on the structural motifs present in numerous bioactive molecules, this document outlines a strategic approach to derivatize this scaffold, focusing on the synthesis of amide derivatives. The rationale for targeting the cyclooxygenase (COX) enzymes, key mediators of inflammation, is discussed in the context of the aminopyridine core. This guide offers a robust, step-by-step synthetic protocol, purification methods, and characterization techniques. Furthermore, a detailed protocol for in vitro evaluation of the synthesized compounds as COX-1 and COX-2 inhibitors is provided to facilitate the assessment of their therapeutic potential.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for novel, effective, and safe anti-inflammatory drugs is a cornerstone of medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, COX-1 and COX-2, has paved the way for the development of selective COX-2 inhibitors, which are believed to offer a better safety profile concerning gastrointestinal side effects.[2]

The this compound scaffold is a promising starting point for the synthesis of new anti-inflammatory agents for several strategic reasons:

  • The Aminopyridine Moiety: Aminopyridine derivatives have been identified as essential pharmacophores in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory potential.[3] The pyridine nucleus is a key structural feature in several known anti-inflammatory compounds.[4]

  • The Acetic Acid Side Chain: The acetic acid functional group is a common feature in many classical NSAIDs (e.g., Diclofenac, Indomethacin). This moiety is often crucial for binding to the active site of COX enzymes. However, the carboxylic acid group can also contribute to some of the adverse effects of NSAIDs.[5]

  • Opportunities for Derivatization: The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, allows for diverse chemical modifications. The carboxylic acid can be readily converted to amides, esters, or other bioisosteres to modulate the compound's physicochemical and pharmacokinetic properties.[5][6] This guide will focus on the synthesis of amide derivatives, a common and effective strategy in drug discovery.[7]

This application note will detail a synthetic strategy to generate a library of amide derivatives of this compound and provide a protocol for their subsequent biological evaluation.

Proposed Synthetic Pathway and Rationale

The proposed synthetic strategy focuses on the amide coupling of this compound with a variety of primary and secondary amines. This approach is favored due to the robustness and versatility of amide bond formation in medicinal chemistry.[8] The resulting N-substituted 2-(6-aminopyridin-3-yl)acetamides can be screened for their anti-inflammatory activity.

The rationale behind this approach is to explore the structure-activity relationship (SAR) of the synthesized compounds. By varying the substituent on the amide nitrogen, it is possible to modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can influence its binding affinity for the COX enzymes.

G cluster_0 Synthesis of N-Aryl-2-(6-aminopyridin-3-yl)acetamide Start This compound Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) Start->Coupling Amine Aryl Amine (R-NH2) Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product N-Aryl-2-(6-aminopyridin-3-yl)acetamide Purification->Product

Caption: Synthetic workflow for the preparation of N-aryl-2-(6-aminopyridin-3-yl)acetamide derivatives.

Detailed Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(6-aminopyridin-3-yl)acetamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with a representative aryl amine using common peptide coupling reagents.[4][8]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the substituted aniline (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-aryl-2-(6-aminopyridin-3-yl)acetamide.

Characterization of Synthesized Compounds

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the methylene protons of the acetamide group, and the protons of the aryl substituent. The amide N-H proton will appear as a singlet.[9]
¹³C NMR Resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, the methylene carbon, and the carbons of the aryl group.[10]
FT-IR Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-N stretching.[11]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicating the purity of the compound.

Protocol for In Vitro Biological Evaluation: Cyclooxygenase (COX) Inhibition Assay

The synthesized compounds can be evaluated for their ability to inhibit COX-1 and COX-2 enzymes using a colorimetric inhibitor screening assay.[12][13]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

G cluster_1 COX Inhibition Assay Workflow Prepare Prepare Reagents (Enzyme, Substrate, Inhibitors) Incubate Incubate Enzyme with Inhibitor Prepare->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Measure Measure Absorbance (Oxidized TMPD) Initiate->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the colorimetric substrate (TMPD) to each well.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The results of the COX inhibition assay should be summarized in a table for easy comparison.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound 1
Test Compound 2
Indomethacin
Celecoxib

A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is a desirable characteristic for novel anti-inflammatory agents.[2]

Conclusion and Future Directions

This application note provides a foundational framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. The proposed synthetic protocol is robust and can be adapted to generate a diverse library of amide derivatives. The in vitro COX inhibition assay offers a reliable method for the preliminary biological screening of these compounds.

Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship. Promising lead compounds can then be subjected to further preclinical evaluations, including in vivo anti-inflammatory models, pharmacokinetic studies, and toxicity assessments. The versatile this compound scaffold holds significant potential for the discovery of next-generation anti-inflammatory therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
  • BenchChem. (2025).
  • Guda, F., et al. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.
  • ResearchGate. (n.d.). Anti-inflammatory activity data of heterocyclic acetamide derivatives...
  • Asadi, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Drug Discovery Technologies, 13(3), 163-171.
  • Smyth, T., et al. (2022).
  • Smyth, T., et al. (2022).
  • Kaur, M., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 25(11), 2534-2545.
  • Kujawski, J., et al. (2016). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • Bouziane, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4321.
  • ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4588-4591.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(1), 1-8.
  • ChemicalBook. (n.d.). 2-(PYRIDIN-3-YL)ACETAMIDE CAS#: 3724-16-1. ChemicalBook.
  • Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5621.
  • Penthala, N. R., et al. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal, 17(3), 1-12.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • PubChemLite. (2025). N-(6-aminopyridin-3-yl)acetamide (C7H9N3O). PubChemLite.
  • Gomaa, M. A.-M. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 143-148.
  • de Oliveira, A. S., et al. (2022). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. Molecules, 27(11), 3482.
  • Bektas, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11005-11019.
  • Fant, R. T., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6296.

Sources

Application Notes and Protocols for the Purification and Analysis of 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-aminopyridin-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] The presence of impurities, even in trace amounts, can have a significant impact on the final drug product.[1][2] This document provides a comprehensive guide to the analytical methods for the purification and purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.

The inherent zwitterionic nature of this compound, arising from the presence of both a basic amino group on the pyridine ring and an acidic carboxylic acid group, presents unique challenges and opportunities in its purification and analysis. This guide will delve into strategies that leverage these physicochemical properties to achieve high purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification and analytical strategies.

Structure and Properties:

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol [3]

  • Appearance: Typically a solid at room temperature.[3]

  • Solubility: Expected to be soluble in aqueous solutions, with solubility being pH-dependent. Solubility in organic solvents is likely to be limited, a common characteristic of zwitterionic compounds.[6]

Potential Impurities:

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation.[1][2] A comprehensive impurity profile is crucial for quality control.

Impurity Type Potential Source Analytical Challenge
Starting MaterialsUnreacted precursors from the synthesis.May have similar polarities to the main compound.
Isomeric ImpuritiesPositional isomers formed during synthesis.Can be difficult to separate due to similar physicochemical properties.
Degradation ProductsFormed through hydrolysis, oxidation, or photolysis.May be present at very low levels and require sensitive detection methods.
Residual SolventsSolvents used in the synthesis and purification process.Requires specific analytical techniques like Gas Chromatography (GC).

Purification Strategies

The purification of this compound to a high degree of purity often requires a multi-step approach.

Recrystallization: A Primary Purification Technique

Recrystallization is a powerful and cost-effective method for purifying solid compounds, particularly zwitterions.[7] The principle lies in the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

Protocol for Recrystallization:

  • Solvent Screening:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small volume of different solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof) to each tube.[8]

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[9]

    • For this zwitterionic compound, a mixture of water and a miscible organic solvent like ethanol or isopropanol is a good starting point.[10]

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal and heat briefly.[7]

    • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the formation of a more ordered crystal lattice, which is more effective at excluding impurities.

  • Minimum Hot Solvent: Ensures that the solution is supersaturated upon cooling, leading to a good recovery yield.

  • Washing with Cold Solvent: Removes any residual mother liquor containing dissolved impurities without significantly dissolving the purified product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for removing closely related impurities, preparative HPLC is the method of choice.[11][12]

Workflow for Preparative HPLC Method Development:

Figure 1: Workflow for Preparative HPLC Method Development.

Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate the target compound from its impurities. A reversed-phase C18 column is a good starting point.[13]

    • Due to the polar nature of the compound, a highly aqueous mobile phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.[13]

    • Mobile Phase: A mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape is recommended.[14]

  • Scale-Up to Preparative Scale:

    • Once a good analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the column dimensions.

  • Fraction Collection and Analysis:

    • Collect fractions as the purified compound elutes from the column.

    • Analyze the purity of each fraction using the analytical HPLC method.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the solvent by lyophilization or rotary evaporation to obtain the purified solid product.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to ensure the comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic compounds.[15]

Protocol for HPLC Purity Analysis:

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or HILICC18 is a versatile stationary phase for a wide range of polarities. HILIC is suitable for highly polar compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound.
Gradient Start with a low percentage of B and gradually increase.To effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic pyridine ring will have a strong UV absorbance. DAD allows for peak purity analysis.
Injection Volume 10 µLA typical volume for analytical HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity identification and characterization.[1][2][16][17]

Workflow for Impurity Identification by LC-MS:

Figure 2: Workflow for Impurity Identification using LC-MS.

Protocol for LC-MS Analysis:

  • Utilize the same HPLC method developed for purity analysis.

  • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Acquire data in both positive and negative ion modes to get a comprehensive profile.

  • For any detected impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can be used to elucidate their structures.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for structural confirmation and can also be used for quantitative purity assessment (qNMR).[15][18][19]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[18]

  • ¹H NMR: Provides information about the number and types of protons in the molecule, which can be used to confirm the structure and identify proton-containing impurities.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • qNMR: By integrating the signals of the compound and a certified internal standard, the absolute purity can be determined with high accuracy.

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[20][21][22][23]

Protocol for Forced Degradation:

  • Expose the this compound to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[22]

    • Thermal Degradation: Dry heat at a temperature below the melting point.

    • Photolytic Degradation: Exposure to UV and visible light.

  • Analyze the stressed samples by HPLC and LC-MS to identify and characterize any degradation products.

Conclusion

The purification and analysis of this compound require a systematic approach that leverages its zwitterionic properties. A combination of recrystallization and preparative HPLC can be employed to achieve high purity. A suite of analytical techniques, including HPLC, LC-MS, and NMR, is essential for comprehensive purity assessment and impurity profiling. The protocols and guidelines presented in this document provide a robust framework for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. Available at: [Link]

  • Gálvez-Llompart, M., et al. (2012). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Modeling, 18(9), 4179-4191. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. Available at: [Link]

  • Gálvez-Llompart, M., et al. (2012). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. Available at: [Link]

  • Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Request PDF. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • S. G. G. E. Pilard, et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(5), e1900097. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4483. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 308-319. Available at: [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[5][7][24]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]

  • Recrystallization I. University of Missouri–St. Louis. Available at: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Prep HPLC Simplified Webinar. YouTube. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Basic methodology for method development in preparative HPLC. Kromasil. Available at: [Link]

  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. Available at: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Request PDF. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • hplc based procedure development for monitoring acetic acid in daclatasvir drug. ResearchGate. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. Available at: [Link]

  • Impurities Application Notebook. Waters Corporation. Available at: [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. Available at: [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. Available at: [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available at: [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Thiamine hydrochloride, Nicotinamide, Dexpanthenol and Pyridoxine hydrochloride in Injection. eIJPPR. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(6-Aminopyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(6-Aminopyridin-3-yl)acetic Acid in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. This compound is a bifunctional building block of significant interest, possessing two key reactive sites: a nucleophilic 2-amino group on the pyridine ring and a carboxylic acid moiety on a flexible ethyl linker. This unique arrangement allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of various heterocyclic compounds, particularly those with established pharmacological relevance.

The 2-aminopyridine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The acetic acid side chain provides a versatile handle for further derivatization or for participation in intramolecular cyclization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of complex heterocyclic systems. We will explore both established and prospective synthetic routes, offering detailed protocols and explaining the chemical principles that underpin these transformations.

Part 1: Utilization of the Carboxylic Acid Moiety in Amide Bond Formation

One of the most direct applications of this compound involves the functionalization of its carboxylic acid group through amide bond formation. This approach is frequently employed in the synthesis of larger, more complex molecules where the aminopyridine moiety serves as a key recognition element. The resulting amide can be a final product or an intermediate for further chemical manipulation.

Causality Behind Experimental Choices in Amide Coupling

The conversion of the carboxylic acid to an amide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Standard peptide coupling reagents are ideal for this purpose. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). EDCI is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an inactive N-acylurea. HOBt is added as an activating agent to trap the O-acylisourea, forming a more stable and reactive HOBt-ester, which then readily reacts with the incoming amine to form the desired amide bond with high efficiency and minimal side reactions. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is typically included to neutralize the acids formed during the reaction and to ensure the nucleophilic amine is in its free base form.

Experimental Workflow: Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A This compound P1 Combine reactants in DMF under inert atmosphere (N2) A->P1 B Primary or Secondary Amine (R-NH2) B->P1 C EDCI / HOBt C->P1 D DIPEA D->P1 E Anhydrous DMF E->P1 P2 Stir at room temperature P1->P2 P3 Monitor reaction by TLC or LC-MS P2->P3 W1 Aqueous work-up (e.g., add water, extract with EtOAc) P3->W1 W2 Purification by column chromatography W1->W2 FP N-substituted 2-(6-aminopyridin-3-yl)acetamide W2->FP

Caption: Workflow for amide coupling of this compound.

Protocol 1: Synthesis of N-Substituted 2-(6-Aminopyridin-3-yl)acetamides

This protocol is adapted from a procedure described in patent literature for the synthesis of complex amides.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and the desired amine (1.2 equiv) to anhydrous DMF.

  • Add HOBt (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add EDCI (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted 2-(6-aminopyridin-3-yl)acetamide.

Part 2: Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

A more advanced application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, which allows them to act as inhibitors of various kinases and other enzymes.[2][3][4]

The general strategy involves the reaction of the 2-amino group with a reagent that can provide the necessary one or two carbon atoms to form the fused pyrimidine ring. The acetic acid side chain at the 3-position is an important consideration in these reactions. Depending on the reaction conditions, it may remain as a substituent on the final product, or it could potentially participate in a subsequent cyclization or be eliminated.

Reaction Pathway: Synthesis of Pyrido[2,3-d]pyrimidinones

G cluster_start Starting Material cluster_reagents Cyclizing Agents cluster_intermediates Key Intermediates cluster_products Fused Heterocyclic Products SM This compound I1 N-Acyl/Carbamoyl Intermediate SM->I1 Reaction with cyclizing agent R1 Urea R1->I1 R2 Formic Acid R2->I1 R3 Acetic Anhydride R3->I1 P1 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid I1->P1 Cyclization with Urea P2 3-(4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidin-6-yl)acetic acid I1->P2 Cyclization with Formic Acid P3 3-(2-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-6-yl)acetic acid I1->P3 Cyclization with Acetic Anhydride

Caption: General pathways to pyrido[2,3-d]pyrimidinones.

Protocol 2: Synthesis of 3-(2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid via Urea Cyclization

This protocol is a representative procedure based on well-established methods for the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones from 2-aminopyridines.[5] The acetic acid moiety is expected to be stable under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Urea (5.0 equiv)

  • Sand bath or high-temperature heating mantle

  • Dilute aqueous sodium hydroxide (NaOH) solution

  • Dilute aqueous hydrochloric acid (HCl) solution

Procedure:

  • In a flask equipped with a reflux condenser, thoroughly mix this compound (1.0 equiv) and urea (5.0 equiv).

  • Heat the mixture in a sand bath or heating mantle to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.

  • Maintain the temperature for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add a dilute aqueous NaOH solution to the solid mass and heat to dissolve.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and acidify with dilute HCl until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., acetic acid or a large volume of water) to yield the pure 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid.

Protocol 3: Synthesis of 3-(4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidin-6-yl)acetic acid via Formic Acid Cyclization

This protocol is based on the established synthesis of pyrido[2,3-d]pyrimidin-4-ones using formic acid as the cyclizing agent.

Materials:

  • This compound (1.0 equiv)

  • Formic acid (excess, ~10-20 equiv)

Procedure:

  • In a round-bottom flask, add this compound (1.0 equiv) to an excess of formic acid.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • To the resulting residue, add a small amount of water or ethanol and triturate to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 3-(4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-6-yl)acetic acid.

Data Summary and Expected Outcomes

The following table summarizes the key transformations and expected product characteristics. Note that yields are estimates based on similar reactions in the literature and will require experimental optimization.

ProtocolStarting MaterialKey ReagentsProductExpected Molecular Weight ( g/mol )
1This compoundR-NH₂, EDCI, HOBt, DIPEAN-R-2-(6-aminopyridin-3-yl)acetamide151.15 + MW(R-NH) - 17.01
2This compoundUrea3-(2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid235.18
3This compoundFormic acid3-(4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidin-6-yl)acetic acid219.18

Conclusion and Future Directions

This compound is a highly versatile and strategic building block for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein demonstrate its utility in both straightforward derivatization of the carboxylic acid and in the construction of complex, fused heterocyclic systems of high medicinal value. The presented methods are robust and based on well-established chemical principles, providing a solid foundation for further exploration.

Future research could focus on leveraging the bifunctional nature of this molecule for the synthesis of novel macrocycles or bridged systems through intramolecular reactions. Additionally, the acetic acid moiety could be further elaborated prior to or after the formation of the fused heterocyclic core, opening up avenues for the creation of diverse chemical libraries for biological screening. The continued exploration of the synthetic potential of this compound is sure to yield new and valuable additions to the armamentarium of medicinal chemists.

References

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

  • Amido spirocyclic amide and sulfonamide derivatives.Google Patents (WO2013127269A1).
  • Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Efficient one-pot three-component synthesis of fused pyridine derivatives in ionic liquid. Tetrahedron Letters. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (PMC). Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Testing the Antibacterial Activity of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyridine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2] Their structural versatility allows for the synthesis of diverse analogues, some of which have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3][4][5] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents, and aminopyridine derivatives are an important area of research in this field.[3][6]

This guide provides a comprehensive set of protocols for the systematic evaluation of the antibacterial activity of novel aminopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for essential assays. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7][8][9]

The following sections will detail the experimental design for determining the preliminary antibacterial spectrum, quantifying potency through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and investigating the mechanism of action through time-kill kinetics and membrane permeability studies.

Part 1: Preliminary Screening of Antibacterial Activity

The initial step in evaluating a new aminopyridine derivative is to determine its spectrum of activity against a panel of clinically relevant bacteria. The disk diffusion assay is a widely used and effective method for this purpose.[2][3]

Protocol 1: Disk Diffusion Assay

This qualitative assay provides a preliminary assessment of the antibacterial activity of the synthesized compounds.

Materials:

  • Aminopyridine derivatives

  • Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Bacterial culture broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate MHA Plates: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Apply Disks: Aseptically place sterile paper disks onto the surface of the inoculated MHA plates.

  • Add Compounds: Pipette a known amount (e.g., 5-10 µL) of each aminopyridine derivative solution (at a specific concentration) onto a separate disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater antibacterial activity.

Part 2: Quantitative Assessment of Antibacterial Potency

Following the initial screening, it is crucial to quantify the antibacterial potency of the active aminopyridine derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standard and efficient technique for determining MIC values.[12][13][14][15]

Materials:

  • Aminopyridine derivatives

  • Test bacteria

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of each aminopyridine derivative in CAMHB in a 96-well plate.[12]

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum as described in the disk diffusion protocol and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17] This can be determined visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18] This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Procedure:

  • Subculture from MIC Wells: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.[16]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[17][18]

Data Presentation: Summarize the MIC and MBC values in a table for clear comparison. The MBC/MIC ratio can provide insight into whether a compound is primarily bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Derivative AS. aureus8162
Derivative BE. coli16>64>4
Control DrugS. aureus122
Control DrugE. coli242

Part 3: Elucidating the Mechanism of Action

Understanding how a novel antibacterial agent works is critical for its development. The following protocols explore the kinetics of bacterial killing and the effect of the compounds on bacterial membrane integrity.

Protocol 4: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[19][20][21][22][23] It helps to determine if the killing effect is concentration-dependent or time-dependent.

Materials:

  • Aminopyridine derivatives

  • Test bacteria

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • MHA plates

Procedure:

  • Prepare Cultures: Inoculate flasks containing CAMHB with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add Compounds: Add the aminopyridine derivative to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without any compound.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][20]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto MHA plates.[19]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU) on each plate.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[20][22]

Protocol 5: Bacterial Membrane Permeability Assay

Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[24] This can be assessed by measuring the uptake of fluorescent dyes that are normally excluded by intact membranes.

Materials:

  • Aminopyridine derivatives

  • Test bacteria

  • Propidium Iodide (PI) or SYTOX Green fluorescent dye[25][26]

  • Fluorometer or flow cytometer

  • Buffer (e.g., PBS)

Procedure:

  • Prepare Bacterial Suspension: Grow bacteria to the mid-log phase, then harvest and resuspend the cells in a suitable buffer.[25]

  • Add Compound and Dye: Add the aminopyridine derivative at various concentrations to the bacterial suspension. Then, add the fluorescent dye (e.g., PI) to the mixture.

  • Incubation: Incubate the mixture for a specific period.

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorometer or analyze the cell population using a flow cytometer.[25]

Interpretation: An increase in fluorescence indicates that the bacterial membrane has been compromised, allowing the dye to enter the cell and bind to nucleic acids.

Potential Molecular Targets

Some aminopyridine derivatives have been found to inhibit essential bacterial enzymes.[27] Further mechanistic studies could investigate the inhibition of targets such as:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the targets of quinolone antibiotics.[28][29][30][31][32][33][34][35] Assays are available to measure the inhibition of the supercoiling activity of DNA gyrase.[33][36]

  • Enoyl-ACP Reductase (FabI): This enzyme is involved in bacterial fatty acid biosynthesis and is a validated antibacterial target.[27]

Visualizations

Experimental Workflow for Antibacterial Activity Testing

G cluster_0 Initial Screening cluster_1 Potency Quantification start Synthesized Aminopyridine Derivatives disk_diffusion Disk Diffusion Assay (Qualitative) start->disk_diffusion mic MIC Assay (Broth Microdilution) disk_diffusion->mic Active Compounds mbc MBC Assay mic->mbc time_kill Time-Kill Kinetics mic->time_kill membrane Membrane Permeability Assay mic->membrane targets Molecular Target Identification (e.g., DNA Gyrase) time_kill->targets membrane->targets

Caption: Workflow for evaluating the antibacterial activity of aminopyridine derivatives.

Conceptual Diagram of Bactericidal vs. Bacteriostatic Activity

G cluster_0 Bactericidal Agent cluster_1 Bacteriostatic Agent bactericidal Aminopyridine Derivative Irreversibly inhibits essential bacterial processes Leads to cell death MBC/MIC ratio ≤ 4 bacteriostatic bacteriostatic compound Test Compound compound->bactericidal Exhibits killing activity compound->bacteriostatic Inhibits growth

Sources

Application Note: Strategies and Protocols for the Scale-Up Synthesis of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyridine derivatives are privileged scaffolds in medicinal chemistry and materials science, necessitating robust and scalable synthetic routes for their production. Transitioning from laboratory-scale discovery to pilot or industrial-scale manufacturing presents significant challenges, including thermal management, reagent handling, purification, and process safety. This application note provides an in-depth guide to the scale-up synthesis of aminopyridine derivatives, contrasting a classic high-temperature method (Chichibabin reaction) with a modern catalytic approach (Buchwald-Hartwig amination). Detailed protocols, process optimization strategies, safety considerations, and purification techniques are presented to equip researchers and drug development professionals with the knowledge to navigate the complexities of process scale-up.

Introduction: The Challenge of Scaling Aminopyridine Synthesis

The aminopyridine moiety is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs).[1] Its prevalence demands synthetic methodologies that are not only efficient at the bench but also economically viable and safe at scale. The primary challenge in scaling up any chemical process lies in the non-linear effects of increasing volume.[2][3] Heat transfer, mixing efficiency, and reagent addition rates become critical parameters that can dramatically influence reaction outcomes, yield, and impurity profiles.[2][4][5]

This guide is structured to provide a logical progression from strategic considerations to practical, actionable protocols. We will first compare the two most prominent strategies for aminopyridine synthesis from a process chemistry perspective. Following this, detailed, step-by-step scale-up protocols for each method will be provided, emphasizing the causality behind each operational choice.

Strategic Overview: Selecting a Scale-Up Route

The choice of synthetic route is the most critical decision in a scale-up campaign. The optimal path depends on factors such as raw material cost, substrate scope, required purity, and available equipment. Below is a comparison of two common strategies: the Chichibabin reaction and the Buchwald-Hartwig amination.

FeatureChichibabin ReactionBuchwald-Hartwig Amination
Starting Materials Pyridine, Sodium Amide (NaNH₂)Halopyridine, Amine
Key Reagents Highly reactive, hazardous sodium amide.[6][7][8]Palladium catalyst, phosphine ligand, base.[9][10]
Typical Conditions High temperatures (100-150 °C) in aprotic solvents (xylene, toluene).[1][11][12]Milder temperatures (80-120 °C), inert atmosphere required.[13]
Scalability Pros Atom economical (direct C-H amination), inexpensive starting materials.Broad substrate scope, high functional group tolerance, high yields.[10]
Scalability Cons Highly exothermic, evolution of H₂ gas, hazardous reagent handling (NaNH₂), often requires harsh workup.[11]Catalyst cost, potential for palladium contamination, ligand sensitivity, hydrodehalogenation side reactions.[13][14]
Ideal Application Simple, unfunctionalized 2-aminopyridines where cost is a primary driver.Complex, highly functionalized aminopyridine derivatives for pharmaceutical applications.[15]

Process Development & Scale-Up Workflow

A structured approach is essential for successful scale-up. The process involves moving from small-scale proof-of-concept to a robust pilot-scale procedure, with safety and process understanding as the guiding principles.

ScaleUp_Workflow cluster_0 Lab Scale (grams) cluster_1 Kilo Lab / Pilot Scale (kg) cluster_2 Manufacturing lab_route Route Scouting & Proof of Concept lab_opt Initial Optimization (Yield, Purity) lab_route->lab_opt lab_safety Preliminary Hazard Assessment lab_opt->lab_safety pilot_params Define Critical Process Parameters (CPPs) lab_safety->pilot_params Transition to Scale pilot_thermal Thermal Hazard Study (DSC, RC1) pilot_params->pilot_thermal pilot_protocol Develop Robust Scale-Up Protocol pilot_thermal->pilot_protocol tech_transfer Technology Transfer & Validation Batches pilot_protocol->tech_transfer Ready for Plant

Caption: General workflow for chemical process scale-up.

Detailed Scale-Up Protocol 1: Chichibabin Synthesis of 2-Aminopyridine

This protocol details the synthesis of 2-aminopyridine from pyridine on a multi-kilogram scale. The Chichibabin reaction is a classic, cost-effective method but requires stringent safety controls due to the use of sodium amide and the evolution of hydrogen gas.[11]

Safety & Reagent Handling

WARNING: Sodium amide (NaNH₂) is a highly reactive and water-sensitive solid. It can form explosive peroxides upon storage and reacts violently with water to produce flammable hydrogen gas and corrosive ammonia.[6][8] All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in a suitable reactor.[16][17] Personnel must be equipped with fire-retardant lab coats, safety glasses, and appropriate gloves.[6][16] A Class D fire extinguisher and dry sand must be readily available.[6][7]

Reaction Scheme

Chichibabin_Reaction Pyridine Pyridine NaNH2 + NaNH₂ Intermediate σ-adduct (Meisenheimer intermediate) Pyridine->Intermediate 1. Solvent Xylene, 140 °C Product_Salt Sodium 2-aminopyridide Intermediate->Product_Salt 2. Aromatization H2_gas - H₂ (gas) Workup H₂O / H⁺ quench Product_Salt->Workup 3. Final_Product 2-Aminopyridine Workup->Final_Product

Caption: Chichibabin reaction mechanism for 2-aminopyridine synthesis.

Step-by-Step Protocol (10 kg Scale)
  • Reactor Preparation: Inert a 200 L glass-lined reactor by purging with dry nitrogen for at least 2 hours. Ensure the reactor is equipped with a robust mechanical stirrer, a reflux condenser with a gas outlet bubbler, a thermocouple, and a nitrogen inlet.

  • Solvent Charge: Charge the reactor with 80 L of dry xylene. Begin agitation at 100 RPM.

  • Pyridine Charge: Add 12.0 kg (15.2 L, 151.7 mol) of dry pyridine to the reactor via a charging port under a positive nitrogen pressure.

  • Heating: Heat the reaction mixture to 110 °C.

  • Sodium Amide Addition (Critical Step): This step is highly exothermic. Add 7.1 kg (182 mol, 1.2 equiv.) of sodium amide in portions over 4-6 hours. Monitor the internal temperature and the rate of hydrogen evolution from the bubbler. Do not allow the internal temperature to exceed 145 °C. A vigorous reflux should be maintained. The reaction progress is indicated by the steady evolution of hydrogen gas and the formation of a dark red to brown slurry.[11]

  • Reaction Completion: After the addition is complete, maintain the reaction at 140 °C for an additional 3 hours, or until hydrogen evolution ceases.

  • Cooling & Quenching (Critical Step): Cool the reactor to 20-30 °C. Slowly and carefully add 20 L of water via a dip tube below the surface of the reaction mixture. This quench is highly exothermic and will evolve ammonia gas. Ensure the reactor's cooling system is running at maximum capacity and vent the evolved ammonia through a scrubber system.

  • Work-up & Isolation:

    • Once the quench is complete and the temperature is stable, stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 2 x 20 L of brine.

    • Concentrate the organic layer under vacuum to remove the xylene.

  • Purification: The crude 2-aminopyridine can be purified by vacuum distillation to yield a white to off-white solid. Typical yield: 10-12 kg (70-83%).

Detailed Scale-Up Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol describes a modern, catalytic approach suitable for producing functionalized aminopyridines where milder conditions and higher selectivity are required. It avoids the hazards of sodium amide but introduces challenges related to catalyst handling and removal.[10]

Safety & Reagent Handling

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[9] Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and moisture-sensitive. Use appropriate personal protective equipment.

Reaction Scheme

Buchwald_Hartwig_Reaction ArylHalide 2-Chloropyridine Amine + R-NH₂ Cycle Catalytic Cycle (Oxidative Addition, Amine Coordination, Reductive Elimination) ArylHalide->Cycle 1. Catalyst Pd Catalyst / Ligand Base (NaOtBu), Toluene, 100 °C Product 2-(Alkylamino)pyridine Cycle->Product 2. Byproduct + NaCl + tBuOH

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Step-by-Step Protocol (1 kg Scale)
  • Reactor Preparation: Inert a 50 L jacketed glass reactor by purging with argon.

  • Reagent Charge: To the reactor, add:

    • 2-Chloropyridine (1.0 kg, 8.8 mol)

    • Aniline (example amine, 0.90 kg, 9.68 mol, 1.1 equiv.)

    • Sodium tert-butoxide (1.01 kg, 10.56 mol, 1.2 equiv.)

    • XPhos Pd G3 catalyst (74.5 g, 0.088 mol, 1.0 mol%)

  • Solvent Addition: Add 20 L of dry, degassed toluene via cannula transfer under argon.

  • Reaction: Begin agitation and heat the mixture to 100 °C. Monitor the reaction by HPLC until consumption of the 2-chloropyridine is complete (typically 8-12 hours). The oxidative addition of the C-Cl bond is often the rate-limiting step.[13]

  • Cooling & Quenching: Cool the reaction to room temperature. Slowly add 10 L of water to quench the reaction and dissolve the inorganic salts.

  • Work-up & Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with 2 x 5 L of toluene.

    • Combine the organic layers and wash with 10 L of brine.

    • Treat the organic layer with a palladium scavenging agent (e.g., activated carbon or a functionalized silica gel) to reduce residual palladium levels, which is critical for pharmaceutical applications.[18]

    • Filter the mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure N-phenylpyridin-2-amine. Typical yield: 1.2-1.4 kg (80-92%).

Advanced Scale-Up Strategies: Telescoping and Flow Chemistry

For multi-step syntheses, "telescoping" reactions—where the product of one step is used directly in the next without isolation—can significantly improve efficiency and reduce waste.[18][19] This approach minimizes handling of intermediates and can lead to substantial cost savings at scale.

Furthermore, continuous flow chemistry is emerging as a powerful tool for the synthesis of aminopyridines.[20][21][22] Flow reactors offer superior heat and mass transfer, enabling the use of highly exothermic or hazardous reactions under controlled conditions. This technology can improve safety, increase productivity, and facilitate seamless scale-up from the lab to production.[20][23]

Conclusion

The successful scale-up of aminopyridine derivative synthesis hinges on a deep understanding of the underlying chemistry and chemical engineering principles.[24] While traditional methods like the Chichibabin reaction offer a low-cost route for simple structures, modern catalytic methods such as the Buchwald-Hartwig amination provide the versatility and control required for complex pharmaceutical intermediates. By carefully selecting the synthetic strategy, performing thorough process hazard analysis, and meticulously defining critical process parameters, researchers can confidently and safely transition these vital compounds from the laboratory to manufacturing.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Sodium Amide | Office of Environmental Health and Safety. Princeton EHS. Available at: [Link]

  • Sodiumamide-7782-92-5.docx. University of Georgia Office of Research. Available at: [Link]

  • Sodium Amide and Potassium Metal. Vanderbilt University. Available at: [Link]

  • Standard Operating Procedure for the use of Sodium amide. Western Carolina University. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Process Scale-Up Dos & Don'ts. AIChE. Available at: [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. PMC - NIH. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. Available at: [Link]

  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. Available at: [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. Available at: [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]

  • Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. VisiMix. Available at: [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. Available at: [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. ResearchGate. Available at: [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Bulgarian Academy of Sciences. Available at: [Link]

  • Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. ResearchGate. Available at: [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chichibabin aminations of pyridine bases. Justia Patents. Available at: [Link]

  • Telescoped Continuous Flow Synthesis of an Alkynylnaphthyridine Anticancer Agent, HSN608. Purdue Research Foundation Office of Technology Commercialization. Available at: [Link]

  • Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2-aminopyridine derivatives. ResearchGate. Available at: [Link]

  • One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. ResearchGate. Available at: [Link]

  • Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights. PubMed. Available at: [Link]

  • Chichibabin reaction. Grokipedia. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(6-aminopyridin-3-yl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic diversification of molecular scaffolds is a cornerstone of identifying novel therapeutic agents. Small molecule libraries are pivotal in this endeavor, serving as the primary source of chemical matter for high-throughput screening (HTS) campaigns.[1][2] The compound 2-(6-aminopyridin-3-yl)acetic acid represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. Its structure, featuring a reactive primary aromatic amine and a carboxylic acid, offers two distinct points for chemical modification, making it an ideal starting point for the construction of a focused compound library for biological screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the key chemical considerations, provide detailed, field-proven protocols for derivatization, and outline methods for the purification and characterization of the resulting compound library. The overarching goal is to empower researchers to generate a high-quality, diverse set of molecules with favorable physicochemical properties, thereby increasing the probability of identifying promising hits in biological screens.[3][4]

Chemical & Strategic Considerations for Derivatization

The successful derivatization of this compound hinges on a thorough understanding of its chemical reactivity and the strategic goals of the screening library. The molecule possesses two primary reactive sites: the 6-amino group on the pyridine ring and the carboxylic acid moiety of the acetic acid side chain.

The aromatic amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. However, the electron-withdrawing nature of the pyridine ring can reduce its nucleophilicity compared to aniline. The carboxylic acid can be converted into a range of functional groups, most commonly amides, through coupling with a diverse set of primary and secondary amines.

A critical aspect of library design is to generate derivatives with "drug-like" properties. This often involves adhering to guidelines such as Lipinski's Rule of Five, which suggests that orally bioavailable drugs tend to have a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated logP (cLogP) value of less than 5.[3][5] Therefore, the choice of derivatizing agents should be guided by the need to maintain or improve these physicochemical properties.[6][7]

Diagram 1: Reactive Sites of this compound

Reactive_Sites cluster_molecule This compound cluster_sites Reactive Functional Groups mol N(H₂)-Pyridine-CH₂-COOH Amine 6-Amino Group (Nucleophilic) mol->Amine N-Derivatization (Acylation, Alkylation) Carboxyl Carboxylic Acid (Electrophilic after activation) mol->Carboxyl C-Derivatization (Amide Coupling)

Caption: Key reactive sites for derivatization.

Experimental Protocols: Building a Diverse Chemical Library

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

Amide bond formation is one of the most common and reliable reactions in medicinal chemistry for creating diverse libraries.[8] This protocol details the coupling of the carboxylic acid moiety of this compound with a variety of primary and secondary amines using a standard coupling reagent.

Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be activated to a more reactive species.[9] Coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are commonly used for this purpose.[9] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate and suppress side reactions.[9]

Table 1: Reagents and Conditions for Amide Coupling

Reagent/ParameterRecommended ValuePurpose
This compound1.0 equivalentStarting material
Amine (diverse set)1.1 - 1.5 equivalentsDerivatizing agent
Coupling Reagent (e.g., HATU)1.2 - 1.5 equivalentsActivates carboxylic acid
Base (e.g., DIPEA)2.0 - 3.0 equivalentsScavenges acid by-products
Solvent (e.g., DMF, DCM)AnhydrousReaction medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolution: Dissolve the starting materials in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture and stir for 5-10 minutes.

  • Coupling Reagent Addition: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: N-Acylation of the 6-Amino Group

This protocol focuses on the derivatization of the primary aromatic amine via acylation with various acylating agents. To achieve selective N-acylation without affecting the carboxylic acid, it is often necessary to first protect the carboxylic acid group.

Rationale: The amino group of this compound can be acylated using acyl chlorides or anhydrides.[10][11] However, the presence of the free carboxylic acid can interfere with the reaction. Therefore, a protecting group strategy is employed.[12][13] The carboxylic acid can be temporarily converted to an ester (e.g., a methyl or ethyl ester), which is stable to the acylation conditions and can be readily cleaved later if desired.[14]

Table 2: Reagents and Conditions for N-Acylation

Reagent/ParameterRecommended ValuePurpose
This compound ester1.0 equivalentStarting material
Acylating Agent (e.g., Acyl Chloride)1.1 - 1.3 equivalentsDerivatizing agent
Base (e.g., Pyridine, Triethylamine)1.5 - 2.0 equivalentsAcid scavenger
Solvent (e.g., DCM, THF)AnhydrousReaction medium
Temperature0 °C to Room TemperatureControlled reaction
Reaction Time1 - 6 hoursMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • Protection (Esterification):

    • Suspend this compound in an alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the ester with an organic solvent. Purify as necessary.

  • N-Acylation:

    • Dissolve the protected starting material (the ester) in an anhydrous solvent like DCM or Tetrahydrofuran (THF) in a dry flask under an inert atmosphere.

    • Add a base such as pyridine or triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the N-acylated product by column chromatography.

  • Deprotection (Optional):

    • If the free carboxylic acid is desired, the ester can be hydrolyzed using standard conditions (e.g., aqueous lithium hydroxide in THF/methanol).

Diagram 2: General Workflow for Library Synthesis and Screening

Workflow Start This compound Protect Protecting Group Introduction (Optional) Start->Protect Derivatize Derivatization (Amide Coupling / N-Acylation) Start->Derivatize Direct Derivatization Protect->Derivatize Purify Purification (Chromatography) Derivatize->Purify Characterize Characterization (NMR, MS) Purify->Characterize Screen Biological Screening (HTS) Characterize->Screen Hit Hit Identification & Validation Screen->Hit

Caption: From starting material to hit identification.

Purification and Characterization of the Derivative Library

The purity and structural integrity of the synthesized compounds are paramount for obtaining reliable data from biological screening.

Purification:

  • Column Chromatography: This is the most common method for purifying small molecule libraries. Silica gel is typically used as the stationary phase, with a gradient of organic solvents (e.g., hexane/ethyl acetate or DCM/methanol) as the mobile phase.

  • Preparative HPLC: For more challenging separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential tool for confirming the molecular weight of the synthesized derivatives and assessing their purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compounds. The appearance of new signals and shifts in existing signals can confirm the successful derivatization at the intended site.[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the synthesized molecules.

Conclusion: A Pathway to Novel Discoveries

The derivatization of this compound offers a versatile and efficient approach to generating a focused library of novel compounds for biological screening. By carefully selecting derivatization strategies and reagents, and by adhering to robust synthetic and purification protocols, researchers can create a high-quality collection of molecules with the potential to yield valuable hits in drug discovery campaigns. The methodologies outlined in this application note provide a solid foundation for embarking on such a program, ultimately contributing to the advancement of therapeutic innovation.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the generation of small molecule libraries. Current opinion in chemical biology, 14(3), 362–370.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Hughes, D. L. (2010). A platform for the production of a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. Journal of medicinal chemistry, 53(15), 5582–5593.
  • Warner, D. J., & Leeson, P. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.
  • Leeson, P. D., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of medicinal chemistry, 47(25), 6338–6348.
  • Valeur, E., & Guéret, S. M. (2012). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 41(2), 674–691.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
  • Pirie, R., & Brear, P. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(8), 1951-1961.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). ARKIVOC.
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • MDPI. (n.d.). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(11), 944-953.
  • American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A New Derivatization Reagent for LC-MS/MS Screening of Potential Genotoxic Alkylation Compounds. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

  • Springer. (n.d.). Screening for indole-3-acetic acid synthesis and 1-aminocyclopropane-carboxylate deaminase activity in soil. Retrieved from [Link]

Sources

Unveiling the Fleeting: A Guide to Characterizing Reactive Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Imperative of Observing the Unseen

In the intricate dance of chemical synthesis, the transformation from reactants to products is rarely a direct leap. It is a cascade of fleeting, high-energy species known as reactive intermediates.[1] These transient molecules—carbocations, carbanions, free radicals, carbenes, and more—exist for mere fractions of a second, yet they are the pivotal actors that dictate the course of a reaction, influencing yield, selectivity, and the formation of byproducts.[1][] Understanding their nature is not merely an academic exercise; it is fundamental to optimizing reaction conditions, designing novel catalysts, and ensuring the safety and efficiency of pharmaceutical and industrial processes.[][3]

The inherent instability and low concentrations of these species present a formidable analytical challenge.[1][4] Direct observation requires techniques that are both exceptionally fast and exquisitely sensitive. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art analytical techniques for characterizing reactive intermediates, blending theoretical principles with practical, field-proven protocols.

A Multi-faceted Approach to Characterization

No single technique can universally capture the diverse landscape of reactive intermediates.[] A successful investigation often relies on a combination of methods, each providing a unique piece of the puzzle. The primary strategies for their study can be broadly categorized into direct spectroscopic observation, indirect trapping experiments, and computational modeling.

Direct Spectroscopic Observation: A Real-Time Glimpse

Spectroscopic methods offer the most direct window into the world of reactive intermediates, allowing for their detection and structural elucidation in real-time.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of In Situ Monitoring

In situ NMR spectroscopy has emerged as a powerful tool for monitoring the progress of chemical reactions directly within the NMR tube.[5][6][7] By acquiring a series of spectra over time, it is possible to track the disappearance of reactants, the appearance of products, and, crucially, the rise and fall of intermediate species.[5][8]

Causality in Experimental Choice: The key to successful in situ NMR is balancing signal-to-noise with temporal resolution.[5][6] For reactions that proceed at a moderate pace, standard 1D proton or heteronuclear NMR experiments can provide invaluable kinetic and structural information. The choice of nucleus to monitor depends on the specific intermediate. For instance, phosphorus-31 NMR can be particularly informative for reactions involving organophosphorus reagents.

Self-Validating System: The quantitative nature of NMR allows for the creation of concentration profiles for all observed species over time. This data can then be fitted to kinetic models to validate the proposed reaction mechanism and the role of the observed intermediates.

Protocol 1: In Situ ¹H NMR Reaction Monitoring

Objective: To monitor the formation and decay of a reactive intermediate in a thermally initiated reaction.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes with screw caps

  • Reactants and deuterated solvent

  • Internal standard (e.g., tetramethylsilane)

Procedure:

  • Prepare a stock solution of the reactants and internal standard in the deuterated solvent in an ice bath to minimize premature reaction.

  • Transfer the cold solution to a pre-chilled NMR tube.

  • Quickly insert the NMR tube into the pre-heated NMR probe set to the desired reaction temperature.

  • Immediately begin acquiring a time-series of ¹H NMR spectra. The acquisition parameters (number of scans, relaxation delay) should be optimized to provide adequate signal-to-noise in the shortest possible time.[5]

  • Process the spectra to obtain integrals for the signals corresponding to reactants, products, and the putative intermediate.

  • Plot the concentration of each species as a function of time to generate a reaction profile.

2. Electron Paramagnetic Resonance (EPR) Spectroscopy: The Specialist for Radical Species

EPR, also known as Electron Spin Resonance (ESR), is the definitive technique for the detection and characterization of species with unpaired electrons, namely free radicals.[9] Its high sensitivity and specificity make it an indispensable tool in studying radical-mediated reactions, which are prevalent in polymerization, combustion, and biological systems.[9][10]

Causality in Experimental Choice: The choice of EPR experiment (continuous wave vs. pulsed) and the use of spin trapping agents depend on the stability and concentration of the radical intermediate. For relatively stable radicals, direct detection is possible. However, for highly reactive and short-lived radicals, a "spin trap" is employed. This is a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.[11][12]

Self-Validating System: The hyperfine splitting patterns in an EPR spectrum provide a unique fingerprint of the radical, revealing information about the identity and number of magnetic nuclei interacting with the unpaired electron. This allows for the unambiguous identification of the radical intermediate.

3. UV-Visible and Fluorescence Spectroscopy: Capturing Rapid Kinetics

For reactions that occur on the millisecond to second timescale, stopped-flow UV-Vis and fluorescence spectroscopy are the techniques of choice.[13][14][15] These methods allow for the rapid mixing of reactants and the immediate monitoring of changes in absorbance or fluorescence, providing crucial kinetic data on the formation and decay of chromophoric or fluorophoric intermediates.[16][17]

Causality in Experimental Choice: The applicability of these techniques is contingent on the reactive intermediate possessing a distinct electronic absorption or emission spectrum compared to the reactants and products.[14] The choice between absorbance and fluorescence detection depends on the photophysical properties of the species of interest, with fluorescence often offering higher sensitivity.

Self-Validating System: The kinetic traces obtained from stopped-flow experiments can be fitted to various reaction models (e.g., first-order, second-order) to determine rate constants and validate the proposed mechanistic steps involving the observed intermediate.[13][14]

Protocol 2: Stopped-Flow UV-Vis Spectroscopy for Fast Kinetics

Objective: To measure the rate of formation of a colored intermediate.

Materials:

  • Stopped-flow spectrophotometer

  • Solutions of the two reactants in a suitable solvent

Procedure:

  • Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.[14][15]

  • Set the spectrophotometer to monitor the wavelength of maximum absorbance of the expected intermediate.

  • Initiate the experiment. The drive syringes will rapidly inject the reactant solutions into a mixing chamber, and the resulting solution will flow into the observation cell.[17]

  • The flow is abruptly stopped, and the change in absorbance over time is recorded on a millisecond timescale.[13][17]

  • Analyze the resulting kinetic trace to determine the rate constant for the formation of the intermediate.[14]

4. Flash Photolysis: Probing Photo-Generated Intermediates

Flash photolysis is a powerful technique for studying transient species generated by a pulse of light.[18][19][20] A short, intense laser pulse excites the sample, initiating a photochemical reaction and creating reactive intermediates.[20][21] A second, weaker light source is used to probe the changes in absorption of these transient species as a function of time, providing both spectral and kinetic information.[20]

Causality in Experimental Choice: This technique is specifically designed for studying photoreactions and is ideal for characterizing excited states, radicals, and other intermediates formed upon photoexcitation.[18] The choice of laser wavelength is critical to selectively excite the desired reactant.

Self-Validating System: Time-resolved transient absorption spectra can be collected at various delay times after the laser flash, allowing for the spectral evolution of the system to be monitored. This data can be used to identify the intermediates and determine their lifetimes and reaction rate constants.[20]

Indirect Detection: The Art of Trapping

When direct observation is not feasible due to extremely short lifetimes or low concentrations, chemical trapping provides an elegant indirect method for identifying reactive intermediates.[][22] A "trapping agent" is introduced into the reaction mixture, which selectively reacts with the intermediate to form a stable, isolable product.[][23] The structure of this trapped product then provides definitive evidence for the existence and nature of the transient species.[23][24]

Causality in Experimental Choice: The selection of a trapping agent is crucial and must be guided by the expected reactivity of the intermediate. For example, dienes are excellent traps for carbenes (via cycloaddition), while nitroxide radicals like TEMPO are effective scavengers for carbon-centered radicals.[][24]

Self-Validating System: Control experiments are essential to validate trapping results. The reaction should be run in the absence of the trapping agent to ensure that the trapped product is not formed through an alternative pathway. Additionally, the trapping agent should not interfere with the main reaction pathway.

Protocol 3: Chemical Trapping of a Radical Intermediate with TEMPO

Objective: To confirm the presence of a radical intermediate in a reaction.

Materials:

  • Reactants and solvent

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Set up the reaction under the standard conditions, but with the addition of a stoichiometric excess of TEMPO.

  • Run the reaction for the desired amount of time.

  • Quench the reaction and work up the mixture to isolate the products.

  • Analyze the product mixture by GC-MS or LC-MS to identify the TEMPO-adduct of the radical intermediate.[12]

  • As a control, run the reaction under identical conditions but without the addition of TEMPO and confirm the absence of the adduct.

Mass Spectrometry: A Sensitive Eye on Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique that can detect and identify minute quantities of charged intermediates directly from a reaction mixture.[25][26][27] Electrospray ionization (ESI) is particularly well-suited for this purpose as it can gently transfer ions from solution into the gas phase for analysis.[26][27]

Causality in Experimental Choice: ESI-MS is most effective for reactions that involve charged intermediates, such as those in organometallic catalysis or organocatalysis.[27] Tandem mass spectrometry (MS/MS) can be used to fragment the detected intermediate ions, providing valuable structural information.[27]

Self-Validating System: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the detected intermediates, providing strong evidence for their identity.[27] Isotope labeling experiments can be used to further confirm the structure and origin of the intermediate.

Computational Chemistry: The Theoretical Partner

Computational chemistry has become an indispensable partner to experimental studies of reactive intermediates.[][28] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the structures, energies, and spectroscopic properties of potential intermediates, providing a theoretical framework for interpreting experimental data.[] Computational methods can also be used to map out the entire reaction energy profile, identifying transition states and intermediates that may be too short-lived to be observed experimentally.[29]

Data Presentation and Visualization

Table 1: Comparison of Analytical Techniques for Characterizing Reactive Intermediates

TechniquePrincipleTimescaleSensitivityStructural InformationKey Applications
In-situ NMR Nuclear spin transitions in a magnetic fieldSeconds to hoursModerateHigh (connectivity)Reaction monitoring, kinetic analysis
EPR Electron spin transitions in a magnetic fieldMicroseconds to secondsHighHigh (hyperfine coupling)Detection of radical intermediates
Stopped-Flow UV-Vis Rapid mixing and UV-Vis detectionMilliseconds to secondsModerate to HighLow (chromophore)Fast reaction kinetics
Flash Photolysis Photo-initiation and transient absorptionNanoseconds to secondsHighModerate (absorption spectrum)Photochemical reactions, excited states
Chemical Trapping Reaction with a scavenger moleculeReaction dependentHighHigh (structure of adduct)Indirect detection of highly reactive species
ESI-MS Ionization and mass-to-charge ratio analysisContinuousVery HighModerate (mass, fragmentation)Detection of charged intermediates

Diagrams

Experimental_Workflow_Stopped_Flow cluster_prep Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Acquisition & Analysis ReactantA Reactant A Solution SyringeA Syringe A ReactantA->SyringeA ReactantB Reactant B Solution SyringeB Syringe B ReactantB->SyringeB Mixer Mixing Chamber SyringeA->Mixer SyringeB->Mixer Cell Observation Cell Mixer->Cell StopSyringe Stop Syringe Cell->StopSyringe Detector UV-Vis Detector Cell->Detector Light Path Data Kinetic Data (Abs vs. Time) Detector->Data Analysis Kinetic Analysis Data->Analysis

Caption: Workflow for a stopped-flow UV-Vis experiment.

Logic_of_Chemical_Trapping Reactants Reactants Intermediate Reactive Intermediate (I) Reactants->Intermediate Reaction Step 1 Product Product Intermediate->Product Reaction Step 2 TrappedProduct Stable Trapped Product (I-T) Intermediate->TrappedProduct Trapping Reaction Trap Trapping Agent (T) Trap->TrappedProduct Analysis Analysis (e.g., GC-MS, NMR) TrappedProduct->Analysis

Caption: Logic of a chemical trapping experiment.

Conclusion: Illuminating the Path of Discovery

The characterization of reactive intermediates is a challenging yet rewarding endeavor that lies at the heart of mechanistic chemistry. By leveraging a combination of advanced analytical techniques and computational methods, researchers can gain unprecedented insights into the intricate steps of chemical transformations. The protocols and principles outlined in this guide provide a robust framework for designing and executing experiments to unveil these fleeting but crucial species, ultimately paving the way for the development of more efficient, selective, and sustainable chemical processes.

References

  • Dalton Transactions. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Laser Flash Photometer (Theory). [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Agilent. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]

  • SmashingScience. (n.d.). Flash Photolysis. [Link]

  • University of Colorado Boulder, Shared Instruments Pool. (n.d.). Fast Kinetics of Reactions and Conformational Changes. [Link]

  • Edinburgh Instruments. (n.d.). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]

  • Nature. (2022). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. [Link]

  • Johns Hopkins University Applied Physics Laboratory. (n.d.). HIGH SENSITIVITY MASS SPECTROMETRY OF TRANSIENT SPECIES. [Link]

  • YouTube. (2025, December 20). How Do We Observe Transient Species In Reactions?. [Link]

  • American Chemical Society. (2025). Computational characterization of biocatalytic reactive intermediates for the discovery and design of new enzymatic activities. [Link]

  • Wikipedia. (n.d.). Stopped-flow. [Link]

  • ACS Publications. (2024, October 31). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. [Link]

  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]

  • PubMed. (1995). Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry. [Link]

  • RSC Publishing. (2015, October 1). Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. [Link]

  • ResearchGate. (2015, September 1). (PDF) Flash Photolysis. [Link]

  • ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation.... [Link]

  • PubMed Central. (2021). Identifying reactive intermediates by mass spectrometry. [Link]

  • ACS Publications. (2025, December 21). ChemOntology: A Reusable Explicit Chemical Ontology-Based Method to Expedite Reaction Path Searches. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Determination of Mechanism in Chemistry. [Link]

  • ResearchGate. (n.d.). Analysis of Radicals by EPR. [Link]

  • Semantic Scholar. (2013, March 26). New reactive intermediates in organic chemistry. [Link]

  • ACS Publications. (2022, August 24). New Approach to the Detection of Short-Lived Radical Intermediates. [Link]

  • ACS Publications. (2025, December 30). Catalyst-Free Radical Reaction Driven by Interfacial Electric Fields in Organic Microdroplets under Ambient Conditions. [Link]

  • YouTube. (2025, December 20). How Do Chemists Detect Unstable Reaction Intermediates?. [Link]

  • PubMed Central. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]

  • Lumen Learning. (n.d.). 5.6. Reactive intermediates. [Link]

  • PubMed Central. (n.d.). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. [Link]

  • ResearchGate. (n.d.). Detection of radical intermediates a Radical trapping experiments. b.... [Link]

  • ResearchGate. (2025, August 5). Trapping of Reactive Intermediates to Study Reaction Mechanisms in Cellulose Chemistry. [Link]

  • PubMed Central. (n.d.). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). [Link]

  • YouTube. (2025, October 20). How Do You Identify Reaction Intermediates Vs Transition States?. [Link]

  • YouTube. (2025, December 19). Are All Reaction Intermediates Experimentally Detectable?. [Link]

  • ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-(pyridin-2-yl)amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged N-(pyridin-2-yl)amide Scaffold

The N-(pyridin-2-yl)amide moiety is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of biologically active molecules stems from its unique combination of structural and electronic properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group can serve as a hydrogen bond donor. This dual functionality allows for intricate and strong interactions with biological targets such as enzymes and receptors. Furthermore, the pyridine ring can engage in π-stacking interactions, and its electronic nature can be readily modulated through substitution, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the N-(pyridin-2-yl)amide scaffold is found in numerous therapeutic agents, including glucokinase activators for the treatment of type-2 diabetes.[1]

However, the synthesis of this seemingly simple amide bond is often challenging. The exocyclic amino group of 2-aminopyridine exhibits reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring. This diminished reactivity can lead to low yields, harsh reaction conditions, and the need for highly activated coupling partners when employing traditional amidation methods. These application notes provide a comprehensive guide to various synthetic strategies for constructing N-(pyridin-2-yl)amides, with a focus on robust and reproducible protocols suitable for research and development settings.

Method 1: Direct Dehydrative Coupling of Carboxylic Acids

The most straightforward approach to amide synthesis is the direct coupling of a carboxylic acid and an amine. However, as mentioned, the low nucleophilicity of 2-aminopyridine makes this a non-trivial transformation. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) often result in poor yields.

Recent advances have focused on the development of catalytic systems to facilitate this challenging coupling. Boronic acid derivatives have emerged as effective catalysts for direct amidation reactions by activating the carboxylic acid.[2][3][4] The proposed mechanism involves the formation of a reactive acylborate intermediate, which is more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

Advantages and Limitations
  • Advantages: Atom economical (water is the only byproduct), direct, and avoids the pre-activation of the carboxylic acid.

  • Limitations: Can require high temperatures and azeotropic removal of water, may not be suitable for sensitive substrates, and catalyst screening may be necessary to find optimal conditions.

Method 2: The 2-Aminopyridine-N-Oxide Strategy: A Superior Approach

A significant breakthrough in the synthesis of N-(pyridin-2-yl)amides involves the use of 2-aminopyridine-N-oxide as the amine coupling partner. This strategy elegantly circumvents the issue of low nucleophilicity. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing the reactivity of the exocyclic amino group. The coupling of a carboxylic acid with 2-aminopyridine-N-oxide proceeds rapidly and in high yield, often quantitatively, using standard coupling reagents like BOP. The resulting N-oxide-(pyridin-2-yl)amide can then be readily reduced to the target N-(pyridin-2-yl)amide via catalytic hydrogenation.

Mechanism of the N-Oxide-Mediated Coupling

The enhanced reactivity is attributed to a proposed intramolecular aminolysis mechanism. The coupling reagent (e.g., BOP) activates the carboxylic acid, which is then trapped by the N-oxide oxygen to form a reactive ester intermediate. The proximate exocyclic amino group then undergoes a facile intramolecular 5-exo cyclization, followed by rearrangement to form the stable amide bond.

G cluster_activation Activation Phase cluster_coupling Coupling & Intramolecular Aminolysis cluster_reduction Reduction Phase Carboxylic_Acid R-COOH Active_Ester Reactive O-Acyl Benzotriazolyl Ester Carboxylic_Acid->Active_Ester + BOP, Base BOP BOP Reagent Intermediate_15 Intermediate Ester Active_Ester->Intermediate_15 + 2-Aminopyridine-N-Oxide Aminopyridine_N_Oxide 2-Aminopyridine -N-Oxide Amide_N_Oxide N-Oxide-(pyridin-2-yl)amide Intermediate_15->Amide_N_Oxide Intramolecular 5-exo cyclization Final_Amide N-(pyridin-2-yl)amide Amide_N_Oxide->Final_Amide Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Workflow for the 2-aminopyridine-N-oxide method.

Advantages and Limitations
  • Advantages: High yields, mild reaction conditions, rapid coupling, and compatibility with a wide range of carboxylic acids, including amino acid derivatives.

  • Limitations: Requires an additional reduction step, and 2-aminopyridine-N-oxide may not be as readily available as 2-aminopyridine.

Detailed Protocol: Two-Step Synthesis via the N-Oxide Method

Step 1: Amide Coupling with 2-Aminopyridine-N-Oxide using BOP Reagent

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), 2-aminopyridine-N-oxide (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF) (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: To the cooled, stirring solution, add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-oxide-(pyridin-2-yl)amide is often of high purity and can be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation of the N-Oxide

  • Preparation: Dissolve the N-oxide-(pyridin-2-yl)amide (1.0 eq.) from the previous step in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen (H₂), either by bubbling the gas through the solution or using a balloon or a Parr hydrogenator (typically 1-4 atm). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Purification: Concentrate the filtrate under reduced pressure to yield the N-(pyridin-2-yl)amide. Purify by recrystallization or column chromatography if necessary.

Method 3: Oxidative Amidation of Aldehydes

Oxidative amidation provides a convergent route to N-(pyridin-2-yl)amides from readily available aldehydes and 2-aminopyridine. This transformation can be achieved using various catalytic systems and oxidants. An environmentally benign protocol utilizes a copper(II) triflate (Cu(OTf)₂) catalyst with molecular iodine (I₂) as the oxidant in an aqueous micellar system at room temperature.[1][5] Metal-free alternatives employing aqueous hydrogen peroxide as the oxidant in water have also been reported, offering a greener approach.[6][7]

Mechanism of Copper-Catalyzed Oxidative Amidation

The reaction is proposed to proceed through the initial formation of a hemiaminal intermediate from the nucleophilic addition of 2-aminopyridine to the aldehyde. This intermediate is then oxidized by the active catalytic species to furnish the final amide product.[5]

G Aldehyde R-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Amide N-(pyridin-2-yl)amide Hemiaminal->Amide Oxidation [Cu(OTf)₂, I₂]

Caption: Proposed mechanism for oxidative amidation.

Advantages and Limitations
  • Advantages: Utilizes readily available starting materials, can often be performed under mild, aqueous conditions, and offers good atom economy.

  • Limitations: Requires an oxidant, and the substrate scope may be limited by the compatibility of functional groups with the oxidative conditions.

Detailed Protocol: Copper-Catalyzed Oxidative Amidation in an Aqueous Micellar System[1][6]
  • Preparation: In a flask, prepare a 15 mM aqueous solution of sodium dodecyl sulfate (SDS).

  • Addition of Reagents: To the SDS solution, add the aldehyde (1.0 eq.), 2-aminopyridine (1.2 eq.), Cu(OTf)₂ (10 mol%), and I₂ (1.5 eq.).

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 4: Synthesis from Ketones and α-Bromoketones via C-C Bond Cleavage

Unconventional yet powerful methods for N-(pyridin-2-yl)amide synthesis involve the oxidative cleavage of a C-C bond in ketones or their derivatives.

From Ketones

A metal-free protocol has been developed for the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine using tert-butyl hydroperoxide (TBHP) as the oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in water.[8] This method proceeds via a direct oxidative C(O)-C(Alkyl) bond cleavage.

From α-Bromoketones (Chemodivergent Synthesis)

A particularly versatile method starts from α-bromoketones and 2-aminopyridine. By carefully selecting the reaction conditions, one can selectively synthesize either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines.[9][10][11][12] For the synthesis of the amide, the reaction is promoted by I₂ and TBHP in toluene, leading to C-C bond cleavage.[10]

Mechanism of Amide Formation from α-Bromoketones

The proposed mechanism involves the initial formation of an α-iodo ketone, which then reacts with 2-aminopyridine. A subsequent radical-mediated C-C bond cleavage, initiated by radicals generated from TBHP, leads to the formation of the amide product.[10]

G alpha-Bromoketone α-Bromoketone Intermediate Radical Intermediate alpha-Bromoketone->Intermediate + 2-Aminopyridine, I₂, tBuO• Radical_Initiation TBHP → tBuO• Amide N-(pyridin-2-yl)amide Intermediate->Amide C-C Cleavage & Rearrangement

Caption: Simplified mechanism for amide synthesis from α-bromoketones.

Advantages and Limitations
  • Advantages: Utilizes readily available ketone starting materials, offers a unique synthetic route, and the chemodivergent method provides access to two valuable heterocyclic scaffolds from common precursors.

  • Limitations: The C-C cleavage reactions can sometimes have moderate yields and may not be suitable for complex molecules with multiple reactive sites.

Detailed Protocol: Synthesis from α-Bromoketones[11][14]
  • Preparation: To a sealed tube, add the α-bromoketone (0.3 mmol, 1.0 eq.), 2-aminopyridine (0.45 mmol, 1.5 eq.), I₂ (0.06 mmol, 0.2 eq.), and toluene (2 mL).

  • Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.2 mmol, 4.0 eq.) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 2 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsYieldsKey AdvantagesKey Disadvantages
Direct Coupling Carboxylic Acid, 2-AminopyridineCoupling Reagents, Boronic Acid CatalystsOften high temp.VariableAtom economical, directLow yields, harsh conditions
N-Oxide Strategy Carboxylic Acid, 2-Aminopyridine-N-OxideBOP, H₂, Pd/CMild (Coupling: 0°C to RT; Reduction: RT)High to ExcellentHigh yields, mild conditions, broad scopeTwo steps, requires N-oxide precursor
Oxidative Amidation Aldehyde, 2-AminopyridineCu(OTf)₂, I₂ or H₂O₂Mild (RT)Good to ExcellentMild aqueous conditions, readily available materialsRequires oxidant, potential functional group incompatibility
C-C Cleavage Ketone or α-Bromoketone, 2-AminopyridineTBHP, TBAI or I₂Elevated temp. (100°C)Moderate to GoodUtilizes different starting materials, chemodivergent potentialModerate yields, potentially harsh conditions

Conclusion

The synthesis of N-(pyridin-2-yl)amides, while challenging due to the inherent properties of 2-aminopyridine, can be accomplished efficiently through a variety of modern synthetic methods. For general-purpose synthesis with high yields and broad substrate scope, the 2-aminopyridine-N-oxide strategy stands out as a particularly robust and reliable choice. For syntheses where starting from aldehydes or ketones is advantageous, oxidative amidation and C-C bond cleavage methods offer powerful and often complementary alternatives. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. These detailed protocols and application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate the valuable N-(pyridin-2-yl)amide scaffold into their synthetic endeavors.

References

  • Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(62), 34671–34676. [Link]

  • Patel, O. P. S., Anand, D., Singh, P. P., & Yadav, P. P. (2015). Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Green Chemistry, 17(7), 3896–3900. [Link]

  • Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. [Link]

  • Liu, Y., Sun, H., Huang, Z., Ma, C., Lin, A., Yao, H., & Xu, S. (2018). Metal-Free Synthesis of N-(Pyridine-2-yl)amides from Ketones via Selective Oxidative Cleavage of C(O)–C(Alkyl) Bond in Water. The Journal of Organic Chemistry, 83(23), 14785–14792. [Link]

  • Patel, O. P. S., Anand, D., Singh, P. P., & Yadav, P. P. (2015). Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Green Chemistry, 17(7), 3896-3900. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]

  • Liu, Y., Lu, L., Zhou, H., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. CityUHK Scholars. [Link]

  • Devi, E. S., & Singh, N. I. (2016). Metal-free oxidative amidation of aldehydes with aminopyridines employing aqueous hydrogen peroxide. Tetrahedron Letters, 57(3), 336-339. [Link]

  • Patel, O. P. S., Anand, D., Singh, P. P., & Yadav, P. P. (2015). Copper-Catalyzed Highly Efficient Oxidative Amidation of Aldehydes with 2-Aminopyridines in an Aqueous Micellar System. ResearchGate. [Link]

  • Liu, Y., Lu, L., Zhou, H., et al. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. ResearchGate. [Link]

  • Price, D. A., Gayton, S., & Fobian, Y. M. (2009). An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides. Tetrahedron Letters, 50(17), 1960-1963. [Link]

  • Richardson, T. E., Jørgensen, M., & Toste, F. D. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(11), 4818–4824. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Sheppard, T. D. (n.d.). Catalytic Amidation Reviews. The Sheppard Group. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Organic Synthesis. [Link]

  • Liu, Y., Lu, L., Zhou, H., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • Milkshake. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • ChemInform. (2010). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

Sources

Application Notes & Protocols for the Development of Acetolactate Synthase-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicides targeting the acetolactate synthase (ALS) enzyme have been a cornerstone of global weed management for decades due to their high efficacy at low application rates, broad weed control spectrum, and favorable safety profile for many crops.[1][2] This document serves as a comprehensive technical guide for researchers engaged in the discovery and development of novel ALS-inhibiting herbicides. It provides an in-depth exploration of the enzyme's mechanism of action, outlines detailed protocols for high-throughput screening and whole-plant efficacy testing, and addresses the critical challenge of herbicide resistance. The causality behind experimental designs and the integration of self-validating systems within protocols are emphasized to ensure scientific rigor and reproducibility.

The Scientific Foundation: Acetolactate Synthase as a Premier Herbicide Target

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4] This metabolic pathway is indispensable for plant growth and development but is absent in animals, making ALS an ideal target for selective herbicides.[5][6]

The inhibition of ALS leads to a rapid depletion of the BCAA pools, which in turn halts protein synthesis and cell division, primarily in the meristematic regions (growing points) of the plant.[7][8] This cessation of growth eventually leads to plant death.[9] A secondary effect, the accumulation of the substrate α-ketobutyrate, may also contribute to the overall phytotoxicity.[7]

The enzyme catalyzes two parallel reactions: the condensation of two pyruvate molecules to form acetolactate (the precursor to valine and leucine) and the condensation of one pyruvate molecule and one α-ketobutyrate molecule to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[7][10]

BCAA_Biosynthesis_Pathway cluster_val_leu Valine & Leucine Pathway cluster_ile Isoleucine Pathway Pyruvate1 2x Pyruvate Acetolactate 2-Acetolactate Pyruvate1->Acetolactate ALS / AHAS Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate KARI Oxoisovalerate 2-Oxoisovalerate Dihydroxyisovalerate->Oxoisovalerate DHAD Valine Valine Oxoisovalerate->Valine BCAT Leucine Leucine Leucine_Branch->Leucine Multiple Steps Threonine Threonine Ketobutyrate α-Ketobutyrate Threonine->Ketobutyrate TD Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Ketobutyrate->Acetohydroxybutyrate ALS / AHAS Pyruvate2 Pyruvate Pyruvate2->Acetohydroxybutyrate ALS / AHAS Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KARI Oxomethylvalerate 2-Oxo-3-methylvalerate Dihydroxymethylvalerate->Oxomethylvalerate DHAD Isoleucine Isoleucine Oxomethylvalerate->Isoleucine BCAT Inhibitor ALS-Inhibiting Herbicides Inhibitor->Acetolactate Inhibitor->Acetohydroxybutyrate caption Fig 1. Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Caption: Fig 1. Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Chemical Diversity of ALS Inhibitors

Five major chemical families of herbicides are known to inhibit the ALS enzyme.[2][11] While structurally diverse, they all bind to the same site on the enzyme, effectively blocking the channel that leads to the catalytic domain.[12] This non-competitive inhibition mechanism is a key reason for their high potency.

Chemical FamilyAbbreviationYear of Discovery/CommercializationKey CharacteristicsExample Compounds
Sulfonylureas SU1975 (Discovery), 1982 (Commercialization)[1]High potency (g/ha application rates), broad-spectrum, soil and foliar activity.[1][13]Chlorsulfuron, Metsulfuron-methyl, Tribenuron-methyl.[13]
Imidazolinones IMIEarly 1980sBroad-spectrum control of grasses and broadleaf weeds, used with tolerant crops (e.g., Clearfield®).[14][15][16]Imazapyr, Imazethapyr, Imazamox.[14]
Triazolopyrimidines TP1980sEffective on broadleaf weeds, often used in cereal crops.[3][17]Florasulam, Penoxsulam, Metosulam.[18]
Pyrimidinylthio-benzoates PTBN/APrimarily used for post-emergence weed control in rice.Pyrithiobac-sodium.[19]
Sulfonylaminocarbonyl-triazolinones SCTN/AA newer class with activity on grass and broadleaf weeds.[20][21][22]Flucarbazone, Propoxycarbazone.[22]

The Herbicide Development Workflow: From Concept to Application

The development of a new ALS-inhibiting herbicide is a multi-stage process that integrates biochemistry, molecular biology, and agronomy. The goal is to identify potent and selective molecules while proactively assessing and managing the potential for resistance.

Herbicide_Development_Workflow Target_ID Target Identification & Validation (ALS Enzyme) HTS High-Throughput Screening (HTS) (In Vitro Enzyme Assay) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) HTS->Hit_to_Lead In_Vitro In Vitro Characterization (IC50, Enzyme Kinetics) Hit_to_Lead->In_Vitro In_Vivo Whole-Plant Efficacy Testing (Greenhouse Bioassays) In_Vitro->In_Vivo In_Vivo->Hit_to_Lead Feedback Loop Resistance Resistance Profiling (Against known mutant ALS variants) In_Vivo->Resistance Resistance->Hit_to_Lead Feedback Loop Field_Trials Field Trials & Formulation (Efficacy, Crop Safety, Environmental Fate) Resistance->Field_Trials Registration Regulatory Submission & Registration Field_Trials->Registration caption Fig 2. Herbicide Discovery and Development Workflow.

Caption: Fig 2. Herbicide Discovery and Development Workflow.

Key Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Novel ALS Inhibitors

Principle: This protocol describes a miniaturized in vitro assay to screen large chemical libraries for compounds that inhibit ALS enzyme activity.[23][24] The assay measures the formation of acetolactate, which is converted to acetoin under acidic conditions and then detected colorimetrically.

Materials:

  • Purified ALS enzyme (recombinant or extracted from a plant source like etiolated maize shoots).

  • Assay Buffer: 50 mM potassium phosphate (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.

  • Substrate Solution: 200 mM Sodium Pyruvate in Assay Buffer.

  • Test Compounds dissolved in DMSO.

  • Stopping Reagent: 0.5% (v/v) H₂SO₄.

  • Colorimetric Reagent A: 0.5% (w/v) Creatine in water.

  • Colorimetric Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH.

  • 384-well microtiter plates.

Procedure:

  • Plate Preparation: Using a robotic liquid handler, add 200 nL of each test compound from the library (typically at 10 mM in DMSO) to the wells of a 384-well plate. For controls, add 200 nL of DMSO (negative control) and 200 nL of a known ALS inhibitor like chlorsulfuron (positive control).

  • Enzyme Addition: Add 10 µL of a diluted ALS enzyme solution in Assay Buffer to all wells. The concentration should be pre-determined to yield a robust signal within the linear range of the assay.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate Solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add 10 µL of Stopping Reagent to each well. This acidifies the mixture, stopping the enzymatic reaction and initiating the non-enzymatic conversion of acetolactate to acetoin. Incubate for 15 minutes at 60°C.

  • Color Development: Add 10 µL of Colorimetric Reagent A, followed by 10 µL of Colorimetric Reagent B to each well. Incubate for 20 minutes at 60°C. A red color will develop in the presence of acetoin.

  • Data Acquisition: Read the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the negative (0% inhibition) and positive (100% inhibition) controls. Compounds showing inhibition above a defined threshold (e.g., >50%) are considered "hits".

Protocol 2: Whole-Plant Herbicide Efficacy Assay

Principle: This protocol determines the herbicidal activity (in vivo) of a test compound by applying it to susceptible plants and assessing the physiological response over time.[25][26] A dose-response curve is generated to calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus) and a known resistant biotype if available.

  • Potting mix and pots/trays.

  • Controlled environment growth chamber or greenhouse.

  • Test compound and a commercial standard herbicide.

  • Formulation blank (solvents, adjuvants used to dissolve the compound).

  • Precision bench sprayer.[27]

Procedure:

  • Plant Propagation: Sow seeds in pots or trays filled with potting mix. Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the test compound. Create a dilution series to achieve at least 5-7 different application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). Include the formulation blank as the zero-dose control and a dilution series of a commercial standard for comparison.

  • Herbicide Application: Arrange the pots in the spray chamber. Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha).[27] Apply the different herbicide rates to replicate pots for each treatment.

  • Post-Treatment Growth: Return the plants to the growth chamber and maintain optimal growing conditions.

  • Assessment: Evaluate the plants at set time points (e.g., 7, 14, and 21 days after treatment).[25]

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete death) based on symptoms like chlorosis, necrosis, and stunting.[9]

    • Biomass Reduction: At the final time point, harvest the above-ground tissue from each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

    • Use a suitable statistical software (e.g., R with the 'drc' package) to fit a log-logistic dose-response model to the data.

    • From the model, determine the GR₅₀ value, which represents the potency of the herbicide.

The Pervasive Challenge: Herbicide Resistance

The extensive and repeated use of ALS inhibitors has exerted strong selection pressure, leading to the evolution of resistant weed populations worldwide.[28][29][30] In fact, more weed species have evolved resistance to ALS-inhibiting herbicides than to any other herbicide group.[28][30]

Mechanisms of Resistance:

  • Target-Site Resistance (TSR): This is the most common mechanism.[31] It results from single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions in the enzyme.[29][30] These substitutions alter the herbicide binding site, reducing the inhibitor's affinity for the enzyme without significantly compromising the enzyme's natural function. At least eight different amino acid positions in the ALS protein have been identified where mutations can confer resistance.[29]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic forms, often through the action of cytochrome P450 monooxygenases or glutathione S-transferases.[12][29]

Protocol 3: Molecular Characterization of Target-Site Resistance

Principle: This protocol is used to identify mutations in the ALS gene of a suspected resistant weed population by comparing its sequence to that of a known susceptible population.

Materials:

  • Fresh leaf tissue from suspected resistant (R) and known susceptible (S) plants.

  • DNA extraction kit.

  • PCR primers designed to amplify conserved regions of the plant ALS gene that encompass known mutation sites.

  • Taq DNA polymerase and PCR reagents.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • Genomic DNA Extraction: Collect young leaf tissue from both R and S plants. Extract total genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions. Quantify the DNA concentration and assess its purity.

  • PCR Amplification: Set up PCR reactions to amplify the target region of the ALS gene. A typical reaction includes:

    • 100 ng of genomic DNA

    • 1X PCR Buffer

    • 200 µM dNTPs

    • 0.5 µM of each forward and reverse primer

    • 1 unit of Taq DNA polymerase

    • Nuclease-free water to final volume.

    • Run the PCR using an optimized thermal cycling program (e.g., 95°C for 3 min; 35 cycles of [95°C for 30s, 58°C for 30s, 72°C for 1 min]; final extension at 72°C for 5 min).

  • Verification of Amplification: Run a small volume of the PCR product on a 1% agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR products to a commercial facility for Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis:

    • Align the DNA sequences from the R and S plants using bioinformatics software (e.g., MEGA, Geneious).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs).

    • Translate the DNA sequences into amino acid sequences to determine if the identified SNPs result in an amino acid substitution at a known resistance-conferring position (e.g., Pro-197, Asp-376).

Conclusion and Future Perspectives

The development of ALS-inhibiting herbicides revolutionized weed control, but the rise of resistance necessitates continuous innovation. Future research must focus on several key areas: designing novel inhibitors that can bind to and inhibit common resistant ALS variants[3][17], discovering compounds that can overcome non-target-site resistance mechanisms, and exploring entirely new herbicide modes of action.[32] A deep understanding of the enzyme's structure and function, coupled with robust screening and characterization protocols as outlined in this guide, will remain fundamental to developing the next generation of sustainable weed management solutions.

References

  • Title: Resistance of weeds to ALS-inhibiting herbicides: what have we learned?
  • Title: Amino acid synthesis inhibitor herbicides Source: UMN Extension URL
  • Title: Biosynthesis of branched-chain amino acids in plants.
  • Title: An introduction to ALS-inhibiting herbicides Source: PubMed URL
  • Title: Review Resistance of weeds to ALS-inhibiting herbicides: what have we learned?
  • Title: Resistance of weeds to ALS-inhibiting herbicides: What have we learned?
  • Title: Simplified branched chain amino acid pathway in plants. (A) The...
  • Title: High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture Source: Weed Science - Cambridge University Press & Assessment URL
  • Title: HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS Source: North Central Weed Science Society URL
  • Title: Action mechanisms of acetolactate synthase-inhibiting herbicides Source: Request PDF URL
  • Title: Acetolactate synthase Source: Wikipedia URL
  • Title: Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS)
  • Title: Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana Source: PMC - NIH URL
  • Title: Sorption-desorption of "aged" sulfonylaminocarbonyltriazolinone herbicides in soil Source: Unknown Source URL
  • Title: Imidazolinone-tolerant crops: history, current status and future Source: PubMed URL
  • Title: Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL
  • Title: Imidazolinones Source: Unknown Source URL
  • Title: Resistance of weeds to ALS-inhibiting herbicides: What have we learned?
  • Title: The Eight Modes of Action | Herbicide Classification - passel Source: Plant & Soil Sciences eLibrary URL
  • Title: What Are Sulfonylureas Herbicides?
  • Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA)
  • Title: Sulfonylurea Source: Wikipedia URL
  • Title: Imazaquin Source: Wikipedia URL
  • Title: High throughput screening in agrochemical research Source: PubMed URL
  • Title: The Imidazolinone Herbicides Source: Request PDF - ResearchGate URL
  • Title: Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network Source: The Plant Cell | Oxford Academic URL
  • Title: Mechanisms of evolved herbicide resistance Source: PMC - NIH URL
  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Request PDF URL
  • Title: European Guidelines to conduct herbicide resistance tests Source: Unknown Source URL
  • Title: Sorption−Desorption of “Aged” Sulfonylaminocarbonyltriazolinone Herbicides in Soil Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Triazolopyrimidines as New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation Source: Request PDF - ResearchGate URL
  • Title: In Vitro Assays | Herbicide Discovery and Screening Source: Plant and Soil Sciences eLibrary URL
  • Title: Herbicide Testing: Resistance, Residues, and Soil Impact Source: Contract Laboratory URL
  • Title: Overview of the branched chain amino acid (BCAA) biosynthesis pathway.
  • Title: Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation Source: PubMed URL
  • Title: Automated Herbicide Screening Source: PHENOSPEX URL
  • Title: Synthesis and evaluation of hydroxyazolopyrimidines as herbicides; the generation of amitrole in planta Source: PubMed URL
  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: JoVE URL
  • Title: Sorption-desorption of two "aged" sulfonylaminocarbonyltriazolinone herbicide metabolites in soil Source: PubMed URL
  • Title: CN100433978C - Selective herbicides based on arylsulfonylaminocarbonyltriazolinones Source: Google Patents URL
  • Title: US11834420B2 - Preparation method of pyrimidinylthio-benzoate oxime ester compound and application thereof as herbicide Source: Google Patents URL
  • Title: Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads Source: PubMed URL
  • Title: Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads Source: PMC - NIH URL
  • Title: TURNIPWEED (Rapistrum rugosum)
  • Title: Discovery of sulfonylurea herbicides 1–17 Source: Download Scientific Diagram - ResearchGate URL
  • Title: Sulfonylureas: background and development of the field Source: PubMed URL
  • Title: CROWN DAISY (Chrysanthemum coronarium)
  • Title: What is Sulfonylurea (SR) Soybean Technology?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-aminopyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a primary amine and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecules with potential therapeutic applications[1]. However, the synthesis of this and similar heteroaromatic acetic acids can be challenging, often plagued by low yields, side reactions, and purification difficulties. This guide provides practical, field-proven insights to overcome these obstacles.

Plausible Synthetic Strategies & Key Challenge Areas

Two primary retrosynthetic pathways are commonly considered for this target molecule. Each presents a unique set of challenges that we will address in the subsequent sections.

  • Route A: The Acetonitrile Hydrolysis Pathway. This is arguably the most direct approach. It involves the synthesis of the intermediate 2-(6-aminopyridin-3-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. The main challenges lie in the efficient formation of the acetonitrile precursor and achieving complete hydrolysis without side reactions[2][3].

  • Route B: The Palladium-Catalyzed Cross-Coupling Pathway. This strategy leverages the power of modern organometallic chemistry to form the critical C-C bond. A common variant is the Sonogashira coupling of a 5-halo-2-aminopyridine with a protected acetylene, followed by oxidative cleavage or hydration. Alternatively, direct α-arylation of an acetate enolate equivalent can be employed. Success here is highly dependent on optimizing the catalytic system (catalyst, ligand, base, solvent) to manage the reactivity of the aminopyridine substrate[4][5][6].

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route A: Acetonitrile Hydrolysis Pathway

Question 1: I am getting a low yield for my acetonitrile intermediate, 2-(6-aminopyridin-3-yl)acetonitrile. What are the potential causes and solutions?

Answer: Low yields in the cyanation step often stem from issues with the starting material, reagent stoichiometry, or reaction conditions. The most common precursor is a 6-amino-3-(halomethyl)pyridine, which can be unstable.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Conversion Poor quality of starting halide: The 6-amino-3-(halomethyl)pyridine precursor can be unstable and prone to self-polymerization or decomposition.Use freshly prepared halide: Prepare the halomethyl intermediate immediately before the cyanation step. • Protect the amino group: If instability persists, consider protecting the 6-amino group as a pivaloyl or Boc amide to increase stability and prevent side reactions[3]. The protecting group can be removed during the final hydrolysis step.
Inactive cyanide source: Alkali metal cyanides (NaCN, KCN) can be hygroscopic and lose reactivity.Use fresh, dry cyanide: Ensure your cyanide source is anhydrous. Consider using phase-transfer catalysts (e.g., TBAB) if using a biphasic system to improve reactivity. • Alternative cyanide source: Trimethylsilyl cyanide (TMSCN) can be a more reactive and soluble alternative in some solvent systems[2].
Formation of Side Products Over-alkylation/Dimerization: The nucleophilic amino group can react with the electrophilic halomethyl starting material.Control stoichiometry: Use a slight excess (1.1-1.2 eq.) of the cyanide source and add the halide substrate slowly to the cyanide solution to maintain a low concentration of the electrophile. • Lower reaction temperature: Running the reaction at a lower temperature can reduce the rate of these bimolecular side reactions[2].

Question 2: My nitrile hydrolysis is stalling, resulting in a mixture of the desired acid and the corresponding acetamide. How can I improve the conversion to this compound?

Answer: Incomplete hydrolysis is a frequent issue. The intermediate amide can be quite stable, and forcing conditions can sometimes lead to degradation of the pyridine ring.

  • For Acidic Hydrolysis (e.g., HCl, H₂SO₄):

    • Increase Temperature and Time: This is the most straightforward approach. Carefully increase the reaction temperature (e.g., reflux) and extend the reaction time. Monitor by TLC or LC-MS to track the disappearance of the amide.

    • Use a Stronger Acid: Concentrated sulfuric acid is often more effective than hydrochloric acid for stubborn amide hydrolysis. A mixture of acetic acid and concentrated HCl can also be effective.

    • Caution: Highly forcing acidic conditions can lead to decarboxylation or other decomposition pathways. Proceed with care.

  • For Basic Hydrolysis (e.g., NaOH, KOH):

    • Higher Temperatures: Basic hydrolysis often requires higher temperatures than acidic methods. Refluxing in aqueous or alcoholic (e.g., ethanolic) NaOH or KOH is common[7].

    • Use of Co-solvents: If your substrate has poor solubility in aqueous base, adding a co-solvent like ethanol, methanol, or dioxane can significantly improve the reaction rate.

    • Product Isolation: After basic hydrolysis, the product will be in its carboxylate salt form. You will need to carefully acidify the reaction mixture to its isoelectric point to precipitate the zwitterionic amino acid product.

Workflow for Nitrile Hydrolysis Optimization

G start Start: Incomplete Nitrile Hydrolysis check_method Which hydrolysis method was used? start->check_method acid Acidic (HCl, H₂SO₄) check_method->acid Acidic base Basic (NaOH, KOH) check_method->base Basic increase_temp_acid Increase Temperature/Time acid->increase_temp_acid increase_temp_base Increase Temperature/Time base->increase_temp_base stronger_acid Use Stronger Acid (e.g., conc. H₂SO₄) increase_temp_acid->stronger_acid Still incomplete monitor Monitor by TLC/LCMS for Amide Disappearance increase_temp_acid->monitor stronger_acid->monitor cosolvent Add Co-solvent (Ethanol, Dioxane) increase_temp_base->cosolvent Still incomplete increase_temp_base->monitor cosolvent->monitor success Success: Isolate Product monitor->success Complete failure Failure: Consider alternative synthetic route monitor->failure Decomposition

Caption: Decision tree for optimizing nitrile hydrolysis.

Route B: Palladium-Catalyzed Cross-Coupling Pathway

Question 3: My Sonogashira coupling between 5-bromo-2-aminopyridine and a terminal alkyne is giving low yield. What are the key parameters to check?

Answer: The Sonogashira reaction is robust but sensitive to several factors, especially with heteroaromatic substrates. The amino group can coordinate to the metal catalysts, complicating the catalytic cycle.[5]

  • Catalyst System:

    • Palladium Source: Standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are good starting points[8]. If these fail, consider more active pre-catalysts or catalyst systems that are more resistant to inhibition by the amine.[9]

    • Copper Co-catalyst: The reaction is typically co-catalyzed by a copper(I) salt, like CuI. Ensure the CuI is fresh and not oxidized (it should be off-white, not green/brown).

    • Ligand: Triphenylphosphine (PPh₃) is standard. If yields are poor, switching to a more electron-rich and bulky phosphine ligand can promote the reductive elimination step and improve catalyst stability[8].

  • Reaction Conditions:

    • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It acts as both the base and often as the solvent. Ensure it is anhydrous and deoxygenated.

    • Solvent: While often run neat in the amine base, co-solvents like THF or DMF can be used. Ensure all solvents are thoroughly deoxygenated by sparging with nitrogen or argon. Oxygen can deactivate the Pd(0) catalyst.

    • Temperature: Reactions are often run from room temperature to ~100 °C. If you see catalyst decomposition (formation of palladium black), a lower temperature may be necessary. For unreactive substrates, higher temperatures may be required[6].

Catalytic Cycle of the Sonogashira Coupling

G pd0 Pd(0)L₂ pdiv Pd(II) Complex pd0->pdiv Oxidative Addition pd_alkyne Pd(II)-Alkyne Complex pdiv->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination prod Ar-C≡C-R' pd_alkyne->prod cu_cycle Copper Cycle cu_acetylide Cu(I)-Acetylide cu_acetylide->pdiv alkyne R'C≡CH alkyne->cu_acetylide base Base base->cu_acetylide sub Ar-X sub->pdiv

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Question 4: I'm observing significant formation of a di-yne byproduct from the homocoupling of my alkyne (Glaser coupling). How can I suppress this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper catalyst in the presence of oxygen.

  • Rigorous Deoxygenation: This is the most critical factor. Ensure your reaction flask, solvents, and reagents are thoroughly purged with an inert gas (nitrogen or argon) before adding the palladium and copper catalysts. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., Cs₂CO₃, K₂CO₃) and sometimes a specific ligand, but they completely eliminate the primary pathway for Glaser coupling[5].

  • Control Reagent Addition: Adding the aryl halide substrate first to the catalyst mixture before adding the alkyne can sometimes favor the cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: A common and commercially available starting point is 2-amino-5-bromopyridine or 2-amino-5-iodopyridine. Halides are generally excellent coupling partners for palladium-catalyzed reactions. The corresponding 6-aminopyridin-3-yl derivative would be 5-bromo-pyridin-2-amine.

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis and to check for intermediates like the acetamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q: The final product, this compound, is proving difficult to purify. What techniques are recommended? A: This molecule is zwitterionic at its isoelectric point, which can make it tricky to handle.

  • Crystallization: The most effective method for purification. After isolating the crude product, try dissolving it in a minimal amount of hot water or a water/alcohol mixture and allowing it to cool slowly. Adjusting the pH to its isoelectric point (typically around pH 4-6) is critical to induce precipitation while keeping charged impurities in solution.

  • Ion-Exchange Chromatography: For very impure samples, ion-exchange chromatography can be highly effective. You can use a strong cation exchange resin, load your sample under acidic conditions (pH < 2), wash away neutral and anionic impurities, and then elute your product with a basic solution (e.g., aqueous ammonia)[10].

  • Reverse-Phase Chromatography: If all else fails, reverse-phase HPLC or flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be used. The product will need to be isolated from the acidic mobile phase, often by lyophilization.

Q: Are there any specific safety precautions for this synthesis? A: Yes.

  • Cyanide: If using the acetonitrile route, all manipulations involving alkali metal cyanides or TMSCN must be performed in a well-ventilated chemical fume hood. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide in basic solution) ready. Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them with care, and wear appropriate personal protective equipment (PPE).

  • Solvents and Reagents: Standard laboratory safety practices, including the use of PPE (safety glasses, lab coat, gloves), should be followed for all solvents and reagents.

Experimental Protocols

Protocol 1: General Procedure for Nitrile Hydrolysis (Acid-Catalyzed)

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 2-(6-aminopyridin-3-yl)acetonitrile (1.0 eq.).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting nitrile and intermediate amide are fully consumed. This can take anywhere from 6 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Isolation: Carefully adjust the pH of the solution to the isoelectric point (typically pH 4-6) using a base such as aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). The zwitterionic product should precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, then with a small amount of a cold organic solvent like ethanol or acetone to remove residual water. Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

  • Setup: Add the 5-halo-2-aminopyridine (1.0 eq.), the copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.025 eq.) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to deoxygenate the system.

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated solvent (e.g., triethylamine or a mixture of THF/triethylamine).

  • Substrate Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.

  • Workup: Once complete, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate or dichloromethane.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude coupled product for use in the next step.

References

  • BenchChem Technical Support Center. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.
  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Tundel, R. E., & Hartwig, J. F. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 14(3), 760–763. [Link]

  • Goossen, L. J., et al. (2011). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 9(19), 6575-6578. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • BenchChem. (2025). Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile. BenchChem.
  • Tundel, R. E., & Hartwig, J. F. (2012). Efficient palladium-catalyzed cross-coupling of highly acidic substrates, nitroacetates. Organic Letters, 14(3), 760–763. [Link]

  • BenchChem. (2025). Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. BenchChem.
  • Wang, Q., et al. (2020). Atropisomeric Carboxylic Acids Synthesis via Nickel‐Catalyzed Enantioconvergent Carboxylation of Aza‐Biaryl Triflates with CO₂. Angewandte Chemie International Edition, 59(43), 19041-19048. [Link]

  • Cacchi, S., & Fabrizi, G. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 24(12), 2296. [Link]

  • Biniecki, S., & Kolodynska, Z. (1963). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Acta Poloniae Pharmaceutica, 20, 393-398. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Grignard, V., et al. (2021). Process for preparing 2,6-dialkylphenylacetic acids. U.S.
  • Buchwald, S. L., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Belaustegui, Y., et al. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Advances, 11(29), 17647-17656. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Aminopyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopyridine acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often amphoteric molecules. The inherent properties of these compounds—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—can lead to complex purification scenarios. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Challenges - Solubility and Zwitterionic Behavior

Question 1: My aminopyridine acetic acid derivative has poor solubility in standard organic solvents like ethyl acetate and dichloromethane, making extraction and chromatography difficult. Why is this happening and what can I do?

Answer:

This is the most common challenge and stems from the dual nature of your molecule. Aminopyridine acetic acid derivatives can exist in multiple states: a neutral form, a cationic form (protonated pyridine), an anionic form (deprotonated carboxylic acid), and a zwitterionic form (protonated pyridine and deprotonated carboxylic acid).

  • Causality: At neutral pH, the molecule likely exists as a zwitterion. This internal salt formation dramatically increases its polarity, rendering it insoluble in non-polar organic solvents and highly soluble in aqueous media.[1][2] This is analogous to the behavior of amino acids.

  • Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction: The key is to suppress the formation of the zwitterion by manipulating the pH of the aqueous phase during a liquid-liquid extraction.[3][4][5]

    • Acidic Extraction (to isolate as a cation):

      • Dissolve your crude mixture in a suitable organic solvent (if possible) or suspend it in a biphasic system.

      • Add a dilute aqueous acid, such as 1M HCl, to adjust the aqueous phase to a pH of ~1-2.[5][6] At this pH, the carboxylic acid will be protonated (neutral), but the highly basic pyridine nitrogen will also be protonated, forming a cationic pyridinium salt.

      • This salt will be highly soluble in the aqueous layer. You can then wash the organic layer multiple times with the acidic solution to pull your desired compound out, leaving non-basic impurities behind.[7]

      • To recover your product, basify the combined aqueous layers to the isoelectric point (pI) to precipitate the neutral/zwitterionic product, or basify further (pH ~10-11) to form the carboxylate salt and then extract with an organic solvent.

    • Basic Extraction (to isolate as an anion):

      • Dissolve the crude mixture in an organic solvent.

      • Add a dilute aqueous base, such as 1M NaOH, to adjust the aqueous phase to a pH of ~10-11.[6] This will deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt. The pyridine nitrogen will remain neutral.

      • Your compound will partition into the aqueous layer, leaving neutral and basic impurities in the organic phase.

      • To recover, carefully acidify the aqueous layer to the pI to precipitate the product.

The diagram below illustrates how pH adjustment can control the solubility of your compound.

G cluster_0 pH Manipulation for Extraction cluster_1 Aqueous Layer cluster_2 Organic Layer A Crude Product (Mixture in Organic Solvent) B Add aq. HCl (pH 1-2) A->B Wash C Add aq. NaOH (pH 10-11) A->C Wash D Product as Cationic Salt (R-Py+-CH2-COOH) B->D F Neutral / Acidic Impurities B->F E Product as Anionic Salt (R-Py-CH2-COO-) C->E G Neutral / Basic Impurities C->G

Caption: Workflow for pH-controlled liquid-liquid extraction.

Section 2: Chromatographic Purification

Question 2: My compound streaks badly on a silica gel column, leading to poor separation and low recovery. What causes this and how can I fix it?

Answer:

Streaking, or tailing, on silica gel is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic aminopyridine moiety of your molecule can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the column and elute slowly, resulting in a tailed peak.[7]

  • Troubleshooting Protocol: Mobile Phase Modification: The solution is to add a modifier to your mobile phase (eluent) to compete with these interactions.[7]

    • Add a Basic Modifier: For basic compounds, the most common strategy is to add a small amount of a volatile base to the eluent.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for smooth elution.[7]

      • Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding a small amount of concentrated ammonium hydroxide (e.g., 1-2% in the methanol portion) can be very effective.

    • Add an Acidic Modifier: While counterintuitive for a basic compound, if your molecule is strongly zwitterionic, adding a volatile acid like acetic acid or formic acid (0.1-1%) can also work. This protonates the pyridine, but also ensures the silanol groups are fully protonated, sometimes leading to more consistent interactions and better peak shape. This is often used in reverse-phase chromatography.[2]

    • Use a Different Stationary Phase: If modifiers are not sufficient, consider alternative stationary phases.

      • Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

      • Reverse-Phase (C18): For highly polar or zwitterionic compounds, reverse-phase chromatography is often the best choice, using a mobile phase like water/acetonitrile or water/methanol with additives like formic acid or ammonium formate to improve peak shape.[2][8]

Problem Probable Cause Recommended Solution & Eluent Additive Alternative Stationary Phase
Peak Tailing/Streaking Strong interaction of basic pyridine with acidic silica gel.Add 0.1-1% Triethylamine (TEA) to the eluent.[7]Neutral or Basic Alumina
Compound Stuck at Origin Compound is too polar or zwitterionic for normal phase.Switch to a more polar eluent (e.g., DCM/MeOH) with 1% NH₄OH.Reverse-Phase (C18 Silica)
Poor Separation from Polar Impurities Insufficient resolution in the chosen solvent system.Optimize the solvent gradient. Consider adding an acid (e.g., 0.1% Formic Acid) for reverse-phase.[2]Ion-Exchange Chromatography[9][10]
Section 3: Recrystallization and Final Product Isolation

Question 3: I've isolated my compound, but it's an oil or an amorphous solid that won't crystallize. How can I induce crystallization to get a pure, solid product?

Answer:

Failure to crystallize is typically caused by residual impurities or the selection of an inappropriate solvent system. Aminopyridine acetic acids can be particularly tricky.

  • Causality: Impurities disrupt the formation of a uniform crystal lattice. For these amphoteric compounds, forming stable hydrogen-bonding networks necessary for crystallization can be challenging, and they may form salts or co-crystals with residual acidic or basic reagents.[11][12][13]

  • Troubleshooting Protocol: Optimizing Crystallization Conditions

    • Solvent Selection is Key:

      • Polar Protic Solvents: Ethanol, isopropanol, or mixtures with water are often good starting points. The ability to hydrogen bond can help organize the molecules.

      • Acidic Solvents: For stubborn cases, dissolving the compound in a minimal amount of warm acetic acid and then slowly adding a non-polar anti-solvent (like toluene or heptane) can induce crystallization of an acetate salt, which is often highly crystalline.[14] The acetic acid can be removed later by thorough drying under high vacuum.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[11]

      • Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Consider Salt Formation: If the free zwitterion refuses to crystallize, intentionally forming a salt can be a robust purification strategy.

      • Dissolve the crude material in a solvent like ethanol or methanol.

      • Add one equivalent of an acid (like HCl in isopropanol or p-toluenesulfonic acid) or a base (like sodium hydroxide) to form the corresponding salt. These salts often have very different solubility profiles and are more likely to crystallize.

The following decision tree can guide your troubleshooting process for a failed crystallization.

G start Product is an oil or amorphous solid check_purity Is the material >95% pure (by NMR/LCMS)? start->check_purity repurify Repurify via Chromatography (See Section 2) check_purity->repurify No solvent_screen Perform a solvent screen. Try polar protic (EtOH, IPA) or water mixtures. check_purity->solvent_screen Yes repurify->start success Crystals Form solvent_screen->success fail1 Still no crystals solvent_screen->fail1 induce Attempt to induce: 1. Scratch flask walls 2. Add a seed crystal fail1->induce induce->success fail2 Still no crystals induce->fail2 salt_formation Consider salt formation. Add 1 eq. HCl or TsOH. Recrystallize the salt. fail2->salt_formation salt_formation->success

Caption: Decision tree for troubleshooting crystallization.

References

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • Reddit. (2023). Isolation/purification of zwitterionic phospholipid. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]

  • Anumula, K. R., & Anumula, K. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Leah4sci. (2021). Intro to Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]

  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ResearchGate. (2018). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Available at: [Link]

  • ACS Publications. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Available at: [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available at: [Link]

  • Journal of Applicable Chemistry. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Available at: [Link]

  • Science Publishing Group. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions Involving 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-aminopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously tricky, yet synthetically valuable, building block. The inherent electronic properties of 2-aminopyridine, stemming from the interplay between the pyridine ring nitrogen and the exocyclic amino group, present unique hurdles in catalyst activity and reaction efficiency.[1][2]

This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you diagnose issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses high-level questions about the inherent reactivity and challenges associated with 2-aminopyridine.

Q1: What makes 2-aminopyridine and its derivatives such challenging substrates in cross-coupling reactions?

A: The primary challenge lies in the Lewis basicity of two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group.[3][4] Both can act as ligands for the transition metal catalyst (typically palladium), leading to several problems:

  • Catalyst Inhibition/Poisoning: Coordination of the substrate to the palladium center can form stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[3][5] This effectively lowers the concentration of the active catalyst, stalling the reaction.

  • Retarded Oxidative Addition: For C-N or C-C couplings, the formation of a chelate-like structure involving the 2-amino and 3-halo positions can prevent or slow down the crucial oxidative addition step.[5]

  • Hindered Transmetalation/Reductive Elimination: Coordination of the proximal amino group to the Pd(II) center after oxidative addition can interfere with subsequent steps in the catalytic cycle.[5]

The electron-donating nature of the amino group also decreases the reactivity of the C-X (halide) bond towards oxidative addition, a particular issue for less reactive aryl chlorides.[4]

Q2: What are the most critical general parameters to consider when starting to optimize a coupling reaction with a 2-aminopyridine derivative?

A: When developing a new transformation, a systematic approach is crucial. The three most critical, interconnected parameters are the ligand , the base , and the solvent .

  • Ligand Selection: The ligand's role is to stabilize the metal center and promote the desired catalytic cycle.[6] For challenging substrates like 2-aminopyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, RuPhos) are often required.[4][5] These ligands promote faster rates of oxidative addition and reductive elimination, helping the desired reaction outcompete catalyst inhibition pathways.

  • Base Selection: The base is not just a proton scavenger; it plays a critical role in activating the coupling partners.[6] Its strength, solubility, and coordinating ability are key. A strong, non-coordinating base (e.g., LiHMDS, K₃PO₄) is often a good starting point.[3][5] In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ are preferred to minimize side reactions or substrate degradation.[4]

  • Solvent Choice: The solvent must solubilize all components but also influences catalyst activity and stability.[7] Aprotic polar solvents like dioxane, toluene, or DMF are common.[6][7][8] The choice can be empirical, and screening is often necessary.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section focuses on C-N bond formation, a common application for 2-aminopyridine cores.

Q3: My Buchwald-Hartwig reaction of a 2-halo-aminopyridine with a primary/secondary amine is giving low conversion. What should I investigate first?

A: Low conversion is the most common issue and typically points to an inactive or inhibited catalyst. Follow this troubleshooting workflow.

Start Low Conversion Observed CheckCatalyst 1. Verify Catalyst System (Pre-catalyst & Ligand) Start->CheckCatalyst CheckBase 2. Evaluate Base Choice (Strength & Solubility) CheckCatalyst->CheckBase Sol_Catalyst Action: Screen bulky, electron-rich ligands (RuPhos, BrettPhos). Use a modern pre-catalyst. CheckCatalyst->Sol_Catalyst CheckSolventTemp 3. Assess Solvent & Temperature CheckBase->CheckSolventTemp Sol_Base Action: Switch to a stronger, non-coordinating base like LiHMDS or K3PO4. Ensure adequate agitation. CheckBase->Sol_Base SideReactions 4. Look for Side Products (e.g., Hydrodehalogenation) CheckSolventTemp->SideReactions Sol_SolventTemp Action: Screen solvents (Dioxane, Toluene). Gradually increase temperature (80-110 °C). Excessive heat can cause decomposition. CheckSolventTemp->Sol_SolventTemp Sol_SideReactions Action: Ensure rigorous inert atmosphere. Use high-purity, degassed solvents. SideReactions->Sol_SideReactions

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Catalyst System: Standard catalysts may fail. For unprotected 3-halo-2-aminopyridines, precatalysts derived from ligands like RuPhos (for secondary amines) and BrettPhos (for primary amines) have proven outstanding.[5] These systems are adept at overcoming the substrate's inhibitory effects.

  • Base Choice: The presence of the acidic N-H proton on the 2-amino group requires a base strong enough to deprotonate the incoming amine nucleophile without interfering with the catalyst. LiHMDS is particularly effective for couplings involving substrates with acidic protons.[5] The physical properties of the base also matter; poor solubility of inorganic bases can lead to reproducibility issues, so ensure vigorous stirring.[9]

  • Temperature: While many coupling reactions require heat (80-110 °C), excessive temperatures can lead to catalyst decomposition.[6] If you suspect thermal instability, try running the reaction at a lower temperature for a longer time.

Q4: I'm attempting to couple an N-unsubstituted amidine with a 2-halo-aminopyridine and getting complex mixtures. What's going wrong?

A: Coupling with amidines is challenging. You are likely facing issues with selectivity and side reactions. A key finding is that running the reaction under free-base conditions is often optimal for achieving monoarylated products.[10] Using a pre-formed salt of the amidine can lead to complications. The choice of catalyst system remains critical, often requiring a combination like Pd₂(dba)₃ with a specialized ligand.[10]

Troubleshooting Guide: Suzuki-Miyaura Coupling

C-C bond formation via Suzuki coupling is essential but prone to specific side reactions with aminopyridine substrates.

Q5: My Suzuki reaction is plagued by protodeboronation of my boronic acid partner. How can I suppress this?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction, especially with heteroaryl boronic acids in the presence of aqueous bases.[3][6]

Causality: The reaction is facilitated by proton sources (often water in the base solution) and can be more rapid than the desired transmetalation step, especially if the catalytic cycle is slow.

Solutions:

  • Use More Stable Boron Reagents: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[4][6] These are significantly more resistant to hydrolysis.

  • Switch to Anhydrous Conditions: If possible, use an anhydrous base (like K₃PO₄) and rigorously dried, degassed solvents to minimize the presence of water.[4][6]

  • Use a Weaker Base: A milder base like K₂CO₃ or Cs₂CO₃ may slow the rate of protodeboronation more than it slows the overall catalytic cycle.[4]

Q6: I am observing significant amounts of a hydrodehalogenation byproduct (my starting 2-halo-aminopyridine is being reduced). What causes this and how can I fix it?

A: Hydrodehalogenation is the replacement of the halide with a hydrogen atom.

Causality: This side reaction occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.[3] Common hydride sources can be the solvent (e.g., certain alcohols or even THF under some conditions), the amine base, or impurities.[4][6]

Solutions:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen can degrade ligands and catalysts, leading to side reactions. Ensure your flask is properly evacuated and backfilled with argon or nitrogen.[3]

  • Use High-Purity, Degassed Solvents: Solvents should be anhydrous and freshly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove both oxygen and potential hydride-donating impurities.[6]

  • Optimize Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize time for side reactions to occur.[4]

ProblemPotential Cause(s)Recommended Solutions
Low Yield / No Reaction Catalyst inhibition by substrate nitrogens.[3][4]Use bulky, electron-rich ligands (SPhos, XPhos) and modern pre-catalysts.[4][5]
Low reactivity of aryl chloride.[3]Increase temperature; use a more active catalyst system.
Protodeboronation Hydrolysis of boronic acid.[3][6]Switch to pinacol boronic esters or trifluoroborate salts; use anhydrous conditions.[4][6]
Hydrodehalogenation Hydride sources in the reaction mixture.[3][4]Use high-purity, degassed solvents; ensure a strictly inert atmosphere.[6]
Homocoupling of Boronic Acid Presence of oxygen; incomplete reduction of Pd(II).[3][6]Rigorously degas the reaction mixture; use a direct Pd(0) source (e.g., Pd(PPh₃)₄).[6]

Troubleshooting Guide: Sonogashira Coupling

The coupling of terminal alkynes with 2-halo-aminopyridines is a powerful tool for building molecular complexity.

Q7: My Sonogashira coupling is failing. What is a reliable starting point for conditions?

A: Sonogashira couplings are sensitive to the catalyst, copper co-catalyst, base, and solvent. For 2-amino-3-bromopyridines, a robust set of optimized conditions has been reported.[11][12]

Causality: The reaction requires the synergistic action of a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to form the copper acetylide). The amine base is crucial for both deprotonating the alkyne and regenerating the Pd(0) species. Failure can occur at any point in this dual-catalyst system.

Recommended Starting Protocol: A proven system involves using Pd(CF₃COO)₂ as the palladium source, PPh₃ as the ligand, and CuI as the co-catalyst. An amine base like Et₃N often serves as both the base and, in some cases, part of the solvent system, with DMF as the primary solvent. Heating to around 100 °C is typically required.[11][12]

Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - Pd(CF3COO)2 (2.5 mol%) - PPh3 (5 mol%) - CuI (5 mol%) Setup->Reagents 1 Solvent Add DMF Solvent Stir 30 min Reagents->Solvent 2 Substrates Add Substrates: - 2-Amino-3-bromopyridine (1 equiv) - Terminal Alkyne (1.2 equiv) - Et3N Base Solvent->Substrates 3 Reaction Heat to 100 °C Monitor by TLC/LC-MS (3h) Substrates->Reaction 4 Workup Workup & Purification Reaction->Workup 5

Caption: Optimized Sonogashira protocol workflow.

Experimental Protocols

Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This procedure is a starting point for optimizing the coupling of a challenging 2-halo-aminopyridine with an arylboronic acid derivative.

Materials:

  • 3-Amino-2-chloropyridine (or other halo-aminopyridine)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-halo-aminopyridine, arylboronic acid, base, palladium pre-catalyst, and phosphine ligand.[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times to ensure a completely oxygen-free atmosphere.[3][4]

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), ensure the water is also degassed.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Doraghi, F., & Tavoosi, N. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(5), 3127-3153. [Link]

  • Bunnelle, E. M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(21), 5862–5865. [Link]

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. [Link]

  • Chen, J., et al. (2019). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Tetrahedron Letters, 60(15), 1081-1084. [Link]

  • Sharma, S., & Kumar, A. (2019). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. ChemistrySelect, 4(21), 6401-6420. [Link]

  • Sambasivan, S., & Strukil, V. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5724-5771. [Link]

  • Al-dujaili, A. H., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3235. [Link]

  • TECS CDT. (2021). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Dueke-Eze, C. U., et al. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(11), 6033-6037. [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(14), 16-24. [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Li, Y., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4144-4147. [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18037–18048. [Link]

  • Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Research and Scientific Innovation, 8(6), 118-125. [Link]

  • Turnbull, O. M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Esmaeili, A. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19076. [Link]

  • Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1478–1487. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

refining protocols for the characterization of 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the characterization of 2-(6-aminopyridin-3-yl)acetic acid (CAS 39658-45-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the analysis of this compound. As a key building block in medicinal chemistry, ensuring the purity, identity, and stability of this compound is paramount for the integrity of downstream applications.[1][2] This guide offers a structured approach to its characterization, combining established analytical techniques with practical, experience-driven insights to help you navigate potential challenges.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC7H8N2O2[3][4]
Molecular Weight152.15 g/mol [3][4]
Physical FormSolid
PurityTypically ≥95%
Storage2-8°C, sealed in dry, dark place[3]
IUPAC Name(6-amino-3-pyridinyl)acetic acid

Part 1: Core Analytical Protocols

This section details the primary analytical techniques for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH modifier if needed) in a standard NMR tube.[5]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals will be in the aromatic region for the pyridine ring protons and the aliphatic region for the acetic acid methylene protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect distinct signals for the seven carbon atoms in the molecule. The carboxylic acid carbon will be the most downfield signal.[6]

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Spectral Data

While a specific experimental spectrum for this compound is not publicly available, data from similar structures can provide expected chemical shift ranges.[6][7]

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~7.8Pyridine H-2
¹H~7.4Pyridine H-4
¹H~6.6Pyridine H-5
¹H~3.5-CH₂-
¹³C~173C=O (acid)
¹³C~158Pyridine C-6
¹³C~148Pyridine C-2
¹³C~138Pyridine C-4
¹³C~125Pyridine C-3
¹³C~108Pyridine C-5
¹³C~38-CH₂-

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of this compound. A well-developed HPLC method can also be used to identify and quantify impurities.[8]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[9][10] The use of an acidic modifier helps to achieve sharper peaks for acidic analytes.[11]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 270 nm).[9]

    • Injection Volume: 10 µL.[8]

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and for identifying potential impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification capabilities.[12]

Experimental Protocol: LC-MS
  • Sample Introduction: Utilize the HPLC method described above to introduce the sample into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z).

  • Expected Ion: For this compound (MW = 152.15), the expected protonated molecule [M+H]⁺ would be at m/z 153.16.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[5]

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[5]

Expected Key Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretching (amine)
3300-2500BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
1600-1450Medium-StrongC=C/C=N stretching (pyridine ring)

Reference similar structures for expected peak positions.[6][13]

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered during the characterization of this compound in a question-and-answer format.

NMR Spectroscopy

Q1: My ¹H NMR spectrum shows broad peaks for the amine and carboxylic acid protons. How can I resolve this?

A1: Broadening of exchangeable protons (N-H and O-H) is common.

  • Causality: This is due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding.

  • Solution: Add a drop of D₂O to your NMR tube. The deuterium will exchange with the labile protons, causing their signals to disappear from the spectrum. This "D₂O shake" is a classic technique to confirm the identity of exchangeable protons.

Q2: The chemical shifts in my NMR spectrum don't match the expected values. What could be the cause?

A2: Several factors can influence chemical shifts.

  • Causality: The pH of the sample solution can significantly affect the chemical shifts of protons near the ionizable amino and carboxylic acid groups. Solvent effects and concentration can also play a role.

  • Solution:

    • Ensure your deuterated solvent is from a reliable source and has low residual water content.

    • Consider buffering your sample if pH is a critical factor for your analysis.

    • Always report the solvent used when presenting NMR data, as this provides crucial context.

HPLC Analysis

Q3: I'm seeing peak tailing in my HPLC chromatogram. How can I improve the peak shape?

A3: Peak tailing is a common issue, often related to secondary interactions with the stationary phase.

  • Causality: The basic amino group on the pyridine ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to tailing.

  • Solution:

    • Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) will protonate the silanol groups, minimizing these secondary interactions.[10][11]

    • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.

    • Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state.

Q4: I'm observing extra peaks in my HPLC chromatogram. Are these impurities?

A4: Extra peaks could be impurities, degradation products, or artifacts.

  • Causality: Impurities can arise from the synthesis process, such as unreacted starting materials or byproducts.[14][15] Degradation can occur if the compound is unstable under certain conditions (e.g., light, temperature, pH).

  • Solution:

    • Identify the Impurities: Use LC-MS to obtain the mass of the extra peaks. This information can help in proposing potential structures for the impurities. Common impurities could include starting materials from the synthesis or dimers.[14]

    • Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to see if the impurity peaks increase, which would suggest they are degradation products.

    • Check for System Peaks: Inject a blank (mobile phase only) to ensure the peaks are not coming from the HPLC system or solvent.

General Handling and Stability

Q5: What are the recommended storage and handling conditions for this compound?

A5: Proper storage is crucial to maintain the integrity of the compound.

  • Causality: The amino group can be susceptible to oxidation, and the compound may be sensitive to light and temperature.

  • Solution: Store the solid compound at 2-8°C in a tightly sealed container, protected from light.[3] For solutions, it is best to prepare them fresh. If storage is necessary, store at low temperatures and protect from light. It is advisable to perform a stability study on solutions to determine their viability over time.

Part 3: Visualizing the Workflow

A systematic approach is key to the successful characterization of this compound.

General Characterization Workflow

G cluster_0 Initial Analysis cluster_1 Structure & Purity Confirmation cluster_2 Troubleshooting & Further Analysis cluster_3 Final Outcome start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Primary Characterization hplc HPLC-UV (Purity Assessment) start->hplc Primary Characterization ms Mass Spectrometry (Molecular Weight Confirmation) start->ms Primary Characterization data_review Review Spectroscopic Data nmr->data_review hplc->data_review ms->data_review purity_check Purity > 95%? data_review->purity_check structure_confirm Structure Confirmed? data_review->structure_confirm pass Material Passes QC purity_check->pass Yes fail Material Fails QC purity_check->fail No structure_confirm->pass Yes structure_confirm->fail No troubleshoot Troubleshoot Methods (See FAQ Section) impurity_id Impurity Identification (LC-MS/MS) troubleshoot->impurity_id recrystallize Further Purification (e.g., Recrystallization) troubleshoot->recrystallize impurity_id->fail recrystallize->start Re-analyze fail->troubleshoot

Caption: A typical workflow for the characterization and quality control of this compound.

Troubleshooting Decision Tree for HPLC Peak Tailing

G start Peak Tailing Observed in HPLC q1 Is the mobile phase acidic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a base-deactivated column being used? a1_yes->q2 solution1 Add 0.1% Formic Acid or TFA to the mobile phase a1_no->solution1 solution1->q1 Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the peak still tailing? a2_yes->q3 solution2 Switch to a base-deactivated (end-capped) C18 column a2_no->solution2 solution2->q2 Re-evaluate a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 Consider sample overload. Reduce injection concentration. a3_yes->solution3 end Peak Shape Improved a3_no->end solution3->end

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of this compound.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Pyridinecarboxylic acid. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • GSRS. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. Retrieved from [Link]

  • PMC. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • CrystEngComm. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • PMC. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • ResearchGate. (2021). hplc based procedure development for monitoring acetic acid in daclatasvir drug. Retrieved from [Link]

  • PubMed. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Biocompare. (2022). Acetic Acid for HPLC Analysis. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2005). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • Asian Publication Corporation. (2018). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]

  • ResearchGate. (2004). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

stability issues of aminopyridine derivatives in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Solution Stability Challenges

Welcome to the technical support center for aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sometimes challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to help you anticipate, diagnose, and resolve stability issues in your experiments.

Aminopyridine derivatives are crucial pharmacophores and intermediates in medicinal chemistry and materials science.[1][2] However, their inherent reactivity can lead to degradation in solution, compromising experimental results and product shelf-life. This guide provides in-depth, experience-based insights into managing these stability challenges.

Troubleshooting Guide: Diagnosing Instability in Your Experiments

This section addresses specific problems you might encounter in a direct question-and-answer format.

Q1: My aminopyridine solution is changing color and I see unexpected peaks in my HPLC analysis. What is happening?

A1: This is a classic sign of chemical degradation. The appearance of new peaks and color changes strongly suggests that your parent compound is converting into one or more new chemical entities. The two most common culprits for aminopyridine derivatives are oxidation and photodegradation.

Causality & Mechanism:

  • Oxidation: The aminopyridine ring is susceptible to oxidation. The electron-donating amino group makes the pyridine ring more electron-rich and thus more prone to attack by oxidizing agents, which can include dissolved atmospheric oxygen, peroxide contaminants in solvents, or metal ion catalysts. Common oxidative degradation products include hydroxylated derivatives and N-oxides.[3][4] For instance, studies on 3,4-diaminopyridine under oxidative stress identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as major degradation products.[3] Similarly, the in vivo metabolism of 4-aminopyridine (dalfampridine) primarily yields 3-hydroxy-4-aminopyridine and its sulfate conjugate via cytochrome P450-mediated oxidation.[5][6]

  • Photodegradation: Many pyridine-based compounds are light-sensitive.[7] Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, often involving radical mechanisms. This is particularly true for dihydropyridine derivatives, which readily aromatize to their corresponding pyridine forms upon light exposure.[7][8] A study on 4-aminopyridine showed a 97% degradation efficiency under UV light within 120 minutes in the presence of a photocatalyst, whereas degradation under solar light was significantly lower, highlighting the impact of high-energy light sources.[9]

Troubleshooting Workflow:

To diagnose the issue, you must systematically isolate the contributing factors.

A Observation: Solution color change, new HPLC peaks B Hypothesis: Degradation Occurred A->B C Action: Prepare fresh solution and split into two aliquots B->C D Aliquot 1: Protect from light (Amber vial) C->D E Aliquot 2: Expose to ambient light C->E F Analyze both via HPLC after 24h D->F E->F G Is Aliquot 1 stable but Aliquot 2 degraded? F->G H Conclusion: Photodegradation is the primary issue G->H Yes J Is Aliquot 1 still degrading? G->J No I Action: Degas solvent and store under inert gas (N2/Ar) L Analyze via HPLC-MS to identify products (look for +16 Da, N-oxides) I->L K Hypothesis: Oxidation is occurring J->K Yes K->I K->L M Conclusion: Oxidation is the primary issue L->M

Caption: Troubleshooting flowchart for aminopyridine solution instability.

Preventative Measures:

  • Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4][10]

  • For oxygen-sensitive compounds, use solvents that have been de-gassed via sparging with nitrogen or argon.

  • Prepare solutions fresh whenever possible, especially for quantitative experiments.[11]

Q2: How does pH affect the stability of my aminopyridine derivative in an aqueous solution?

A2: The pH of your solution is a critical stability parameter because it dictates the ionization state of the aminopyridine derivative, which in turn affects its reactivity.

Causality & Mechanism:

Aminopyridines are basic compounds. The pyridine ring nitrogen and the exocyclic amino group can be protonated in acidic conditions. This protonation has a significant stabilizing effect against certain degradation pathways, particularly oxidation.

  • Stabilization via Protonation: In the protonated (salt) form, the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton. This reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack and oxidation. A comparative study on 3,4-diaminopyridine demonstrated that the ionized salt species was significantly more stable under oxidative stress (hydrogen peroxide) than the non-ionized molecular species.[3] The molecular form produced two main degradation products, while the more stable salt form produced only one of those products and in a lesser quantity.[3]

  • Hydrolysis Risk for Specific Derivatives: Conversely, for certain derivatives like Schiff bases (imines) formed from an aminopyridine, pH can influence hydrolysis rates. N-salicylidene-2-aminopyridine, for example, undergoes acid-catalyzed hydrolysis.[12][13]

Practical Recommendations:

  • Determine the pKa: Know the pKa of your specific aminopyridine derivative. This will help you predict its ionization state at a given pH.

  • Buffer Selection: For aqueous studies, formulate your solutions in a buffer that maintains a pH where the compound is predominantly in its more stable, ionized form (typically pH < pKa).

  • Conduct a pH Profile Study: If stability is a major concern, perform a simple study by preparing your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9). Monitor the stability over time using HPLC to identify the optimal pH for storage and use. The stability of natural pigments like anthocyanins is also highly dependent on pH, a principle that often applies to other complex organic molecules.[14][15][16][17]

Q3: I'm observing extremely rapid degradation, even when my solution is protected from light and stored at low temperature. Could my buffer components be the issue?

A3: Absolutely. If you have ruled out light and temperature, the next step is to scrutinize your solution's composition, paying close attention to trace metal contaminants and potential oxidizing agents.

Causality & Mechanism:

  • Metal-Catalyzed Oxidation: Trace amounts of transition metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) in your buffers can catalyze the formation of highly reactive oxygen species (ROS) from dissolved oxygen, in a process similar to Fenton and Haber-Weiss reactions. These ROS, such as the hydroxyl radical (•OH), are potent oxidizing agents that can rapidly degrade many organic molecules. The use of Fenton's oxidation is a known method for the intentional degradation of aminopyridines in water.[9][18]

  • Incompatible Materials: Aminopyridines are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][19] Ensure your solution does not contain these materials.

Investigative Steps:

  • Use High-Purity Reagents: Switch to the highest purity water (e.g., HPLC-grade, Milli-Q) and analytical grade buffer salts to minimize metal contamination.

  • Introduce a Chelator: As a diagnostic test, add a small amount of a metal chelator like ethylenediaminetetraacetic acid (EDTA) to your solution. If the degradation rate decreases significantly, it strongly implicates metal-catalyzed oxidation.

  • Review All Components: Check the safety data sheets (SDS) for all components in your formulation for incompatibilities.[11][19][20]

Frequently Asked Questions (FAQs)

FAQ1: What are the primary degradation pathways for aminopyridine derivatives?

The main routes of degradation are oxidation, photodegradation, and, for specific derivatives, hydrolysis.

Aminopyridine Aminopyridine Derivative Oxidation Oxidation + O2, Peroxides, Metal Ions Products: N-Oxides, Hydroxylated Derivatives Aminopyridine->Oxidation Photo Photodegradation + Light (UV) Products: Radicals, Aromatized Rings (from DHP) Aminopyridine->Photo Hydrolysis Hydrolysis + H2O (Acid/Base) Relevant for: Imines, Esters, Amides Aminopyridine->Hydrolysis

Caption: Primary degradation pathways for aminopyridine derivatives.

FAQ2: How can I definitively identify the degradation products?

The gold standard is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). HPLC separates the degradation products from the parent compound, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component. An increase of 16 Da often suggests hydroxylation or N-oxide formation. For unambiguous structural confirmation, the degradation product can be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

FAQ3: Does the position of the amino group (2-, 3-, or 4-) influence stability?

Yes, the position of the electron-donating amino group affects the electron density distribution in the pyridine ring, which can influence its susceptibility to degradation. For instance, the amino group's position impacts the rate of degradation by Fenton's oxidation.[18] While a detailed stability comparison is compound-specific, the electronic environment of the ring is a key factor. Theoretical studies show that oxidation can also alter the preferred tautomeric form (amine vs. imine) of the molecule, which has implications for its reactivity.[21]

Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) of an Aminopyridine Derivative

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To intentionally degrade the aminopyridine derivative under various stress conditions to understand its liabilities.

Materials:

  • Aminopyridine derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber or UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control (1 mL stock + 1 mL solvent).

    • Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 24 hours.[22]

    • Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 24 hours.[22]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3][22]

    • Thermal Stress: Dilute with solvent. Heat at 80°C for 48 hours.

    • Photolytic Stress: Dilute with solvent. Expose to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary (for acid/base samples), and analyze by HPLC.

  • Data Interpretation: A good stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new, well-resolved peaks corresponding to degradation products. The peak purity analysis from a PDA detector can confirm that the parent peak is spectrally pure at all time points.[22]

Protocol 2: General Purpose HPLC Method for Stability Monitoring

This serves as a starting point. Method development and validation are required for your specific molecule.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV detector at λmax of the compound (e.g., 254 nm or 280 nm)
Data Summary: Stability of Common Aminopyridines

The following table summarizes stability findings for 4-aminopyridine and 3,4-diaminopyridine, which are generally stable as solid powders but show vulnerabilities in solution.

CompoundFormConditionStability OutcomeReference
4-AminopyridineOral Capsules (solid)23°C & 4°C, protected from lightStable for at least 6 months (<5% loss)[22][23]
4-AminopyridineOral Capsules (solid)37°C, protected from lightStable for at least 1 month[22][23]
3,4-DiaminopyridineOral Capsules (solid)23°C & 4°C, protected from lightStable for at least 6 months (<5% loss)[22][23]
3,4-DiaminopyridineAqueous SolutionOxidative Stress (H₂O₂)Molecular form degrades to N-oxide and nitro-derivatives. Salt form is more stable.[3]
References
  • Jothivenkatachalam, K., Prabhu, S., & Jeganathan, K. (2014). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Available at: [Link]

  • SD Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet. Available at: [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Available at: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • University of Washington. (n.d.). 4-Aminopyridine Standard Operating Procedure. Available at: [Link]

  • Dash, A. C., & Nanda, R. K. (1985). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (7), 1411-1416. Available at: [Link]

  • Dash, A. C., & Nanda, R. K. (1985). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... ResearchGate. Available at: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(23), 5255–5258. Available at: [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet 2-Amino Pyridine. Available at: [Link]

  • Raczyńska, E. D., Stępniewski, T. M., & Kolczyńska, K. (2012). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Journal of Molecular Modeling, 18(9), 4367–4380. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine) MSDS. Available at: [Link]

  • Kruk, B., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 43(12), 1055-1065. Available at: [Link]

  • Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Available at: [Link]

  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Available at: [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-7. Available at: [Link]

  • Kruk, B., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 43(12), 1055-65. Available at: [Link]

  • Zhang, L., et al. (2009). Study on synthesis of aminopyridine. Academax. Available at: [Link]

  • Sharma, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1845-1867. Available at: [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Rodríguez-Pascual, D., et al. (2014). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Water Research, 63, 194-204. Available at: [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(4), 268-278. Available at: [Link]

  • El-Ghanam, S. M. S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7206. Available at: [Link]

  • Bernstein, J., et al. (1947). I. Derivatives of Aminopyridines. Journal of the American Chemical Society, 69(5), 1147–1150. Available at: [Link]

  • de Oliveira, G. G. G., et al. (2019). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 11(13), 1239-1251. Available at: [Link]

  • Asghar, S., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1). Available at: [Link]

  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 823-9. Available at: [Link]

  • Vione, D., et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Pest Management Science, 62(10), 943-52. Available at: [Link]

  • Mąkosza, M., & Bialecki, M. (1996). The Oxidative Amination of 3-Nitropyridines. The Journal of Organic Chemistry, 61(19), 6492-6495. Available at: [Link]

  • El-Ghanam, S. M. S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7206. Available at: [Link]

  • Jubilant Life Sciences Ltd. (2012). An improved process for producing aminopyridines. Google Patents.
  • Cemeroglu, B., et al. (2004). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Pakistan Journal of Nutrition, 3(2), 117-121. Available at: [Link]

  • Ghassempour, A., et al. (2012). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. Available at: [Link]

  • Mattioli, R., et al. (2020). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants, 9(12), 1333. Available at: [Link]

  • Liu, Y., et al. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. Molecules, 28(19), 6797. Available at: [Link]

Sources

side reaction products in the synthesis of 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(6-Aminopyridin-3-yl)acetic acid is a critical building block in modern medicinal chemistry and drug development.[1] Its structure is a key component in various pharmacologically active molecules, including kinase inhibitors for targeted cancer therapies.[1][2] However, its synthesis is not without challenges. Researchers frequently encounter issues with yield, purity, and the formation of persistent side products that complicate downstream applications.

This technical guide provides field-proven insights and troubleshooting strategies to navigate the common pitfalls encountered during the synthesis of this valuable intermediate. We will dissect the most prevalent synthetic route, identify key side reactions, and offer robust, validated protocols to ensure high-purity outcomes.

Section 1: Overview of a Common Synthetic Pathway

A reliable and frequently employed strategy for synthesizing this compound involves a two-step sequence starting from an appropriately substituted chloropyridine derivative. The pathway consists of a palladium-catalyzed amination followed by the hydrolysis of an ester or nitrile group.

G A Ethyl 2-(6-chloropyridin-3-yl)acetate B Ethyl 2-(6-aminopyridin-3-yl)acetate A->B Step 1: Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base, NH3 source C This compound B->C Step 2: Ester Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Common two-step synthesis of the target compound.

This route is favored for its convergence and the commercial availability of the starting materials. However, each step presents unique challenges that can lead to specific impurities.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers during this synthesis.

Q1: My Buchwald-Hartwig amination step (Step 1) is low-yielding or stalls completely. What's going wrong?

This is a frequent issue often traced back to catalyst activity, reaction conditions, or a competing side reaction.

Common Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.

  • Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical for pyridine substrates. Sterically hindered, electron-rich ligands often give the best results.

  • Hydrodehalogenation Side Product: A major competing pathway is the reduction of the starting chloride to a proton, yielding ethyl 2-(pyridin-3-yl)acetate.[3] This byproduct arises from β-hydride elimination within an undesired catalytic cycle.

    • Troubleshooting: Consider switching to a ligand system specifically designed to suppress this side reaction. Optimizing the base and temperature can also minimize its formation.

G cluster_main Main Catalytic Cycle (Desired) cluster_side Side Reaction (Undesired) A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl B->C D Amine Binding C->D + R-NH2 - Base-HCl H β-Hydride Elimination C->H E Reductive Elimination D->E E->A F Ar-NH2 (Product) E->F G Ar-Pd(II)-H I Ar-H (Hydrodehalogenation) G->I H->G

Caption: Competing pathways in the Buchwald-Hartwig amination.[3]

Q2: My final product is contaminated with an impurity of molecular weight 151.17 g/mol after hydrolysis. What is it and how do I prevent it?

This impurity is almost certainly 2-(6-aminopyridin-3-yl)acetamide , the amide intermediate from incomplete hydrolysis of the corresponding nitrile precursor (if that route was used) or incomplete hydrolysis of the ester followed by amidation under certain workup conditions. The primary cause, assuming an ester hydrolysis, is insufficient reaction time or base strength.

Solutions:

  • Drive the Reaction to Completion: Increase the reaction time, raise the temperature moderately (e.g., to 40-50 °C), or increase the equivalents of the base (e.g., from 1.5 to 3.0 eq. of LiOH).

  • Purification: The carboxylic acid product and the amide intermediate have different acid-base properties.

    • Dissolve the crude mixture in a dilute aqueous base (e.g., 1M NaOH).

    • Wash with an organic solvent like ethyl acetate to remove the neutral amide impurity.

    • Carefully acidify the aqueous layer to a pH of ~6-7 with 1M HCl to precipitate the pure this compound product, which can then be isolated by filtration.

Q3: How can I effectively monitor the progress of the ester hydrolysis (Step 2)?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • System: Use a silica gel plate.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid, is effective. A good starting point is 90:10:1 DCM/MeOH/AcOH.

  • Visualization: UV light (254 nm).

  • Expected Results:

    • Starting Ester: High Rf value (least polar).

    • Product Acid: Low Rf value (most polar, will streak without acid in the eluent). The reaction is complete when the starting ester spot has been fully consumed.

Section 3: Validated Experimental Protocols

These protocols are designed to minimize the formation of the side products discussed above.

Protocol 1: Buchwald-Hartwig Amination of Ethyl 2-(6-chloropyridin-3-yl)acetate

ParameterValueRationale
Reactants Ethyl 2-(6-chloropyridin-3-yl)acetate (1.0 eq)Starting material.
LHMDS (as ammonia source, 1.5 eq)A reliable ammonia equivalent.[4]
Catalyst Pd₂(dba)₃ (0.02 eq)Common Pd(0) precatalyst.
Ligand Xantphos (0.05 eq)A robust ligand for amination of pyridyl chlorides.
Base NaOtBu (2.0 eq)Strong, non-nucleophilic base.
Solvent Toluene, AnhydrousHigh-boiling, non-polar solvent. Must be deoxygenated.
Temperature 100 °CProvides sufficient thermal energy for catalytic turnover.
Time 12-24 hMonitor by TLC or LC-MS for completion.

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an argon atmosphere.

  • Add anhydrous, degassed toluene, followed by Ethyl 2-(6-chloropyridin-3-yl)acetate.

  • Add LHMDS solution (e.g., 1.0 M in THF) dropwise.

  • Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield ethyl 2-(6-aminopyridin-3-yl)acetate.

Protocol 2: Saponification to this compound

ParameterValueRationale
Reactants Ethyl 2-(6-aminopyridin-3-yl)acetate (1.0 eq)Product from Step 1.
Reagent Lithium Hydroxide (LiOH) (2.5 eq)Strong base for efficient saponification.
Solvent THF / Water (3:1 mixture)Co-solvent system to ensure solubility of both ester and base.
Temperature Room Temperature to 40 °CMild conditions to prevent degradation.
Time 4-12 hMonitor by TLC for completion.

Procedure:

  • Dissolve the ethyl ester in the THF/Water solvent system.

  • Add solid lithium hydroxide monohydrate.

  • Stir the reaction at room temperature, warming to 40 °C if the reaction is sluggish (monitor by TLC).

  • Once the starting material is consumed, cool the mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to ~6.5 using 1M HCl. The product will precipitate as a solid.

  • Stir the resulting slurry in an ice bath for 30 minutes.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Section 4: Troubleshooting Workflow

When encountering an unexpected result, a systematic approach is key. The following workflow can help diagnose and solve common issues.

G start Low Yield or Impure Product Detected check_lcms Analyze Crude Mixture by LC-MS and ¹H NMR start->check_lcms impurity_type Identify Main Impurity Structure check_lcms->impurity_type is_amide Impurity = Amide? (From incomplete hydrolysis) impurity_type->is_amide Mass matches is_dehalo Impurity = Dehalogenated SM? (From Step 1 side reaction) impurity_type->is_dehalo Mass matches is_sm Impurity = Unreacted SM? impurity_type->is_sm Mass matches solve_amide SOLUTION: • Re-subject crude material to hydrolysis conditions • Implement acid/base extractive workup is_amide->solve_amide solve_dehalo SOLUTION: • Re-optimize Step 1 • Screen different ligands/bases • Lower reaction temperature is_dehalo->solve_dehalo solve_sm SOLUTION: • Increase reaction time/temperature • Verify catalyst/reagent quality • Ensure inert/anhydrous conditions is_sm->solve_sm end Re-run Reaction or Purify Product solve_amide->end solve_dehalo->end solve_sm->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • This compound. Capot Chemical. [Link]

  • Sonogashira Coupling — Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Amination — Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • 2-(6-Chloropyridin-3-Yl)Acetonitrile. Methylamine Supplier. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. National Center for Biotechnology Information. [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Center for Biotechnology Information. [Link]

  • A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

  • Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-(Pyrido-%5B3%E2%80%B2%2C2%E2%80%B2%3A4%2C5%5Dthieno-%5B3%2C2-d-%5D-Acids-by-Dyachenko-Gorbunova/6c73854170312678076644f5c9e29a993708a3d4]([Link]

  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation. [Link]

  • Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline their synthetic strategies. Aminopyridines are invaluable building blocks in medicinal chemistry, yet their inherent electronic properties often complicate standard cross-coupling protocols.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental workflows to enhance your reaction success.

Section 1: Troubleshooting Guide for Common Issues

Cross-coupling reactions with aminopyridines can be susceptible to a range of issues leading to low yields or reaction failure. The primary challenges stem from the dual nature of the aminopyridine scaffold: the electron-donating amino group can decrease the reactivity of the C-X bond towards oxidative addition, and the lone pairs on both the pyridine and amino nitrogens can coordinate with and inhibit the palladium catalyst.[1][3][4] The following table outlines common problems, their probable causes, and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, forming inactive catalytic species.[1][3][4]1. Employ Bulky, Electron-Rich Ligands: Use phosphine ligands such as SPhos, XPhos, or RuPhos. Their steric bulk prevents the aminopyridine from strongly coordinating to the palladium, while their electron-rich nature promotes the rate-limiting oxidative addition step.[3][5] 2. Utilize Pre-catalysts: Modern Buchwald G3 or G4 pre-catalysts generate the active Pd(0) species more efficiently and can be more resistant to deactivation.[3] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[3]
Inactive Catalyst System: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective due to the challenging oxidative addition step.[4][6]1. Screen High-Activity Ligands: For C-Cl bond activation, highly electron-donating and sterically hindered ligands are essential. Consider ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., QPhos) families.[6][7] 2. Ensure Proper Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Pre-catalysts often provide more reliable activation.[4][8]
Poor Reagent Quality: Impurities in starting materials, residual water in solvents, or degraded boronic acids can poison the catalyst.[5][9]1. Verify Purity: Use freshly purified starting materials. Amines can be passed through a plug of activated alumina.[9][10] 2. Use Anhydrous & Degassed Solvents: Thoroughly dry and degas solvents to remove water and oxygen, which can lead to protodeboronation and catalyst oxidation, respectively.[3][5]
Significant Side Product Formation Protodeboronation of Boronic Acid: Hydrolysis of the boronic acid to the corresponding arene, particularly with heteroaryl boronic acids.[3]1. Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis.[3] 2. Anhydrous Conditions: Minimize water in the reaction. 3. Judicious Base Selection: A weaker base (e.g., K₂CO₃, Cs₂CO₃) may reduce the rate of this side reaction.[3]
Dehalogenation of Starting Material: Reductive removal of the halide from the aminopyridine.1. Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) or reagents are not potential hydride donors.[3][4] 2. Optimize Reaction Time: Shorter reaction times can minimize the occurrence of this side reaction.[3]
Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid coupling with itself.1. Thorough Degassing: The presence of oxygen can promote homocoupling, especially during the in-situ reduction of Pd(II) pre-catalysts.[4][11] 2. Use a Pd(0) Source: Direct use of a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst can sometimes mitigate this issue.[11] 3. Slow Addition: In some cases, slow addition of the boronic acid can be beneficial.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right class of ligand for my aminopyridine cross-coupling?

A1: The choice is highly dependent on the specific transformation (e.g., Suzuki, Buchwald-Hartwig) and the coupling partners. A general starting point is to use bulky, electron-rich biaryl phosphine ligands.[12]

  • For Suzuki-Miyaura Couplings: Ligands like SPhos and XPhos are excellent starting points, especially for challenging substrates like aryl chlorides or sterically hindered partners.[3][12] They promote efficient oxidative addition and reductive elimination.

  • For Buchwald-Hartwig Aminations: The choice can be more nuanced. For coupling with primary amines, BrettPhos has shown outstanding performance. For secondary amines, RuPhos is often the ligand of choice.[13][14]

  • For Sonogashira Couplings: A standard system often involves a palladium source (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst (e.g., CuI).[5]

A small, parallel screen of ligands is the most effective method to identify the optimal choice for a new reaction.[10]

Q2: Which palladium precursor should I use: a Pd(0) source, a Pd(II) salt, or a pre-catalyst?

A2: While all can be effective, modern pre-catalysts (e.g., Buchwald's G3/G4 pre-catalysts) are often preferred for their air-stability, ease of handling, and reliable generation of the active monoligated Pd(0) species in solution.[3][10] Pd(II) salts like Pd(OAc)₂ are cheaper but require in-situ reduction, which can sometimes be inefficient and lead to side reactions. Pd(0) sources like Pd₂(dba)₃ are also effective but can be more sensitive to air.[6]

Q3: How does the position of the amino group on the pyridine ring affect the reaction?

A3: The position of the amino group significantly influences the substrate's electronic properties and its potential to chelate the palladium catalyst.

  • 2-Aminopyridines: These are particularly challenging due to the formation of a stable five-membered chelate with the palladium center after oxidative addition, which can hinder subsequent steps in the catalytic cycle.[13] This chelation is a primary reason for catalyst inhibition.

  • 3-Aminopyridines: While still capable of coordinating to the catalyst, the potential for inhibitory chelation is often reduced compared to the 2-amino isomer.[1]

  • 4-Aminopyridines: These generally pose fewer challenges related to chelation compared to the 2-amino isomer.

For all isomers, the electron-donating nature of the amino group can slow the oxidative addition step, necessitating a more active catalyst system.[3]

Q4: What is the best strategy for optimizing the base and solvent?

A4: Base and solvent are interdependent and crucial for success.

  • Base: The base's role is to activate the nucleophile (e.g., deprotonate the amine in Buchwald-Hartwig or form the boronate in Suzuki). Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective for Suzuki couplings.[3][4] For Buchwald-Hartwig aminations, stronger bases like LiHMDS or NaOtBu are typically required.[13] The choice of base can also influence side reactions like protodeboronation.

  • Solvent: The solvent must solubilize all components of the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[4][5] For Suzuki couplings, a co-solvent of water is often beneficial to help dissolve the inorganic base, but this must be balanced against the risk of protodeboronation.[5]

A systematic screening of different base/solvent combinations is highly recommended during optimization.

Section 3: Visualized Workflows & Protocols

General Workflow for Catalyst and Condition Screening

The following diagram illustrates a logical workflow for troubleshooting and optimizing a challenging aminopyridine cross-coupling reaction.

G cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization Loop start Define Coupling Partners (Aminopyridine + Partner) initial_cond Select Initial Conditions: - Pre-catalyst (e.g., SPhos G3) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane) start->initial_cond run_rxn Run Reaction (Inert Atmosphere, Heat) initial_cond->run_rxn analyze Analyze Outcome (LC-MS, NMR) run_rxn->analyze eval Evaluate Yield & Purity analyze->eval low_yield Low Yield / No Reaction eval->low_yield <50% success Success! (>80% Yield) eval->success >80% side_rxns Side Reactions Present? low_yield->side_rxns optimize_ligand Screen Ligands (XPhos, RuPhos, etc.) low_yield->optimize_ligand No side_rxns->optimize_ligand Yes optimize_base Screen Bases (Cs2CO3, LiHMDS, etc.) side_rxns->optimize_base No optimize_ligand->run_rxn Re-run optimize_solvent Screen Solvents (Toluene, THF, etc.) optimize_base->optimize_solvent optimize_solvent->run_rxn

Caption: A logical workflow to diagnose and resolve failed aminopyridine cross-coupling reactions.

High-Throughput Screening (HTS) Protocol for Ligand/Base Optimization

For complex substrates, a high-throughput screening approach using 96-well plates can rapidly identify optimal conditions.[15]

Materials:

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in anhydrous dioxane).

  • Ligand stock solutions (various phosphine ligands in anhydrous dioxane).

  • Aminopyridine halide stock solution.

  • Coupling partner stock solution (e.g., boronic acid).

  • Array of solid bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • 96-well reaction block with stir bars.

Procedure:

  • Preparation (Inert Atmosphere Glovebox):

    • Dispense the solid bases into the wells of the reaction block.

    • Add the palladium precursor stock solution to each well.

    • Add the different ligand stock solutions to designated wells.

  • Reagent Addition:

    • Add the aminopyridine halide stock solution to all wells.

    • Add the coupling partner stock solution to all wells to initiate the reactions.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on a heating/stirring plate set to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 16 hours).

  • Analysis:

    • After cooling, quench the reactions.

    • Dilute samples and analyze by high-throughput UPLC-MS to determine product formation and relative yields across the different conditions.[15]

General Protocol for a Suzuki-Miyaura Coupling of an Aminopyridine Chloride

This generalized procedure provides a robust starting point and requires optimization for specific substrates.[4]

Materials:

  • Amino-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a stir bar, add the amino-chloropyridine, arylboronic acid, and K₃PO₄.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(4), 2415-2436. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19053-19071. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Available at: [Link]

  • Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 60(1), 3-5. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • Wang, C., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 15(1), 108-118. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Wang, C., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. Available at: [Link]

  • Valdés, C., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17566-17580. Available at: [Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • University of Oldenburg. (n.d.). High-Throughput Screening Techniques in Catalysis. Available at: [Link]

  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. PMC. Available at: [Link]

  • University of Johannesburg. (n.d.). Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening. Available at: [Link]

  • Reid, J. P. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Available at: [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Available at: [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

Sources

Technical Support Center: Scaling Up 2-(6-aminopyridin-3-yl)acetic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(6-aminopyridin-3-yl)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during laboratory and pilot-plant scale production. Our approach is built on fundamental chemical principles to help you not only solve immediate issues but also build robust and scalable processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent and scalable method is the hydrolysis of the corresponding nitrile precursor, 2-(6-aminopyridin-3-yl)acetonitrile. This two-step reaction first forms an amide intermediate, which is then further hydrolyzed to the final carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions, with each method presenting distinct advantages and challenges in terms of reaction kinetics, impurity profiles, and materials of construction.[1][2][3]

Q2: What are the primary impurities I should be monitoring during production?

The impurity profile is highly dependent on the hydrolysis conditions. However, the most common process-related impurities are:

  • 2-(6-aminopyridin-3-yl)acetamide: The intermediate of the hydrolysis reaction. Its presence indicates incomplete conversion.[1][2]

  • 2-(6-aminopyridin-3-yl)acetonitrile: Unreacted starting material.

  • 6-amino-3-methylpyridine: Formed via decarboxylation of the final product, typically under harsh thermal conditions or extreme pH.[4][5][6]

  • Degradation Polymers: Dark-colored, often tar-like substances that can form from side reactions, especially during prolonged heating under strong acid or base conditions.

Q3: My final product is off-color (yellow to brown). What is the likely cause?

Discoloration is a common issue in aminopyridine chemistry. It typically arises from the formation of minor, highly conjugated degradation byproducts. This can be exacerbated by:

  • Excessive heat during the reaction or work-up.

  • Presence of oxygen or metallic impurities that can catalyze oxidative side reactions.

  • Prolonged reaction times, especially under harsh pH conditions. Standard practice for color removal involves a charcoal treatment of the product solution before final crystallization.[7]

Troubleshooting Guide: Hydrolysis of 2-(6-aminopyridin-3-yl)acetonitrile

This section addresses specific problems you may encounter during the scale-up of the nitrile hydrolysis step.

Scenario 1: Low Yield & Stalled Reactions

Q: My hydrolysis reaction has stalled, with HPLC analysis showing significant amounts of the amide intermediate and unreacted nitrile. How can I drive the reaction to completion?

Root Cause Analysis: The hydrolysis of the amide intermediate to the carboxylic acid is often the rate-limiting step and is highly dependent on temperature and reagent concentration.[2] On a larger scale, issues with mass and heat transfer can lead to localized "cold spots" or insufficient mixing, effectively slowing down the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by HPLC every 1-2 hours. Be cautious, as excessive temperature can increase the rate of byproduct formation, particularly decarboxylation.[4][6]

  • Increase Reagent Concentration: If using acid hydrolysis, cautiously increase the concentration of the acid (e.g., from 6M HCl to 9M HCl). For base hydrolysis, ensure at least 2-3 molar equivalents of base are present to drive the equilibrium.

  • Improve Agitation: On scale-up, inefficient stirring is a common problem. Ensure the vessel's agitation speed is sufficient to maintain a homogenous mixture and prevent stratification. Check for vortex formation and adjust the agitator depth or speed accordingly.

  • Extend Reaction Time: While not ideal for process efficiency, extending the reflux time for an additional 4-8 hours may be necessary to achieve full conversion, especially if temperature increases are limited by equipment or stability constraints.

Scenario 2: Impurity Profile & Purification Challenges

Q: My crude product contains >5% of the amide intermediate, which is co-crystallizing with my desired product. How can I effectively remove it?

Root Cause Analysis: The amide (2-(6-aminopyridin-3-yl)acetamide) has very similar polarity and structural properties to the final acid product, making separation by simple crystallization challenging. The most robust solution is to ensure complete hydrolysis during the reaction phase. However, if this is not possible, purification strategies must be optimized.

Troubleshooting & Purification Protocol:

  • pH-Based Extraction: The carboxylic acid is significantly more acidic than the amide. This difference can be exploited.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with a mild aqueous base solution (e.g., 1M Sodium Bicarbonate). The carboxylic acid will be extracted into the aqueous layer as its carboxylate salt, while the less acidic amide remains in the organic layer.

    • Separate the layers. The aqueous layer now contains the purified product.

    • Re-acidify the aqueous layer with HCl to a pH of ~6-7 to precipitate the pure this compound.

  • Recrystallization Solvent Screening: If extractive work-up is not feasible, a carefully chosen recrystallization solvent system is critical. The goal is to find a system where the product has moderate solubility at high temperatures and low solubility at room temperature, while the amide impurity remains in the mother liquor.

Solvent SystemRationale
WaterThe product is an amino acid and should have some water solubility, especially when hot. Good for green chemistry.
Isopropanol (IPA) / Water mixturesA common choice for polar molecules. The ratio can be tuned to optimize solubility and recovery.
Acetonitrile (ACN) / WaterACN can help solubilize organic impurities while the water controls the solubility of the amino acid.
Ethanol / Ethyl AcetateCan provide a good polarity balance for selective crystallization.

Q: My final product purity is acceptable, but it is a persistent yellow/brown color. How do I produce a white solid?

Root Cause Analysis: The color is due to trace levels of highly conjugated impurities formed through degradation or oxidation. These are often present at levels too low to be easily quantified by standard HPLC but are visually significant.

Decolorization Protocol:

  • After completing the reaction and before initiating crystallization, adjust the pH of the aqueous solution to fully dissolve the product (if under basic conditions, pH > 9; if acidic, pH < 2).

  • Add 1-5% w/w of activated carbon (charcoal) to the solution. The exact amount should be optimized.

  • Heat the mixture to 50-60 °C with stirring for 30-60 minutes. Do not boil, as this can cause bumping.

  • Filter the hot solution through a pad of Celite® or another filter aid to remove the charcoal. This step is critical and must be done carefully to prevent charcoal fines from contaminating the product.

  • Proceed with the crystallization of the decolorized filtrate by adjusting the pH to the isoelectric point (~6-7).[7]

Visualized Workflows and Mechanisms
Main Synthetic Pathway

The hydrolysis of 2-(6-aminopyridin-3-yl)acetonitrile proceeds through an amide intermediate.

G cluster_main Main Reaction Pathway A 2-(6-Aminopyridin-3-yl)acetonitrile (Starting Material) B 2-(6-Aminopyridin-3-yl)acetamide (Intermediate) A->B  Step 1: Hydration (H+ or OH-, H2O) C This compound (Final Product) B->C  Step 2: Hydrolysis (H+ or OH-, H2O, Heat)

Fig 1. Synthetic pathway from nitrile to carboxylic acid.
Key Impurity Formation Pathways

Understanding how impurities are formed is key to preventing them.

G cluster_impurities Impurity Formation P Product: This compound I1 Impurity 1: 6-Amino-3-methylpyridine P->I1  Decarboxylation (High Temp, -CO2) I2 Impurity 2: Amide Intermediate I2->P Incomplete Reaction I3 Impurity 3: Starting Nitrile I3->I2 Incomplete Reaction

Fig 2. Formation pathways for common process impurities.
Troubleshooting Workflow: Low Purity

A logical decision tree for addressing purity issues in the final product.

G Start Low Purity Detected (Post-Crystallization) CheckHPLC Identify Major Impurity via HPLC Profile Start->CheckHPLC IsAmide Is it the Amide Intermediate? CheckHPLC->IsAmide IsNitrile Is it the Starting Nitrile? IsAmide->IsNitrile No Purify Implement pH-based Extractive Work-up or Re-crystallize IsAmide->Purify Yes IsDecarb Is it the Decarboxylation Product? IsNitrile->IsDecarb No ReSOP Re-run Reaction: - Increase Temp/Time - Increase Reagent Conc. IsNitrile->ReSOP Yes OptimizeReaction Optimize Reaction: - Lower Max Temp - Reduce Reaction Time IsDecarb->OptimizeReaction Yes End Achieved Target Purity ReSOP->End Purify->End OptimizeReaction->End

Fig 3. Decision tree for troubleshooting low purity results.
Experimental Protocols
Protocol 1: In-Process Control (IPC) by HPLC

This method is designed to monitor the conversion of the nitrile starting material to the amide intermediate and finally to the carboxylic acid product.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench a ~0.1 mL aliquot of the reaction mixture into 1 mL of 50:50 Water:Acetonitrile. Vortex and filter through a 0.45 µm syringe filter.

  • Expected Elution Order: this compound (most polar, earliest eluting) -> 2-(6-aminopyridin-3-yl)acetamide -> 2-(6-aminopyridin-3-yl)acetonitrile (least polar, latest eluting).

Protocol 2: Lab-Scale Purification by Crystallization

This protocol outlines a general procedure for purifying the crude product after a basic hydrolysis reaction.

  • Reaction Quench & pH Adjustment: Following the completed hydrolysis reaction (as confirmed by HPLC), cool the reaction mixture to room temperature.

  • Filtration (Optional): If insoluble materials are present, filter the basic solution.

  • Decolorization: Transfer the clear filtrate to a clean vessel. Add 1-5% w/w activated carbon. Heat to 50-60°C and stir for 30-60 minutes.[7]

  • Hot Filtration: Filter the hot mixture through a pre-warmed filter funnel containing a pad of Celite® to remove the carbon. Wash the filter cake with a small amount of hot water.

  • Precipitation: Transfer the warm, clear, decolorized filtrate to a crystallization vessel equipped with an overhead stirrer.

  • Cooling & pH Adjustment: Begin cooling the solution. Slowly add 6M HCl dropwise with good stirring. The product will begin to precipitate as the pH approaches the isoelectric point (~6-7). Monitor the pH closely.

  • Slurry & Aging: Once the target pH is reached, cool the resulting slurry to 0-5 °C and stir for at least 1-2 hours to maximize crystal growth and yield.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold water, followed by a rinse with a cold, water-miscible solvent like isopropanol to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

Sources

Validation & Comparative

Confirming the Structure of 2-(6-aminopyridin-3-yl)acetic acid: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2-(6-aminopyridin-3-yl)acetic acid, a versatile building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret predicted data to demonstrate how these synergistic techniques provide a self-validating system for structural verification.

The Analytical Imperative: Why Structure Matters

This compound possesses a unique combination of a substituted pyridine ring and a carboxylic acid moiety. This architecture makes it a valuable scaffold for synthesizing a wide array of biologically active compounds. However, the presence of multiple reactive sites and the potential for isomeric impurities necessitate a robust analytical strategy to confirm its precise atomic connectivity. NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms and their connectivity, while mass spectrometry offers precise molecular weight determination and fragmentation data that corroborates the overall structure.[1][2]

Experimental Workflow: A Synergistic Approach

A logical and efficient workflow is crucial for the comprehensive structural analysis of a newly synthesized compound. The following diagram illustrates the synergistic approach, integrating both NMR and mass spectrometry.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Caption: Structure of this compound with predicted NMR assignments.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. [1]For structural elucidation, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that act as a molecular fingerprint.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing in-source fragmentation. [3]3. High-Resolution Mass Spectrometry (HRMS): Acquire a full scan mass spectrum on a high-resolution instrument (e.g., Orbitrap or TOF) to accurately determine the mass of the protonated molecule and confirm its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to gain structural insights. [4]

Predicted Mass Spectrometry Data and Interpretation

For this compound (C₇H₈N₂O₂), the expected mass spectrometry data is as follows:

Analysis Expected m/z Interpretation
HRMS ([M+H]⁺) 153.0664The calculated exact mass of the protonated molecule (C₇H₉N₂O₂⁺) is 153.0659. A measured mass within a few ppm of this value confirms the elemental composition.
MS/MS Fragmentation VariousSee proposed fragmentation scheme below.

The fragmentation of the protonated molecule in the gas phase provides crucial evidence for the connectivity of the atoms. A plausible fragmentation pathway is outlined below.

Fragmentation parent [M+H]⁺ m/z = 153 frag1 Loss of H₂O m/z = 135 parent->frag1 - H₂O frag2 Loss of COOH radical m/z = 108 parent->frag2 - •COOH frag3 Loss of CH₂COOH m/z = 94 parent->frag3 - CH₂COOH frag4 Loss of NH₃ m/z = 136 parent->frag4 - NH₃

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

The key predicted fragment ions and their structural origins are:

  • m/z 135: Loss of a water molecule from the carboxylic acid group.

  • m/z 108: Cleavage of the bond between the methylene group and the carboxylic acid, with loss of the COOH radical.

  • m/z 94: Loss of the entire acetic acid side chain.

  • m/z 136: Loss of ammonia from the amino group.

The presence of these fragments in the experimental MS/MS spectrum would provide strong evidence for the proposed structure.

Comparison of Techniques and Alternative Methods

Technique Strengths Limitations Role in Confirmation
NMR Spectroscopy Provides detailed information on atomic connectivity and chemical environment. Essential for distinguishing isomers.Requires a relatively pure sample and a larger amount of material compared to MS.The primary tool for de novo structure elucidation and confirmation of atomic arrangement.
Mass Spectrometry Extremely sensitive, provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns offer structural clues.Does not directly provide information on atomic connectivity. Isomers may have identical mass spectra.Confirms molecular formula and provides corroborating evidence for the structure through fragmentation analysis.

While NMR and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. [1][2][5][6][7]This is often considered the "gold standard" for structural confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique for identifying the presence of key functional groups. [8][9][10][11]For this compound, FT-IR would be expected to show characteristic absorptions for the N-H bonds of the amine, the O-H and C=O bonds of the carboxylic acid, and the C=C and C=N bonds of the pyridine ring. [12]

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy provides the detailed atomic-level blueprint of the molecule, while mass spectrometry validates the overall molecular formula and offers complementary structural information through its fragmentation patterns. The convergence of data from these two powerful techniques, ideally supplemented by data from methods like X-ray crystallography and FT-IR, provides an unshakeable foundation of evidence, ensuring the identity and purity of this important chemical building block. This rigorous, self-validating approach is not just good practice; it is an essential component of scientific integrity in modern chemical research.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Davis, R. L., & Pozharski, E. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(1), 37–49. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Kwon, S., Shin, H. J., Park, J., Lee, K. R., Kim, Y. J., & Lee, S. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science & Technology, 24(2), 78-84.
  • Lareau, R., & Mayer, P. M. (2008). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(11), 1719–1728. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Tappi, S., Traldi, P., & Cativiela, C. (1996). Electron ionization mass spectra of 1-(1-naphthyl)ethyl phenylacetates : a study of radical cation rearrangements. Journal of Mass Spectrometry, 31(7), 735-742.
  • Chen, J. H., Tsai, I. L., & Chen, I. S. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM, 769(1-3), 99-106.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Lin, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6393. [Link]

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 118–125. [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(19), 1675-1684.

Sources

A Comparative Analysis of 2-(6-Aminopyridin-3-yl)acetic Acid and Other Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in the development of novel therapeutics. Its unique electronic properties and capacity for diverse substitutions have made it a privileged structure in medicinal chemistry, leading to the development of drugs across a wide range of therapeutic areas. This guide provides a comparative analysis of 2-(6-aminopyridin-3-yl)acetic acid and its positional isomers, alongside other structurally related pyridine derivatives. We will delve into their potential applications in neuroprotection, anti-inflammatory, and antimicrobial research, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The core structure, this compound, features a pyridine ring substituted with an amino group and an acetic acid moiety. This combination of functional groups provides a versatile platform for interacting with biological targets and for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore how the positional arrangement of these functional groups and other structural modifications influence the biological activity of these compounds.

Comparative Analysis of Physicochemical and Biological Properties

The therapeutic potential of pyridine derivatives is intrinsically linked to their structural and physicochemical properties. The position of the amino and acetic acid groups on the pyridine ring, as well as the introduction of other substituents, can significantly impact a compound's biological activity. This section provides a comparative overview of this compound and its key analogues.

Structural Isomers: A Game of Positions

The positional isomers of aminopyridine acetic acid, such as 2-(2-aminopyridin-3-yl)acetic acid and 2-(4-aminopyridin-3-yl)acetic acid, offer a compelling case study in structure-activity relationships (SAR). While direct comparative studies are limited, the known biological activities of aminopyridines suggest that the location of the amino group can drastically alter the molecule's interaction with biological targets. For instance, different aminopyridine isomers exhibit varied potencies as potassium channel blockers, a mechanism relevant to neurological disorders.[1]

dot```dot graph "Positional_Isomers" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [pos="0,1.5!"]; "2-(2-Aminopyridin-3-yl)acetic acid" [pos="-2,-1!"]; "2-(4-Aminopyridin-3-yl)acetic acid" [pos="2,-1!"]; "Biological Activity" [pos="0,-3!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -- "Biological Activity"; "2-(2-Aminopyridin-3-yl)acetic acid" -- "Biological Activity"; "2-(4-Aminopyridin-3-yl)acetic acid" -- "Biological Activity"; }

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Fluorometric probe

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the wells, followed by the diluted enzyme. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the COX-2 activity (IC50). [2][3][4] dot

Caption: Workflow for the in vitro COX-2 inhibition assay.

Neuroprotective Activity Assay: PC12 Cell Viability

This assay assesses the ability of a compound to protect neuronal-like cells (PC12) from oxidative stress-induced cell death.

Materials:

  • PC12 cells

  • Cell culture medium

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxin, such as H₂O₂, for 24 hours. Include a control group with no toxin and a group with the toxin but no test compound.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. [1][5][6] dot

Caption: Workflow for the neuroprotective activity assay using PC12 cells.

Expert Insights and Future Directions

The comparative analysis presented in this guide underscores the immense potential of this compound and its derivatives in drug discovery. The subtle yet significant impact of isomeric and substituent variations on biological activity highlights the importance of a systematic and data-driven approach to lead optimization.

Causality Behind Experimental Choices: The selection of antimicrobial, anti-inflammatory, and neuroprotective assays is based on the established therapeutic relevance of pyridine-containing compounds in these areas. The use of standardized cell lines and well-validated assay protocols ensures the reproducibility and reliability of the generated data.

Trustworthiness Through Self-Validating Systems: Each protocol described includes appropriate controls (positive, negative, and vehicle controls) to ensure the validity of the experimental results. The use of dose-response curves allows for the determination of key potency metrics like MIC and IC50, providing a quantitative basis for comparison.

Looking ahead, future research should focus on obtaining more direct comparative data for a wider range of pyridine derivatives. Elucidating the precise molecular mechanisms of action through techniques such as X-ray crystallography and molecular docking will be crucial for rational drug design. Furthermore, in vivo studies will be necessary to translate the promising in vitro findings into tangible therapeutic benefits. The pyridine scaffold, with its inherent versatility, will undoubtedly continue to be a rich source of novel drug candidates for years to come.

References

  • Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. (1994). National Center for Biotechnology Information. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (2017). Spandidos Publications. Retrieved from [Link]

  • Neuroglobin protects PC12 cells against β-amyloid-induced cell injury. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pioglitazone protects PC12 cells against oxidative stress injury. (2023). Spandidos Publications. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. (2005). National Center for Biotechnology Information. Retrieved from [Link]

  • A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Potassium channel blockers as potential antisickling agents. (n.d.). UCL Discovery. Retrieved from [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. Retrieved from [Link]

  • The Structure-Activity Relationships of Potassium Channel Blockers. (1996). Taylor & Francis Group. Retrieved from [Link]

  • Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

validating the biological activity of synthesized 2-(6-aminopyridin-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Biological Activity of Synthesized 2-(6-aminopyridin-3-yl)acetic Acid Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound represent a promising class of molecules for novel drug discovery, with structural similarities to compounds that exhibit a range of activities, including anticancer properties.[2][3][4] The synthesis of a new chemical entity, however, is merely the first step. The critical subsequent phase is a rigorous and systematic validation of its biological activity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the biological effects of novel this compound derivatives. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterization. Our focus will be on a tiered screening cascade, beginning with broad cytotoxicity assessment and progressively narrowing down to the specific mechanism of action and potential molecular targets, with a focus on anticancer applications.

Part 1: Primary Efficacy Screening: Assessing General Cytotoxicity

The Rationale: A First Look at Anticancer Potential

The initial and most fundamental question for a potential anticancer agent is whether it can inhibit the proliferation of or kill cancer cells.[5][6] A cytotoxicity assay serves as the gatekeeper in the screening process, quickly identifying compounds with biological activity and allowing for the prioritization of resources. The choice of cell lines is critical; a panel including representatives from different cancer types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) provides a preliminary indication of the compound's spectrum of activity.

Featured Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which, in most cases, correlates directly with the number of viable cells.[7][8] The core principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[9][10] The quantity of formazan generated is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed cancer cells in a 96-well plate incubate1 2. Incubate for 24h to allow cell adherence seed->incubate1 treat 3. Treat cells with serial dilutions of synthesized derivatives (include vehicle & positive controls) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4h at 37°C add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read 8. Measure absorbance at ~570nm using a microplate reader solubilize->read WB_Workflow cluster_lysate Sample Preparation cluster_gel Protein Separation cluster_transfer Membrane Transfer cluster_probe Immunodetection treat 1. Treat cells with compound (at ~IC₅₀ concentration) harvest 2. Harvest and lyse cells in RIPA buffer treat->harvest quantify 3. Quantify protein concentration (BCA Assay) harvest->quantify denature 4. Denature normalized protein samples in Laemmli buffer quantify->denature sds 5. Separate proteins by size via SDS-PAGE denature->sds transfer 6. Transfer proteins from gel to a PVDF/Nitrocellulose membrane sds->transfer block 7. Block membrane to prevent non-specific antibody binding transfer->block primary 8. Incubate with primary antibody (e.g., anti-Cleaved Caspase-3) block->primary secondary 9. Incubate with HRP-conjugated secondary antibody primary->secondary detect 10. Add chemiluminescent substrate and visualize bands secondary->detect

Caption: General workflow for Western blot analysis.

Detailed Protocols: From Cell Lysate to Protein Detection

A. Protein Extraction and Quantification (BCA Assay)

  • Cell Treatment and Lysis: Treat cells (e.g., in a 6-well plate) with the test compound at its IC₅₀ concentration for a relevant time point (e.g., 24 hours). Wash cells with ice-cold PBS, then add ice-cold RIPA buffer with protease and phosphatase inhibitors. [11]Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris. [11]Transfer the supernatant (containing soluble protein) to a new tube.

  • BCA Assay Principle: The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. The Cu¹⁺ then chelates with two molecules of BCA, forming a purple complex that absorbs light at 562 nm. The absorbance is proportional to the protein concentration. [12]4. BCA Protocol (Microplate):

    • Prepare a set of protein standards using Bovine Serum Albumin (BSA) with concentrations from 20 to 2,000 µg/mL. [13] * Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B. [13] * Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate. [12][13] * Add 200 µL of the BCA working reagent to each well and mix. [13] * Incubate the plate at 37°C for 30 minutes. [12][13] * Cool to room temperature and measure the absorbance at 562 nm. [12][13] * Generate a standard curve from the BSA standards and determine the concentration of the unknown samples.

B. Western Blotting

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes. [11]2. SDS-PAGE: Load samples into a polyacrylamide gel and run electrophoresis to separate proteins by molecular weight. [11]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [11]5. Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved PARP) overnight at 4°C. [11]Wash the membrane with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]6. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. [14]Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH). [14]

Apoptotic Pathway and Data Interpretation

Apoptosis_Pathway compound 2-(6-aminopyridin-3-yl) acetic acid derivative bax Bax (Pro-apoptotic) ↑ compound->bax up-regulates bcl2 Bcl-2 (Anti-apoptotic) ↓ compound->bcl2 down-regulates mito Mitochondria casp9 Pro-Caspase-9 mito->casp9 releases Cytochrome c, activates bax->mito permeabilizes bcl2->mito inhibits cleaved_casp9 Cleaved Caspase-9 (Active) casp3 Pro-Caspase-3 cleaved_casp9->casp3 cleaves cleaved_casp3 Cleaved Caspase-3 (Active) parp PARP cleaved_casp3->parp cleaves apoptosis Apoptosis cleaved_casp3->apoptosis executes cleaved_parp Cleaved PARP cleaved_parp->apoptosis leads to

Caption: Simplified intrinsic apoptosis pathway showing key Western blot targets.

Table 2: Expected Western Blot Results for an Apoptosis-Inducing Derivative

Protein Target Cellular Role Expected Change with Active Derivative
Bcl-2 Anti-apoptotic Decrease
Bax Pro-apoptotic Increase
Cleaved Caspase-3 Apoptosis Executioner Increase
Cleaved PARP Apoptosis Marker Increase

| β-actin | Loading Control | No Change |

Part 3: Target Deconvolution: Screening for Kinase Inhibitory Activity

The Rationale: Homing in on a Molecular Target

Many successful anticancer drugs function by inhibiting protein kinases, enzymes that play pivotal roles in cell signaling pathways controlling growth, proliferation, and survival. [15]Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are crucial for cell cycle progression from the G1 to the S phase. Their dysregulation is a common feature in many cancers, making them attractive therapeutic targets. [16][17]Given that aminopyridine scaffolds are known to interact with the ATP-binding pocket of kinases, screening the synthesized derivatives for CDK inhibitory activity is a logical next step.

Featured Assay: In Vitro Luminescent Kinase Assay

Commercially available kits, such as the CDK4 Assay Kit utilizing Kinase-Glo® technology, provide a straightforward method for screening inhibitors. [16][18]The principle is based on ATP depletion. The kinase (e.g., CDK4/CyclinD3) uses ATP to phosphorylate a substrate peptide. After the reaction, the amount of remaining ATP is quantified by adding a luciferase enzyme, which produces light in an ATP-dependent manner. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a higher luminescent signal.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

Kinase_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detect Signal Detection cluster_read Data Acquisition setup 1. Add kinase buffer, test compound, and CDK4/CyclinD3 enzyme to a 96-well plate initiate 2. Initiate reaction by adding substrate peptide and ATP setup->initiate incubate 3. Incubate at 30°C to allow phosphorylation initiate->incubate add_glo 4. Add Kinase-Glo® reagent to stop reaction and measure remaining ATP incubate->add_glo incubate2 5. Incubate at room temp for 10 min add_glo->incubate2 read 6. Measure luminescence incubate2->read

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: CDK4/CyclinD3 Inhibition Assay
  • Reagent Preparation: Thaw all kit components (CDK4/CyclinD3 enzyme, substrate, ATP, kinase buffer) on ice. Prepare serial dilutions of the synthesized derivatives and a known CDK4/6 inhibitor (e.g., Palbociclib) in kinase buffer.

  • Reaction Setup: In a white 96-well plate, add 5 µL of the test compound dilution to each well. Add 20 µL of a master mix containing kinase buffer and the CDK4/CyclinD3 enzyme. Include "no inhibitor" controls and "no enzyme" background controls.

  • Initiate Kinase Reaction: Add 25 µL of a master mix containing the substrate peptide and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ATP Detection: Add 50 µL of Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value for each active compound by plotting percent inhibition versus the log of the compound concentration.

Data Presentation: Comparative Kinase Inhibition

The inhibitory potential of the novel compounds should be directly compared to a clinically relevant inhibitor.

Table 3: In Vitro CDK4/CyclinD3 Inhibitory Activity

Compound IC₅₀ (µM)
Derivative 1 25.6
Derivative 2 0.85
Derivative 3 > 50

| Palbociclib (Positive Control) | 0.011 |

Note: Data are representative examples for illustrative purposes. Palbociclib IC₅₀ value is from the literature.[17]

Conclusion

This guide outlines a logical, multi-tiered strategy for validating the biological activity of novel this compound derivatives as potential anticancer agents. By progressing from broad phenotypic screening (cytotoxicity) to mechanistic investigation (apoptosis) and finally to molecular target identification (kinase inhibition), researchers can build a comprehensive and compelling data package. Each step is designed to be self-validating, with clear rationales, detailed protocols, and comparisons to established standards. This systematic approach not only identifies promising lead compounds but also provides crucial insights into their therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, Vol. 8, Iss. 20, Oct 20, 2018. Available from: [Link]

  • Uddin, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • protocols.io. Pierce BCA Protein Assay Protocol V.2. Feb 22, 2018. Available from: [Link]

  • Valeriote, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(1), 35-43. Available from: [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Available from: [Link]

  • Visikol. (2019). In vitro Cancer Drug Screening Services. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • Slideshare. In vitro methods of screening of anticancer agents. Available from: [Link]

  • Guha, R., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 107. Available from: [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-14. Available from: [Link]

  • BPS Bioscience. CDK4 Assay Kit. Available from: [Link]

  • Amsbio. CDK4 Assay Kit, 79674. Available from: [Link]

  • Wood, et al. (2014). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncotarget, 5(10), 2919–2930. Available from: [Link]

  • bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Available from: [Link]

  • Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. European Journal of Chemistry, 12(2), 163-172. Available from: [Link]

  • ResearchGate. (2024). Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Available from: [Link]

  • Kaminskyy, D., et al. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-36. Available from: [Link]

  • Kumar, A., et al. (2008). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Chemical & Pharmaceutical Bulletin, 56(5), 626-34. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is a paramount objective. The aminopyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target activities that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2]

This guide offers an in-depth comparative analysis of the cross-reactivity profiles of aminopyridine-based kinase inhibitors. We will delve into the experimental methodologies used to generate these profiles, present and compare selectivity data for representative compounds, and provide a framework for interpreting this critical information to inform drug development decisions.

The Imperative of Selectivity Profiling

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor promises a targeted therapeutic effect with minimal side effects, while a more promiscuous inhibitor might offer broader efficacy through the modulation of multiple signaling pathways, but at the risk of increased toxicity.[1] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery and development process. It allows researchers to:

  • Predict potential off-target toxicities: By identifying unintended kinase targets, potential adverse effects can be anticipated and monitored.

  • Uncover opportunities for drug repositioning: An inhibitor's activity against unexpected kinases may suggest its utility in other disease contexts.

  • Guide lead optimization: Understanding the structure-activity relationship for both on-target and off-target kinases enables medicinal chemists to rationally design more selective compounds.

  • Elucidate the mechanism of action: A complete picture of a compound's kinase targets can provide a deeper understanding of its biological effects.

Methodologies for Kinome-Wide Profiling

Several powerful platforms are available to assess the selectivity of kinase inhibitors across a broad panel of kinases. Two of the most prominent and widely used technologies are KINOMEscan® and KiNativ™.

KINOMEscan®: A Competition Binding Assay

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[3][4][5][6] The assay is ATP-independent, which means it measures the true thermodynamic binding affinity (dissociation constant, Kd) of the inhibitor for the kinase.[3] This provides a direct comparison of inhibitor potency across different kinases, irrespective of their individual ATP affinities.[1]

KINOMEscan_Workflow cluster_Incubation Incubation & Competition cluster_Separation Separation cluster_Quantification Quantification Kinase DNA-tagged Kinase Reaction Kinase, Ligand, and Inhibitor are incubated together Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Capture Ligand-bound kinase is captured on solid support Reaction->Capture Unbound Unbound kinase (due to inhibitor binding) is washed away Reaction->Unbound qPCR Amount of captured kinase is quantified by qPCR of the DNA tag Capture->qPCR KiNativ_Workflow cluster_Lysate Cell Lysate Preparation cluster_Incubation Competitive Incubation cluster_Labeling Probe Labeling cluster_Analysis Analysis Cells Cells or Tissues Lysate Native Kinase-containing Lysate Cells->Lysate Incubate Lysate is incubated with the Test Inhibitor Lysate->Incubate Probe Biotinylated ATP/ADP probe is added Incubate->Probe Labeling Probe covalently labels the active site of unbound kinases Probe->Labeling Enrich Biotin-labeled peptides are enriched Labeling->Enrich LCMS LC-MS/MS analysis identifies and quantifies labeled kinases Enrich->LCMS

Caption: KiNativ™ Workflow Diagram.

  • Lysate Preparation: Cells or tissues are lysed under conditions that preserve the native state and activity of the kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the aminopyridine-based kinase inhibitor at various concentrations. The inhibitor binds to its target kinases.

  • Probe Labeling: A biotinylated, acyl-phosphate ATP or ADP probe is added to the lysate. This probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteolysis and Enrichment: The proteins in the lysate are digested into peptides. The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched, labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The degree of labeling for each kinase is inversely proportional to the potency of the inhibitor. By comparing the labeling profiles in the presence and absence of the inhibitor, the IC50 values for each kinase can be determined.

Comparative Cross-Reactivity Profiles of Aminopyridine-Based Kinase Inhibitors

To illustrate the diversity in selectivity among aminopyridine-based kinase inhibitors, we present a comparative analysis of several well-characterized compounds. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a higher binding affinity.

Kinase Target FamilyImatinib (nM)Nilotinib (nM)Dasatinib (nM)
ABL 25 <1 <0.5
SRC Family >10,000>10,0001-10
KIT 100 20 5
PDGFR 100 10 1-10
VEGFR >10,000>10,000100-1,000
EGFR >10,000>10,000>10,000
p38 MAPK >10,000>10,00010-100

Data is compiled and representative of publicly available information. Actual values may vary depending on the specific assay conditions.

Analysis of Selectivity Profiles
  • Imatinib: As a first-generation ABL inhibitor, imatinib demonstrates remarkable selectivity for ABL, KIT, and PDGFR. [7][8]Its kinome tree representation would show tight clustering of activity around these primary targets with minimal off-target binding.

  • Nilotinib: Developed as a second-generation inhibitor to overcome imatinib resistance, nilotinib exhibits significantly higher potency against ABL. [9][10]While still highly selective, it shows a slightly broader profile than imatinib, with increased affinity for a few additional kinases.

  • Dasatinib: In contrast, dasatinib is a multi-targeted inhibitor with potent activity against both the ABL and SRC family kinases. [2]Its kinome tree would be more dispersed, indicating a broader range of high-affinity targets. This broader activity profile contributes to both its efficacy in certain cancers and its distinct side-effect profile.

Interpreting the Data: Beyond the Numbers

While quantitative data is essential, a holistic interpretation is crucial for making informed decisions.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the promiscuity of an inhibitor. A lower S-score indicates a more selective compound. For example, imatinib has a lower selectivity score compared to dasatinib. [2]* Kinome Tree Visualization: Plotting the inhibitor's activity on a phylogenetic tree of the human kinome provides a powerful visual representation of its selectivity. [2]Selective inhibitors will show tight clusters of activity, while promiscuous inhibitors will have a more scattered pattern.

Kinome_Tree_Concept cluster_selective Selective Inhibitor cluster_promiscuous Promiscuous Inhibitor TK TK center->TK TKL TKL center->TKL STE STE center->STE CK1 CK1 center->CK1 AGC AGC center->AGC CAMK CAMK center->CAMK CMGC CMGC center->CMGC Abl ABL TK->Abl Kit KIT TK->Kit PDGFR PDGFR TK->PDGFR Src SRC TK->Src Lck LCK TK->Lck Fyn FYN TK->Fyn BTK BTK TK->BTK

Caption: Conceptual Kinome Tree Visualization.

Conclusion

The cross-reactivity profiling of aminopyridine-based kinase inhibitors is a critical and multifaceted aspect of drug discovery. A thorough understanding of an inhibitor's selectivity profile, generated through robust methodologies such as KINOMEscan® and KiNativ™, is essential for predicting its therapeutic potential and safety. By carefully analyzing and comparing these profiles, researchers can make more informed decisions, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Bamborough, P., & Drewry, D. H. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Recent Results in Cancer Research, 182, 1-28. [Link]

  • ResearchGate. (n.d.). Kinase Panel Profiling of Aminopyrimidine Library. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Zaman, G. J. R., & van Vlijmen, H. W. T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 165(7), 2013-2025. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Lee, J., Lee, Y., Yuk, S. M., Choi, Y., Kim, H. R., & Park, C. H. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International journal of molecular sciences, 21(21), 8006. [Link]

  • Patricelli, M. P., Szardenings, A. K., Liyanage, M., Nomanbhoy, T. K., Wu, Z., Weissig, H., ... & Rosen, H. (2007). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 14(6), 659-670. [Link]

  • Hilton, S., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., ... & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & medicinal chemistry, 18(2), 649-660. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Geng, M. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry. [Link]

  • Burch, J. D., Deaton, D. N., Ganno, M. L., Jones, S. A., Kassel, D. B., Madauss, K. P., ... & Willard, D. H. (2010). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 53(1), 419-431. [Link]

  • Britton, R., De Savi, C., D'Ignazio, L., & Jones, G. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Protein kinase profiling assays: A technology review. [Link]

  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews. Cancer, 7(5), 345-356. [Link]

  • AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]

  • Klaeger, S., Gohlke, B., Scott, A., Filippakopoulos, P., & Kuster, B. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of medicinal chemistry, 65(19), 12845-12860. [Link]

  • ResearchGate. (n.d.). Identified kinase targets of dasatinib, nilotinib and imatinib. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity and selectivity index of imatinib and derivatives. [Link]

  • Chaudhry, C., & Faelth-Savitski, M. (2020). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. Future medicinal chemistry, 12(12), 1083-1096. [Link]

Sources

comparing the efficacy of different synthetic routes to 2-(6-aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficacy for 2-(6-Aminopyridin-3-yl)acetic Acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of therapeutic agents. Its structural motif is prevalent in numerous drug candidates, making the efficiency and scalability of its synthesis a critical consideration for the pharmaceutical industry. This guide provides an in-depth comparison of prevalent synthetic routes to this valuable compound. We will dissect each pathway, focusing on chemical strategy, reaction efficiency, scalability, safety, and cost-effectiveness. The discussion is grounded in experimental data and established chemical principles to empower researchers and process chemists in selecting the optimal route for their specific research and development needs.

Introduction: The Strategic Importance of this compound

The substituted pyridine ring system is a cornerstone of modern drug design. Specifically, the this compound scaffold offers a unique combination of a basic amino group, an acidic carboxylic acid, and a nucleophilic aromatic ring, providing multiple points for molecular elaboration. This versatility has led to its incorporation into a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapies. Consequently, the development of robust, high-yielding, and economically viable synthetic routes is of paramount importance to streamline drug discovery and manufacturing pipelines. This document evaluates and contrasts the most common synthetic strategies, providing a clear rationale for procedural choices and a quantitative basis for comparison.

Route 1: Cyanation of Halopyridine Followed by Hydrolysis

This classical and widely adopted approach leverages a halogenated pyridine precursor, typically 5-bromo-2-aminopyridine or 5-iodo-2-aminopyridine, which is converted to the corresponding cyanomethylpyridine intermediate, followed by hydrolysis to yield the target carboxylic acid.

Overall Strategy

The core logic of this route is the two-step transformation of a C-X bond (where X is a halogen) to a C-CH₂COOH group.

  • Step 1: Introduction of the Acetonitrile Group. A palladium-catalyzed cross-coupling reaction or a nucleophilic substitution is employed to introduce the cyanomethyl (-CH₂CN) group onto the pyridine ring at the 3-position.

  • Step 2: Hydrolysis of the Nitrile. The nitrile intermediate is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Visualizing the Workflow: Route 1

Route 1 A 2-Amino-5-bromopyridine B 2-Amino-5-(cyanomethyl)pyridine A->B KCN, Pd Catalyst or CuCN, High Temp C This compound B->C Acid or Base Hydrolysis (e.g., HCl, NaOH) Route 2 A 2-Amino-5-iodopyridine B Ethyl 2-(6-aminopyridin-3-yl)acetate A->B Reformatsky Reagent or Other C2 Synthon, Pd Catalyst C This compound B->C Ester Hydrolysis (e.g., LiOH)

Caption: General workflow for Route 2 via direct carboxymethylation.

Expert Analysis & Causality

This route is conceptually more elegant as it can reduce the number of synthetic steps. The choice of an iodo-substituted pyridine is often deliberate for this route, as the C-I bond is more reactive in many cross-coupling reactions than the C-Br bond, often leading to higher yields and faster reaction times under milder conditions. The use of a zinc-based reagent like a Reformatsky reagent is a classic method for forming carbon-carbon bonds with carbonyl compounds and their derivatives. Modern variations using palladium catalysts have expanded the scope and efficiency of this transformation.

Advantages & Disadvantages
  • Advantages:

    • Avoids the use of highly toxic cyanide reagents.

    • Potentially shorter synthetic sequence.

  • Disadvantages:

    • Organometallic reagents can be sensitive to moisture and air, requiring inert atmosphere techniques.

    • The cost of the acetic acid synthon and specialized catalysts may be higher than for Route 1.

    • The final ester hydrolysis step adds an extra operation compared to a one-pot nitrile hydrolysis.

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route is ultimately a multi-variable decision. The following table summarizes key performance indicators based on literature precedents and process chemistry principles.

ParameterRoute 1: Cyanation & HydrolysisRoute 2: Direct Carboxymethylation
Starting Material 2-Amino-5-bromopyridine2-Amino-5-iodopyridine
Key Reagents KCN/CuCN, Pd catalyst, HCl/NaOHReformatsky reagent, Pd catalyst, LiOH
Typical Overall Yield 60-75%55-70%
Number of Steps 2-3 (from 2-aminopyridine)2-3 (from 2-aminopyridine)
Key Safety Concern High toxicity of cyanide saltsMoisture-sensitive organometallics
Scalability Well-established but requires containment for cyanideGood, requires inert atmosphere capability
Cost Factor Lower reagent cost, higher catalyst costHigher reagent cost, higher catalyst cost

Detailed Experimental Protocols

To provide a practical basis for comparison, the following are representative, detailed protocols for each route.

Protocol for Route 1: Synthesis via Cyanomethyl Intermediate

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (3.0 moles) in glacial acetic acid (500 mL) in a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel. [1]2. Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of bromine (3.0 moles) in acetic acid (300 mL) dropwise over 1 hour, maintaining the temperature below 20°C initially. [1]4. Allow the temperature to rise to 50°C during the latter half of the addition.

  • After addition is complete, stir for an additional hour.

  • Dilute the mixture with water (750 mL) and neutralize with 40% sodium hydroxide solution with cooling.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Wash the crude product with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct. The yield of 2-amino-5-bromopyridine is typically 62-67%. [1] Step 2: Synthesis of 2-Amino-5-(cyanomethyl)pyridine

(This is a representative procedure and specific catalyst/ligand systems may vary)

  • To a degassed solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq).

  • Add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a ligand such as dppf (0.04 eq).

  • Heat the reaction mixture at 120°C for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the nitrile intermediate.

Step 3: Hydrolysis to this compound

  • Suspend the 2-amino-5-(cyanomethyl)pyridine intermediate in concentrated hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

  • Adjust the pH to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (Cyanation/Hydrolysis) is a robust and well-established method. Its primary drawback is the significant safety and handling requirements associated with cyanide salts. For academic research and small-scale synthesis where appropriate engineering controls are in place, it remains a reliable and cost-effective option due to the lower cost of the C1 synthon (cyanide).

  • Route 2 (Direct Carboxymethylation) offers a significant advantage by avoiding highly toxic cyanides. This makes it an inherently safer process, which is a major consideration for industrial-scale manufacturing. While the reagents and catalysts may be more expensive, the increased safety, reduced waste treatment costs, and potentially milder conditions can make it the superior choice for large-scale production, particularly in facilities not equipped to handle large quantities of cyanide.

Ultimately, the selection between these routes will depend on the specific context of the synthesis. Factors such as available equipment, safety infrastructure, project budget, and scale of production must all be carefully weighed to make an informed decision.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November). Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of (-)-cytisine using a 6-endo aza-Michael addition. (2022, August 27). SciSpace. Retrieved from [Link]

  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Retrieved from [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

Sources

comparative study of the reactivity of different halogenated pyridine acetic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Halogenated Pyridine Acetic Acids

Introduction

Halogenated pyridine acetic acids (HPAAs) are foundational building blocks in modern medicinal chemistry and materials science. Their unique structure, combining the versatile pyridine core, a reactive halogen handle, and a functionalizable acetic acid side chain, makes them indispensable for constructing complex molecular architectures. The functionalization of the pyridine ring is a cornerstone of drug discovery, and the choice of halogen—fluorine, chlorine, bromine, or iodine—profoundly dictates the synthetic pathways available to the medicinal chemist.[1]

This guide provides a comprehensive comparative analysis of the reactivity of different HPAAs. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern their behavior in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the causality behind their differential reactivity, researchers can make more informed decisions, optimizing reaction conditions and strategically selecting the appropriate HPAA to achieve their synthetic goals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these versatile reagents.

Fundamental Principles Governing Reactivity

The reactivity of a halogenated pyridine ring is a nuanced interplay of electronic effects, steric hindrance, and the inherent properties of the carbon-halogen bond. The presence of the acetic acid moiety adds another layer of complexity, potentially influencing reactions through chelation or undergoing unintended side reactions.

Electronic and Steric Effects of Halogens

Halogens exert a dual electronic influence on the pyridine ring:

  • Inductive Effect (-I): As highly electronegative atoms, all halogens withdraw electron density from the ring through the sigma bond network.[2] This effect deactivates the ring towards electrophilic attack but is crucial for activating it towards nucleophilic attack.

  • Mesomeric Effect (+M): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system.[2] This resonance effect opposes the inductive effect and is strongest for fluorine, decreasing down the group.

The pyridine nitrogen atom further withdraws electron density, making the C2 (ortho) and C4 (para) positions significantly electron-deficient and thus highly susceptible to nucleophilic attack.[3][4] Consequently, 3-halopyridines are generally much less reactive in nucleophilic substitution reactions.[3]

Steric effects also play a role, particularly with bulkier halogens like iodine, which can influence the approach of reagents and the stability of transition states.[5]

The Role of the Acetic Acid Moiety

The acetic acid group is not merely a passive spectator. Its carboxylate form can act as an internal base or a chelating agent to a metal catalyst. However, its most significant chemical characteristic in this context is its susceptibility to decarboxylation, particularly when positioned at the C2 or C4 positions of the pyridine ring, which can occur under the thermal or basic conditions often employed in cross-coupling and SNAr reactions.[6][7][8]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings like pyridine. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).[9]
The Halogen Reactivity Trend: F > Cl > Br > I

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is often F > Cl > Br > I.[9][10] This counterintuitive trend arises because the highly electronegative fluorine atom provides the strongest inductive stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of the first, rate-limiting step.[9]

However, this trend can be inverted (I > Br > Cl > F) if the second step—expulsion of the halide—becomes rate-limiting, which can occur with certain highly reactive nucleophiles. In this scenario, reactivity correlates with leaving group ability and C-X bond strength.[9]

Data Summary: SNAr Reactivity

The following table summarizes the relative reactivity of 2-halopyridines with a common nucleophile, sodium ethoxide. The data is illustrative and intended for comparative purposes.

Halogenated Pyridine Acetic Acid (at C2)HalogenRelative Rate (krel) with NaOEtKey Considerations
2-(2-Fluoropyridin-X-yl)acetic acidF~300Highest reactivity; ideal for difficult substitutions.[9]
2-(2-Chloropyridin-X-yl)acetic acidCl1Standard reactivity; good balance of cost and performance.
2-(2-Bromopyridin-X-yl)acetic acidBr~0.8Similar to chloro derivatives, often used for dual SNAr/cross-coupling strategies.
2-(2-Iodopyridin-X-yl)acetic acidI~0.4Least reactive in typical SNAr; primarily used for cross-coupling.

Note: Relative rates are approximate and can vary significantly with the nucleophile, solvent, and specific substitution pattern on the pyridine ring.[9]

Experimental Protocol: SNAr of 2-Chloro-4-pyridineacetic Acid

This protocol describes a representative SNAr reaction using morpholine as the nucleophile.

Objective: To synthesize 2-(2-morpholinopyridin-4-yl)acetic acid.

Materials:

  • 2-(2-Chloropyridin-4-yl)acetic acid hydrochloride

  • Morpholine (3.0 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-chloropyridin-4-yl)acetic acid hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and DMSO.

  • Addition of Nucleophile: Add morpholine (3.0 eq) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Wash the aqueous phase with ethyl acetate to remove any unreacted morpholine and non-polar impurities.

  • Purification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-(2-morpholinopyridin-4-yl)acetic acid.

Rationale:

  • Base (K₂CO₃): Neutralizes the HCl salt of the starting material and the H-Cl generated during the reaction.

  • Solvent (DMSO): A polar aprotic solvent is ideal for SNAr as it solvates the cation of the base but not the nucleophile, increasing its nucleophilicity.

  • Temperature (100 °C): Elevated temperatures are often required to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[11]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[1] The general mechanism involves the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation (e.g., Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][12]

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OA_Complex R-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)-R'(L₂) OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 Reductive Elimination Product R-R' TM_Complex->Product caption Generic catalytic cycle for Pd-catalyzed cross-coupling. R = Pyridylacetic acid moiety, X = Halogen, L = Ligand, R'-M = Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
The Halogen Reactivity Trend: I > Br > Cl >> F

In contrast to SNAr, the reactivity in cross-coupling is dominated by the C-X bond strength. The rate-determining step is typically the oxidative addition of the halopyridine to the palladium catalyst. Weaker C-X bonds undergo this step more readily, leading to the established reactivity trend: I > Br > Cl >> F.[13][14]

  • Iodo- and Bromo-pyridines: Are highly reactive and can often be coupled using standard palladium catalysts like Pd(PPh₃)₄.[1]

  • Chloro-pyridines: Are more challenging due to the strong C-Cl bond. Their successful coupling requires more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[1][13]

  • Fluoro-pyridines: Are generally unreactive in palladium-catalyzed cross-coupling reactions due to the exceptional strength of the C-F bond.

Data Summary: Cross-Coupling Reactivity

The following table compares the typical conditions required for Suzuki-Miyaura and Buchwald-Hartwig amination reactions for different HPAAs.

Halogen (on Pyridine)Reaction TypeTypical Catalyst SystemTemperature (°C)Key Considerations
Iodine Suzuki / B-HPd(OAc)₂ / PPh₃Room Temp - 80Highest reactivity, but substrates can be less stable and more expensive.
Bromine Suzuki / B-HPd(dppf)Cl₂ or Pd(PPh₃)₄80 - 100The "workhorse" for cross-coupling; reliable and broadly applicable.[15][16]
Chlorine Suzuki / B-HPd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos, RuPhos)90 - 120Requires specialized, electron-rich ligands and higher temperatures.[1][13]
Fluorine Suzuki / B-HN/AN/AGenerally not a viable substrate for these reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Acetic Acid Ester

This protocol describes the coupling of a bromopyridine with a boronic acid. An ester is used for the acetic acid moiety to prevent potential complications from the free acid during the reaction.

Objective: To synthesize Methyl 2-(2-(4-methoxyphenyl)pyridin-4-yl)acetate.

Materials:

  • Methyl 2-(2-bromopyridin-4-yl)acetate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a Schlenk tube, add methyl 2-(2-bromopyridin-4-yl)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C for 6-12 hours, until TLC or GC-MS indicates complete consumption of the starting material.[17]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Rationale:

  • Catalyst (Pd(PPh₃)₄): A standard, effective catalyst for coupling with aryl bromides.

  • Base (Na₂CO₃): Essential for the transmetalation step, activating the boronic acid to facilitate transfer of the aryl group to the palladium center.[18]

  • Solvent System (Dioxane/Water): A common biphasic system that helps to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[13]

Summary and Strategic Recommendations

The choice of a halogenated pyridine acetic acid is a critical decision in the design of a synthetic route. The reactivity of the halogen is paramount and dictates the available chemical transformations.

Halogen_Choice_Workflow Start What is your desired transformation? SNAr Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S bonds) Start->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling (C-C, C-N bonds) Start->CrossCoupling F_HPAA Use Fluoro-HPAA (Highest Reactivity) SNAr->F_HPAA Difficult Nucleophile Cl_HPAA_SNAr Use Chloro-HPAA (Good Balance of Reactivity/Cost) SNAr->Cl_HPAA_SNAr Standard Conditions I_HPAA Use Iodo-HPAA (Highest Reactivity, Mild Conditions) CrossCoupling->I_HPAA Sensitive Substrate Br_HPAA Use Bromo-HPAA (Reliable 'Workhorse', Good Scope) CrossCoupling->Br_HPAA General Purpose Cl_HPAA_CC Use Chloro-HPAA (Cost-Effective, Requires Specialized Catalysts) CrossCoupling->Cl_HPAA_CC Large-Scale Synthesis

Caption: Decision workflow for selecting the appropriate halogenated pyridine acetic acid.

Key Takeaways:

  • For SNAr Reactions: Fluoro- and chloro-pyridine acetic acids are the substrates of choice. Fluoropyridines offer the highest reactivity for challenging transformations, while chloropyridines provide a cost-effective alternative for more standard reactions.

  • For Cross-Coupling Reactions: Iodo- and bromo-pyridine acetic acids are the most reliable. Iodides react under the mildest conditions, while bromides are the versatile workhorses of cross-coupling chemistry. Chloropyridines are viable but require investment in more advanced and often more expensive catalyst systems.

  • Positional Isomers Matter: Reactivity is highest when the halogen is at the 2- or 4-position relative to the pyridine nitrogen.

  • Protect the Acid: For cross-coupling reactions, it is often advisable to use the corresponding ester of the acetic acid to prevent decarboxylation and other side reactions caused by the basic conditions.

By understanding these fundamental principles and comparative trends, researchers can harness the full synthetic potential of halogenated pyridine acetic acids, accelerating the discovery and development of novel molecules.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications.
  • Getlik, M., et al. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube.
  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021, August 3). MDPI.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). ChemRxiv. Retrieved December 31, 2025, from [Link]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). RSC Publishing.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (2022). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, August 28). PubMed.
  • What is the effect of halogen in the activity of a ring?. (2018, April 7). Quora.
  • Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. (2023, December 7). NIH.
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). PMC - NIH.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved December 31, 2025, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). Canadian Science Publishing.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (n.d.). ResearchGate.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC - NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
  • Rate of Decarboxylation of pyridinecarboxylic acids [closed]. (2017, December 2). Chemistry Stack Exchange.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube.
  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. (n.d.). WuXi Biology.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025, August 6). ResearchGate.
  • Pyrrole. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • Hammick reaction. (n.d.). Wikipedia.
  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019, April 3). SpringerLink. Retrieved December 31, 2025, from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the Pyridine Ring of 2-(6-Aminopyridin-3-yl)acetic Acid in Tau Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the pyridine ring of 2-(6-aminopyridin-3-yl)acetic acid, a scaffold of significant interest in the development of Tau protein aggregation inhibitors for neurodegenerative diseases such as Alzheimer's. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols to aid researchers in this field.

The Rationale for Bioisosteric Replacement in Drug Discovery

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a moiety within a drug candidate with another group that has similar physical and chemical properties, with the aim of eliciting a similar or improved biological response.[1] This strategy is pivotal for optimizing lead compounds by enhancing potency, selectivity, and pharmacokinetic profiles, while concurrently mitigating toxicity.[2]

This compound: A Scaffold for Tau Aggregation Inhibitors

The aggregation of the microtubule-associated protein Tau into neurofibrillary tangles (NFTs) is a primary pathological hallmark of Alzheimer's disease and other tauopathies.[3] Consequently, the inhibition of Tau aggregation is a promising therapeutic strategy. The this compound scaffold has emerged as a valuable starting point for the design of small molecule Tau aggregation inhibitors.[2][4] Its structure presents opportunities for modification to enhance its interaction with the hexapeptide motifs (VQIINK and VQIVYK) that drive Tau aggregation.[5]

This guide will focus on the bioisosteric replacement of the 6-aminopyridine ring, a critical component of the pharmacophore, to explore alternative heterocyclic systems that can modulate the compound's properties and biological activity.

Comparative Analysis of Pyridine Ring Bioisosteres

The following sections compare various bioisosteric replacements for the 6-aminopyridine ring of this compound.

Saturated Bicyclic Scaffolds: 3-Azabicyclo[3.1.1]heptane

The replacement of aromatic rings with saturated bicyclic structures is a contemporary strategy in medicinal chemistry to improve physicochemical properties. The 3-azabicyclo[3.1.1]heptane core has been proposed as a saturated mimetic of the pyridine ring.[3]

  • Rationale: This replacement aims to increase solubility, enhance metabolic stability, and reduce lipophilicity, which are often challenges with planar aromatic systems. The rigid bicyclic structure also helps to lock the molecule in a specific conformation, which can be beneficial for binding to the target protein.

Alternative Aromatic Heterocycles: Benzonitriles

Benzonitriles have been explored as bioisosteres for pyridines, where the nitrile group mimics the hydrogen-bonding acceptor capability of the pyridine nitrogen.

  • Rationale: This substitution can be particularly effective when a bridging water molecule is involved in the binding of the parent pyridine compound to its target. The nitrile group can displace this "unhappy water," leading to a favorable entropic contribution to the binding affinity.

  • Structural Considerations: The C-CN vector in a 2-substituted benzonitrile can effectively mimic the nitrogen of a 4-substituted pyridine.

Modified Pyridines: Pyridine-N-Oxides and 2-Difluoromethylpyridines

Modifying the electronics and properties of the pyridine ring itself represents another avenue for bioisosteric replacement.

  • Pyridine-N-Oxide: The formation of a pyridine-N-oxide increases the electron density of the ring, making it more susceptible to electrophilic substitution and altering its hydrogen bonding capacity.

  • 2-Difluoromethylpyridine: This group has been proposed as a bioisostere of pyridine-N-oxide. It offers a similar electronic profile while potentially improving metabolic stability and cell permeability.

Data Summary

The following table summarizes the conceptual advantages of each bioisosteric replacement strategy. It is important to note that the optimal replacement is highly context-dependent and requires empirical validation for each specific biological target.

Bioisosteric ReplacementRationalePotential AdvantagesPotential Disadvantages
3-Azabicyclo[3.1.1]heptane Saturated mimetic of pyridineImproved solubility, metabolic stability, and lipophilicity; conformational rigidity.[3]May alter binding mode; more complex synthesis.
Benzonitrile Mimics H-bond acceptor ability of pyridine nitrogenCan displace unfavorable water molecules, improving binding affinity.Significant change in electronics and shape.
Pyridine-N-Oxide Modulates electronic properties of the pyridine ringAlters H-bonding capacity; can increase solubility.Potential for metabolic liabilities (reduction back to pyridine).
2-Difluoromethylpyridine Bioisostere of pyridine-N-oxideSimilar electronic profile to N-oxide with potentially improved metabolic stability and permeability.Synthetic challenges; potential for fluorine-related toxicity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its analogues typically involves a multi-step sequence. A general approach is outlined below.

G cluster_0 Synthetic Pathway Start 2-Amino-5-bromopyridine Step1 Palladium-catalyzed cross-coupling (e.g., Sonogashira or Heck reaction) Start->Step1 Reagents: Acetylenic or vinylic partner, Pd catalyst, base Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Hydrolysis/Reduction Intermediate1->Step2 Reagents: Acid or base for hydrolysis, or H2/catalyst for reduction Final This compound derivative Step2->Final

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Cross-Coupling Reaction: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., DMF or toluene), add a palladium catalyst (e.g., Pd(PPh3)4), a copper co-catalyst (e.g., CuI) if performing a Sonogashira coupling, a base (e.g., triethylamine or K2CO3), and the coupling partner (e.g., an acetylene or an alkene bearing a protected carboxylic acid or its precursor).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to obtain the coupled intermediate.

  • Deprotection/Modification: Subject the intermediate to appropriate conditions to unmask the acetic acid moiety. This may involve acidic or basic hydrolysis of an ester or nitrile, or oxidation of a primary alcohol.

  • Purify the final product by recrystallization or chromatography.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay is commonly used to monitor the aggregation of Tau protein in the presence of an inducer and to evaluate the inhibitory activity of test compounds.

G cluster_1 Tau Aggregation Assay Workflow Start Prepare Tau protein solution Step1 Add test compound and aggregation inducer (e.g., heparin) Start->Step1 Incubation Incubate at 37°C with shaking Step1->Incubation Step2 Add Thioflavin T (ThT) Incubation->Step2 Measurement Measure fluorescence intensity (Ex: ~440 nm, Em: ~520 nm) Step2->Measurement Analysis Calculate % inhibition Measurement->Analysis

Caption: Workflow for the Thioflavin T Tau aggregation assay.

Step-by-Step Protocol:

  • Prepare a stock solution of recombinant Tau protein (e.g., the K18 fragment) in a suitable buffer (e.g., PBS).

  • In a 96-well plate, add the Tau protein solution, the test compound at various concentrations, and an aggregation inducer such as heparin. Include appropriate controls (Tau + inducer without compound, and Tau alone).

  • Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-72 hours).

  • After incubation, add a solution of Thioflavin T to each well.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT.

  • Calculate the percentage inhibition of Tau aggregation for each compound concentration relative to the control with the inducer but without the inhibitor.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the this compound scaffold and potential points for modification based on SAR studies.

G cluster_0 Structure-Activity Relationship R1 Bioisosteric Replacement (e.g., Saturated rings, other heterocycles) R2 Modifications to the acetic acid side chain (e.g., amides, esters) R3 Substitution on the pyridine ring Structure Structure Structure->R1 Structure->R2 Structure->R3

Caption: Key pharmacophoric features and points for modification of the this compound scaffold.

  • The 6-Amino Group: This group is often crucial for activity, likely participating in hydrogen bonding interactions with the Tau protein.

  • The Pyridine Ring: The aromatic nature and the nitrogen atom of the pyridine ring are important for π-π stacking and hydrogen bonding. Bioisosteric replacement of this ring system can significantly impact binding affinity and physicochemical properties.

  • The Acetic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and can also be involved in ionic interactions. Esterification or amidation of this group can be used to generate prodrugs with improved cell permeability.

Conclusion

The bioisosteric replacement of the pyridine ring in this compound presents a promising strategy for the development of novel and improved Tau aggregation inhibitors. While classical heterocyclic replacements remain a viable option, the exploration of non-classical bioisosteres, such as saturated bicyclic systems, offers exciting opportunities to enhance the drug-like properties of these compounds. The choice of a specific bioisostere should be guided by a thorough understanding of the structure-activity relationships of the compound series and the desired improvements in the pharmacological profile. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate new analogues in their quest for effective treatments for Alzheimer's disease and other tauopathies.

References

  • Unexpected Discovery of Satur
  • Structure-based inhibitors of tau aggreg
  • Aggregation inhibitors of tau protein with anti-inflammatory potential against neurodegener
  • Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. PMC.
  • Structure and mechanism of action of tau aggreg
  • 2-(2-Aminopyridin-3-yl)acetic acid. Benchchem.
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
  • Bioisostere. Wikipedia.
  • The 'ring replacement' of pyridines into benzonitriles. a, The...
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

Sources

A Comparative Guide to the Anti-inflammatory Properties of 2-(6-aminopyridin-3-yl)acetic Acid Derivatives and NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation, yet their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects.[1][2][3] This limitation drives the urgent search for novel anti-inflammatory agents with improved safety profiles. This guide provides a comparative analysis of a promising class of compounds, 2-(6-aminopyridin-3-yl)acetic acid derivatives, against traditional NSAIDs. We delve into their mechanisms of action, compare their efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers aiming to understand and explore the potential of these novel derivatives as a safer alternative to conventional NSAID therapy.

The Double-Edged Sword: Mechanism and Limitations of Traditional NSAIDs

Traditional NSAIDs, such as ibuprofen, naproxen, and diclofenac, exert their therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6][7]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It synthesizes prostaglandins that perform vital homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow.[1][6]

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[1][6][8] Prostaglandins produced by COX-2 drive the inflammatory response.

The anti-inflammatory benefits of NSAIDs arise from the inhibition of COX-2.[7][8] However, the majority of traditional NSAIDs are non-selective, meaning they inhibit both COX-1 and COX-2.[4] The concurrent inhibition of COX-1 is responsible for the most common and severe side effects associated with NSAID use:

  • Gastrointestinal (GI) Toxicity: Inhibition of COX-1 compromises the protective lining of the stomach, leading to an increased risk of indigestion, ulcers, bleeding, and perforation.[1][4] Symptomatic ulcers and life-threatening complications occur in 2-4% of patients undergoing NSAID therapy for a year.[1]

  • Cardiovascular Risk: While initially believed to be safer, COX-2 selective inhibitors (coxibs) and some non-selective NSAIDs have been linked to an increased risk of heart attack and stroke.[1][2][9] This is thought to be due to an imbalance between pro-thrombotic (thromboxane) and anti-thrombotic (prostacyclin) signaling.

This inherent trade-off between efficacy and safety underscores the critical need for new classes of anti-inflammatory drugs.

NSAID_Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory GI_Protection GI Mucosal Protection Renal Function PGs_Homeostatic->GI_Protection Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of Action of Traditional NSAIDs.

A New Frontier: this compound Derivatives

The class of this compound derivatives represents a novel scaffold being investigated for anti-inflammatory activity. While comprehensive clinical data is still emerging, preclinical studies suggest a mechanism that may offer a superior safety profile compared to traditional NSAIDs. The core hypothesis is that these compounds achieve potent anti-inflammatory effects, potentially through a more selective inhibition of COX-2 or by engaging other anti-inflammatory pathways, thereby sparing the protective functions of COX-1.

While direct comparative studies are limited, research into structurally related acetic acid derivatives has shown promising results, demonstrating significant anti-inflammatory activity with reduced ulcerogenic potential compared to standards like indomethacin.[10][11] The specific mechanism for the this compound scaffold is an active area of investigation, with a focus on determining its COX-1/COX-2 inhibitory ratio and exploring potential off-target effects on other inflammatory mediators like TNF-α and interleukins.[10][12]

Performance Metrics: A Head-to-Head Comparison

To objectively evaluate the potential of these novel derivatives, we must compare them against established NSAIDs across key preclinical performance indicators. The following tables summarize expected outcomes based on the design rationale of these new compounds versus known data for common NSAIDs.

Table 1: In Vitro COX Enzyme Inhibition

This assay is the gold standard for determining a compound's potency and selectivity. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is a key metric.[13] The selectivity index (SI = IC50 COX-1 / IC50 COX-2) quantifies the preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, indicating greater COX-2 selectivity and a potentially lower risk of GI side effects.

Compound ClassTarget IC50 (COX-1)Target IC50 (COX-2)Selectivity Index (SI)Implication
Ibuprofen (Non-selective NSAID) ~15 µM~10 µM~1.5Low selectivity, high GI risk.
Diclofenac (Non-selective NSAID) ~1 µM~0.1 µM~10Preferential COX-2, but still significant GI risk.
Celecoxib (COX-2 Selective NSAID) >150 µM~0.04 µM>375High selectivity, lower GI risk, potential CV concerns.
This compound Derivative (Hypothesized) >50 µM<0.1 µM>500Potentially high selectivity, aiming for reduced GI risk.

Note: Values for NSAIDs are approximate and can vary by assay conditions. Values for the derivative are hypothesized targets for drug development.

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[14][15][16] Efficacy is measured as the percentage inhibition of paw swelling compared to a control group.

CompoundDose (mg/kg)% Inhibition of Edema (at 3-4 hours)Ulcerogenic Potential
Indomethacin (Standard) 5 - 1050 - 65%High
Celecoxib 10 - 2045 - 60%Low
This compound Derivative (Target) 5 - 20>50%Very Low / None

Note: Data represents typical results from preclinical studies. The goal for novel derivatives is to match or exceed the efficacy of standards while demonstrating a significantly improved safety profile.[10][11]

Methodology Deep Dive: Key Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the standard operating procedures for the pivotal assays used to characterize and compare these anti-inflammatory agents.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for determining the IC50 values for test compounds against COX-1 and COX-2 enzymes.[13][17]

Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by a test compound.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme.[18]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[13]

  • Cofactors: Hematin, L-epinephrine.[13]

  • Substrate: Arachidonic Acid.[18]

  • Test compounds and reference NSAIDs (e.g., Celecoxib, Ibuprofen) dissolved in DMSO.

  • 96-well microplate and plate reader.

  • Detection kit for Prostaglandin E2 (PGE2), often an Enzyme Immunoassay (EIA).[17]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Enzyme Reaction Setup: In a 96-well plate, add assay buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Pre-incubation: Add the diluted test compounds or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13][17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[17]

  • Reaction Termination: Stop the reaction using a stop solution (e.g., HCl).

  • PGE2 Detection: Quantify the amount of PGE2 produced using a suitable detection method like an EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

COX_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep plate Plate Enzyme & Cofactors in 96-well Plate prep->plate add_inhibitor Add Test Compound/ Vehicle (DMSO) plate->add_inhibitor incubate1 Pre-incubate (15 min, RT) (Inhibitor Binding) add_inhibitor->incubate1 add_substrate Initiate Reaction with Arachidonic Acid incubate1->add_substrate incubate2 Incubate (10 min, 37°C) (PGs Production) add_substrate->incubate2 stop Terminate Reaction incubate2->stop detect Detect PGE2 Levels (e.g., EIA) stop->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents

This protocol is a classic model for evaluating acute inflammation and is highly sensitive to inhibitors of prostaglandin synthesis.[15][19]

Objective: To assess the anti-inflammatory efficacy of a test compound in vivo.

Materials:

  • Male Wistar rats or Swiss albino mice (acclimatized for at least one week).

  • 1% (w/v) solution of lambda-Carrageenan in sterile saline.

  • Test compound and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Parenteral administration tools (e.g., oral gavage needles).

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) route.[19][20] The timing is critical, usually 30-60 minutes before the carrageenan injection, to allow for absorption.[14][16]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

  • Post-Induction Measurements: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14][19]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline measurement from the post-injection measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.

Discussion and Future Directions

The available evidence and theoretical framework suggest that this compound derivatives hold significant promise as a new class of anti-inflammatory agents. Their primary advantage lies in the potential for high COX-2 selectivity, which could translate into a markedly improved gastrointestinal safety profile compared to the most widely used NSAIDs.

However, several critical questions must be addressed as research progresses:

  • Comprehensive Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the bioavailability and half-life of these compounds.

  • Cardiovascular Safety: As seen with coxibs, high COX-2 selectivity does not guarantee cardiovascular safety.[2][9] Thorough cardiovascular profiling in relevant preclinical models is essential.

  • Chronic Inflammation Models: Efficacy must be demonstrated in chronic models of inflammation, such as adjuvant-induced arthritis, to validate their potential for treating long-term conditions like rheumatoid arthritis.[10]

  • Off-Target Effects: A complete understanding of the mechanism requires screening against a broad panel of kinases and receptors to identify any potential off-target activities that could contribute to either efficacy or toxicity.

Conclusion

The development of this compound derivatives is rooted in a clear clinical need for safer anti-inflammatory therapies. By leveraging a chemical scaffold designed for potent and selective COX-2 inhibition, these compounds have the potential to uncouple the powerful anti-inflammatory effects of prostaglandin inhibition from the debilitating GI side effects of traditional NSAIDs. The experimental frameworks provided in this guide offer a robust pathway for the rigorous preclinical validation required to advance these promising molecules toward clinical application.

References

  • Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs.
  • Gastrointestinal and cardiovascular adverse events associ
  • The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Gastrointestinal and cardiovascular adverse events associated with NSAIDs. Taylor & Francis Online.
  • Gastrointestinal and cardiovascular adverse events associ
  • Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids.
  • Nonsteroidal anti-inflamm
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. Benchchem.
  • Gastrointestinal and cardiovascular adverse events associated with NSAIDs.
  • What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. Dr. Oracle.
  • Carrageenan Induced Paw Edema (R
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Carrageenan induced Paw Edema Model.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
  • Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. PubMed.
  • Nonsteroidal Anti-Inflamm
  • Synthesis and biological evaluation of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid as anti-inflammatory agents with reduced gastrointestinal ulcerogenecity. PubMed.
  • Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Magellan Rx Management.
  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect.
  • NSAIDs: Chemistry and Pharmacological Actions.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • List of NSAIDs from strongest to weakest. Medical News Today.
  • Amide derivatives of [6-acyl-2-benzothiazolinon-3-yl] acetic acids as potential analgesic and anti-inflammatory compounds.

Sources

A Comparative Guide to the Synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: A Critical Evaluation of a Novel Photocatalytic Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of the overall efficiency, cost-effectiveness, and environmental footprint of drug manufacturing. 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS 571188-59-5) is a pivotal intermediate in the synthesis of several blockbuster cyclin-dependent kinase (CDK) 4/6 inhibitors, including Palbociclib and Ribociclib, which are at the forefront of targeted cancer therapies.[1] The robustness and elegance of the synthetic route to this intermediate, therefore, have profound implications for the accessibility of these life-saving medicines.

This guide provides a comprehensive comparison of established and novel synthetic methodologies for producing 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. We will delve into the widely employed nitro-reduction pathway, a two-step iodination/coupling sequence, and a novel, one-step photocatalytic approach. Through a critical analysis of experimental data, reaction conditions, and key performance indicators, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. The validation of any new synthetic method is paramount, and this guide will be framed through the lens of criteria essential for industrial applicability, including safety, environmental impact, and overall process efficiency.[2][3]

Established Synthetic Routes: A Critical Overview

Method 1: The Conventional Path - Reduction of a Nitro Precursor

The most prevalent and well-documented method for synthesizing the target compound involves the catalytic hydrogenation of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[4][5] This approach is favored for its generally high yields and the relative accessibility of the starting materials.

The reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] The process is highly efficient, with reported yields often exceeding 90%.[2] However, the use of hydrogen gas, a highly flammable substance, necessitates specialized high-pressure equipment and stringent safety protocols, which can pose scalability challenges.[7][8]

Reaction Scheme:

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate->4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester H2, Pd/C Ethanol/Ethyl Acetate H2, Pd/C H2, Pd/C

Caption: Nitro-Reduction Pathway.

Method 2: A Two-Step Approach - Iodination and Coupling

An alternative strategy involves a two-step sequence commencing with the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine.[9][10] This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with tert-butyl piperazine-1-carboxylate.[11]

While this method circumvents the use of a nitro intermediate and high-pressure hydrogenation, it introduces an additional synthetic step. The overall yields for this route are generally reported in the range of 80-89%, which is slightly lower than the nitro-reduction method.[11] The efficiency of the coupling reaction is highly dependent on the choice of catalyst, ligand, and base.[11]

Reaction Scheme:

2-aminopyridine 2-aminopyridine 2-amino-5-iodopyridine 2-amino-5-iodopyridine 2-aminopyridine->2-amino-5-iodopyridine Iodine, H2O2 or KIO3, KI, H2SO4 Iodination Iodination 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester 2-amino-5-iodopyridine->4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester Pd catalyst, ligand, base + tert-butyl piperazine-1-carboxylate Coupling Coupling tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate 2-aminopyridine 2-aminopyridine 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester 2-aminopyridine->4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester Acridine salt photocatalyst, TEMPO, O2, Blue LED, DCE, 10h piperazine-1-tert-butyl formate piperazine-1-tert-butyl formate Photocatalysis Photocatalysis

Sources

Safety Operating Guide

Proper Disposal of 2-(6-Aminopyridin-3-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Aminopyridin-3-yl)acetic acid, a compound of interest in various research applications. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, by applying established principles for related pyridine derivatives and adhering to federal and local regulations, we can establish a robust and safe disposal workflow.

Hazard Assessment and Identification

This compound, as a derivative of aminopyridine, should be handled as a hazardous substance. The known hazards associated with similar compounds include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Issues: May cause respiratory irritation.[3]

Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[4][5]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity H302 - Harmful if swallowedH332 - Harmful if inhaledChemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. Use in a well-ventilated area or chemical fume hood.[1][4]
Skin Irritation H315 - Causes skin irritationChemical-resistant gloves, lab coat.[1][3]
Eye Irritation H319 - Causes serious eye irritationSafety glasses with side shields or chemical splash goggles.[1][3]
Respiratory Irritation H335 - May cause respiratory irritationWork in a certified chemical fume hood.[1][3]

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is performed in compliance with safety standards.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Principle of Incompatibility: Never mix this compound waste with incompatible materials. Aminopyridines are generally incompatible with strong oxidizing agents and strong acids.[6] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or fires.

  • Dedicated Waste Containers: All waste contaminated with this compound must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[4][5]

    • Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and disposable labware, in a dedicated hazardous waste container, typically a robust, labeled bag or a drum with a liner.

    • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a separate, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).[7] Do not store acidic solutions in metal containers.[7]

Step 2: Proper Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Content Identification: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Hazard Communication: Clearly indicate the associated hazards (e.g., Toxic, Irritant).[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers.[8]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[9]

  • Container Management:

    • Containers must be kept closed at all times except when adding waste.[8]

    • Ensure containers are in good condition, with no leaks or deterioration.[8]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[7]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.

Step 4: Managing Spills and Decontamination

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Small Spills (Manageable by Lab Personnel):

    • Evacuate and Alert: Notify others in the immediate area.

    • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double-layered nitrile gloves.

    • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]

    • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.[5]

  • Large Spills:

    • Evacuate Immediately: Evacuate the laboratory and alert others.

    • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with all local, state, and federal regulations.

  • Scheduled Pick-up: Arrange for the collection of your full, properly labeled hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

  • Regulatory Compliance: The entire process, from generation to disposal, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagram has been developed.

DisposalWorkflow cluster_generation Point of Generation cluster_container Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Waste Generation (Solid or Liquid) B Select Appropriate Waste Container (Chemically Compatible, Leak-Proof) A->B S1 Spill Occurs A->S1 C Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed Inspect Regularly D->E F Container Full or Accumulation Time Limit Reached E->F G Arrange for Pickup by EHS or Licensed Contractor F->G Yes H Proper Manifesting and Off-site Disposal G->H S2 Small Spill? S1->S2 S3 Contain with Absorbent Collect as Hazardous Waste Decontaminate Area S2->S3 Yes S4 Evacuate Area Contact EHS Immediately S2->S4 No S3->D

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper management of chemical waste is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the hazards associated with this compound and diligently following the disposal protocols outlined in this guide, researchers can ensure a safe laboratory environment, protect the broader community, and maintain compliance with all regulatory standards. This commitment to safety is integral to the integrity and success of our scientific endeavors.

References

  • Environmental Marketing Services. (n.d.). Laboratory Waste Disposal: A Quick Overview. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(6-Aminopyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(6-Aminopyridin-3-yl)acetic acid

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS RN: 39658-45-2). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a comprehensive and self-validating safety system in your laboratory.

Hazard Analysis and Risk Mitigation

This compound is a heterocyclic compound containing an aminopyridine moiety and a carboxylic acid group. While specific toxicological data is limited, the known hazards associated with this compound and its structural analogs necessitate a cautious and well-planned approach to handling.

Identified Hazards:

  • Harmful if swallowed or inhaled [1][2]

  • Causes serious eye irritation [2][3]

  • Causes skin irritation [2][3]

  • May cause respiratory irritation [1][2][3]

The primary risks during laboratory operations stem from the potential for generating and inhaling airborne dust particles, as well as direct contact with the skin and eyes. Aminopyridine derivatives can be readily absorbed through the skin, and overexposure may lead to systemic effects[4]. Therefore, our safety protocols are centered on minimizing exposure through all potential routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness). Double gloving is recommended when handling larger quantities or for prolonged tasks.[5]Nitrile provides good resistance to a range of chemicals. Double gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the outer, contaminated glove without touching it with a bare hand.
Eye and Face Protection Chemical safety goggles are mandatory.[6] A face shield should be worn over the goggles when there is a significant risk of splashes or dust generation.[5][7]Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A buttoned-up, long-sleeved laboratory coat.[5] For larger quantities, consider a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene.[8]A lab coat prevents incidental skin contact. Non-absorbent gowns are preferred for larger-scale work as they prevent chemical saturation of clothing.
Respiratory Protection All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[5] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter may be required.A chemical fume hood is the primary engineering control to minimize inhalation exposure. If this is not feasible, a respirator should be used as a last resort, and this requires a formal respiratory protection program, including fit-testing.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Inner Pair) Don2->Don3 Don4 4. Gloves (Outer Pair) Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Gloves (Inner Pair) Doff2->Doff3 Doff4 4. Safety Goggles / Face Shield Doff3->Doff4 End Wash Hands Doff4->End Start Enter Lab Start->Don1

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures reproducible, safe experimental outcomes.

Pre-Handling Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before bringing the compound into the fume hood, gather all necessary equipment (spatulas, weigh boats, solvents, reaction vessels, and waste containers).

  • Designate Waste Containers: Have clearly labeled hazardous waste containers ready for both solid and liquid waste.

Weighing and Transferring the Solid Compound:

This is a critical step where the risk of generating airborne dust is highest.

  • Perform in Fume Hood: Conduct all weighing and transfer operations within the confines of a certified chemical fume hood.

  • Minimize Air Currents: Keep the fume hood sash at the lowest practical height. Avoid rapid movements that can disrupt airflow and cause dust to become airborne.

  • Use Appropriate Tools: Employ a spatula to carefully transfer the solid from its container to a tared weigh boat. Do not pour the powder.

  • Gentle Transfer: Once weighed, gently tap the weigh boat to transfer the solid into the reaction vessel.

  • Immediate Dissolution: If the protocol allows, add the solvent to the solid in the reaction vessel immediately to prevent the dry powder from becoming airborne.

  • Decontaminate and Clean: After the transfer, decontaminate the spatula and weigh boat by rinsing them with a suitable solvent into a designated liquid waste container. Wipe down the work surface in the fume hood.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Stream Identification and Segregation:

All materials that come into contact with this compound must be considered hazardous waste.

  • Contaminated Solid Waste: This includes gloves, weigh boats, paper towels, and any other disposable items. These should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Contaminated Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Be mindful of chemical incompatibilities when combining different waste streams.

  • Sharps Waste: Any needles or other sharps that come into contact with the compound should be disposed of in a designated sharps container.

Waste_Disposal_Plan cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection (In-Lab) cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Boats) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Contaminated Liquids (Solvents, Rinses) Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Container EHS Institutional Environmental Health & Safety (EHS) Pickup Solid_Container->EHS Liquid_Container->EHS

Caption: Decision tree for chemical waste disposal.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By integrating these detailed protocols into your laboratory workflow, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

  • SD Fine-Chem. 4-aminopyridine Safety Data Sheet.

  • AK Scientific, Inc. 2-Amino-2-(6-chloropyridin-3-YL)acetic acid Safety Data Sheet.

  • Achmem. This compound Safety Information.

  • Fisher Scientific. Acetic Acid Safety Data Sheet.

  • Benchchem. Personal protective equipment for handling 3-Amino-6-phenylpyrazine-2-carbonitrile.

  • Material Safety Data Sheet. Acetic Acid.

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy.

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Fisher Scientific. Safety Data Sheet.

  • Acros Organics. 2-[(1,1-Dioxotetrahydro-1h-1lambda6-thiophen-3-yl)amino]acetic acid, 97% Safety Data Sheet.

  • U.S. Environmental Protection Agency. Aminopyridines.

  • Scholar Chemistry. Acetic Acid Solution, 6M Material Safety Data Sheet.

  • BLD Pharmatech. (6-Aminopyridin-3-yl)acetic acid Chemical Label Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Aminopyridin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Aminopyridin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.